Docosahexaenoic acid-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H32O2 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
(4Z,7Z,10E,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12+,16-15-,19-18-/i1D3,2D2 |
InChI Key |
MBMBGCFOFBJSGT-LTXFXAFASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C/C/C=C\C/C=C\CCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Docosahexaenoic Acid-d5 (DHA-d5) for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological significance of Docosahexaenoic acid-d5 (DHA-d5). This deuterated analogue of docosahexaenoic acid (DHA) serves as an invaluable tool in metabolic research, particularly in the fields of lipidomics and drug development, offering a robust internal standard for the accurate quantification of its endogenous counterpart.
Core Chemical and Physical Properties
DHA-d5 is a stable, isotopically labeled version of DHA, a critical omega-3 polyunsaturated fatty acid. The deuterium (B1214612) labels provide a distinct mass shift, enabling its differentiation from endogenous DHA in mass spectrometry-based analyses.[1][2][3][4] The fundamental properties of DHA-d5 are summarized below.
| Property | Value | References |
| Chemical Name | (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic-21,21,22,22,22-d₅ acid | [1] |
| Synonyms | C22:6 n-3-d5, DHA-d5, Cervonic Acid-d5 | [1][2][3] |
| CAS Number | 1197205-71-2 | [1][2][3][5][6][7] |
| Molecular Formula | C₂₂H₂₇D₅O₂ | [1][2][3] |
| Molecular Weight | 333.5 g/mol | [1][3][5][8] |
| Appearance | Colorless to light yellow liquid | [2][9] |
| Purity | Typically ≥98% isotopic purity (atom % D) | [5] |
| Formulation | Often supplied as a neat oil or in a solution (e.g., ethanol) | [1][10] |
Solubility and Storage
Proper handling and storage of DHA-d5 are crucial to maintain its integrity and ensure experimental accuracy.
| Solvent | Solubility | References |
| Dimethylformamide (DMF) | ≥ 50 mg/mL | [1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 50 mg/mL | [1][2] |
| Ethanol | ≥ 50 mg/mL | [1][2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.1 mg/mL | [1] |
| Storage Condition | Recommendation | Stability | References |
| Short-term | -20°C | 1 month (in solvent) | [2][9] |
| Long-term | -80°C | ≥ 2 years (as supplied) | [1][2][10][9][11] |
Note: It is recommended to protect from light, air, and moisture.[10][11] For solutions, it is advisable to aliquot to avoid repeated freeze-thaw cycles.[2]
Experimental Protocols: Quantification of DHA using DHA-d5 as an Internal Standard
DHA-d5 is primarily utilized as an internal standard for the precise quantification of DHA in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] The general workflow for such an analysis is outlined below.
General Experimental Workflow
Detailed Methodologies
1. Sample Preparation and Lipid Extraction:
-
Homogenize the biological sample in a suitable buffer.
-
Add a known amount of DHA-d5 (internal standard) to the homogenate. The amount should be comparable to the expected endogenous DHA levels.
-
Perform lipid extraction using established methods such as the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh and Dyer method.
2. Saponification (for total fatty acid analysis):
-
To measure both free and esterified DHA, the lipid extract is subjected to saponification.
-
This is typically achieved by incubation with a methanolic solution of potassium hydroxide (B78521) (KOH). This process hydrolyzes the ester bonds in complex lipids like triglycerides and phospholipids, releasing the free fatty acids.
3. Derivatization (primarily for GC-MS analysis):
-
For GC-MS analysis, the carboxyl group of the fatty acids needs to be derivatized to increase their volatility.
-
A common method is to convert them into fatty acid methyl esters (FAMEs) using reagents like boron trifluoride in methanol.
4. LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) and formic acid) and an organic component (e.g., acetonitrile/isopropanol) is commonly used.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions for both DHA and DHA-d5. For example, in negative ionization mode, the m/z transitions for DHA-d5 might be 332.1 -> 228.3 and 332.1 -> 234.2.[12]
5. Quantification:
-
A calibration curve is generated using known concentrations of unlabeled DHA standard spiked with the same amount of DHA-d5 as the samples.
-
The concentration of DHA in the biological sample is determined by calculating the peak area ratio of endogenous DHA to the DHA-d5 internal standard and comparing it to the calibration curve. This ratio corrects for any sample loss during preparation and variations in instrument response.
Biological Context: DHA Metabolism and Signaling Pathways
While DHA-d5 itself is a tracer, its non-deuterated counterpart, DHA, is a vital component of cell membranes, particularly in the brain and retina, and serves as a precursor to a range of potent signaling molecules.[1][4] DHA-d5 is instrumental in studying the kinetics and pathways of DHA metabolism.
Biosynthesis of DHA
DHA can be synthesized from its precursor, α-linolenic acid (ALA), through a series of elongation and desaturation reactions primarily in the liver.
Conversion of DHA to Specialized Pro-Resolving Mediators (SPMs)
DHA is a precursor to a class of potent anti-inflammatory and pro-resolving lipid mediators, including resolvins (D-series), protectins, and maresins. These molecules play a crucial role in the active resolution of inflammation.[2][3][6][13]
Conclusion
This compound is an essential tool for researchers in various scientific disciplines. Its well-defined chemical properties and its role as a stable, isotopically labeled internal standard enable the accurate and precise quantification of DHA in complex biological matrices. This capability is fundamental for advancing our understanding of the metabolism, distribution, and biological functions of this vital omega-3 fatty acid and its downstream signaling molecules, thereby supporting research and development in nutrition, neuroscience, and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Specialized Pro-Resolving Lipid Mediators in the Inflammatory Response: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Reactome | Biosynthesis of specialized proresolving mediators (SPMs) [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Omega-3 fatty acid-derived resolvins and protectins in inflammation resolution and leukocyte functions: targeting novel lipid mediator pathways in mitigation of acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Resolvins and Protectins: Natural Pharmacophores For Resolution Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a LC-MS/MS assay for quantifying the uptake of this compound into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DHA- and EPA-derived resolvins, protectins, and maresins in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Labeling of Deuterated Docosahexaenoic Acid (DHA)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, labeling, and analysis of deuterated docosahexaenoic acid (DHA). It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to utilize deuterated DHA as a powerful tool in studying lipid metabolism, oxidative stress, and the development of novel therapeutics. This guide details experimental protocols, presents quantitative data in a structured format, and visualizes complex workflows and biological pathways.
Introduction: The Significance of Deuterated DHA
Docosahexaenoic acid (DHA) is an essential omega-3 polyunsaturated fatty acid (PUFA) that is highly concentrated in the brain and retina, playing a crucial role in neuronal function and visual acuity. However, its high degree of unsaturation, particularly the presence of multiple bis-allylic methylene (B1212753) groups, makes it exceptionally vulnerable to oxidation by reactive oxygen species (ROS). This lipid peroxidation can lead to cellular damage and has been implicated in the pathophysiology of numerous diseases, including age-related macular degeneration (AMD) and neurodegenerative disorders.[1][2][3]
Replacing the hydrogen atoms at these susceptible bis-allylic positions with their heavier, stable isotope, deuterium (B1214612), creates a "reinforced" DHA molecule. This substitution significantly strengthens the carbon-hydrogen bond, making it more resistant to abstraction by free radicals and thereby inhibiting the initiation and propagation of lipid peroxidation.[1] This "kinetic isotope effect" forms the basis for the therapeutic potential of deuterated DHA in combating oxidative stress-related diseases.[2]
Synthesis of Deuterated DHA
The targeted deuteration of DHA, primarily at the bis-allylic positions, is crucial for its enhanced stability. While total organic synthesis is possible, it is often a lengthy and complex process.[4] A more efficient and widely used method involves the use of a ruthenium catalyst for site-selective hydrogen-deuterium exchange.[5]
Ruthenium-Catalyzed Hydrogen-Deuterium Exchange
This method employs a ruthenium catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, typically deuterium oxide (D₂O).[5][6] The reaction is highly selective for the bis-allylic positions of DHA due to their increased reactivity.
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Deuteration of DHA
While specific catalyst systems and reaction conditions can vary, a general protocol is outlined below. Researchers should refer to the primary literature for detailed experimental parameters.
-
Catalyst Preparation : A suitable ruthenium catalyst is prepared or obtained commercially. Examples include ruthenium-based pincer complexes or other Ru(II) catalysts.[6][7]
-
Reaction Setup : DHA (or its ester form, e.g., ethyl ester) is dissolved in an appropriate solvent system.
-
Deuterium Source : A significant excess of deuterium oxide (D₂O) is added to the reaction mixture to serve as the deuterium donor.[5]
-
Catalysis : The ruthenium catalyst is introduced to the mixture. The reaction is typically stirred at a controlled temperature for a specified duration to allow for efficient hydrogen-deuterium exchange.
-
Quenching and Extraction : The reaction is quenched, and the deuterated DHA is extracted using an organic solvent.
-
Purification : The crude product is purified using chromatographic techniques, such as flash column chromatography on silica (B1680970) gel, to isolate the deuterated DHA.
This catalytic process results in a mixture of DHA isotopologues, with the number of deuterium atoms incorporated varying. The most abundant species is often D₁₀-DHA, with deuterium at all five bis-allylic positions.[1] The distribution of isotopologues can be precisely characterized using mass spectrometry.
Characterization and Analysis of Deuterated DHA
The successful synthesis and purification of deuterated DHA must be confirmed through rigorous analytical techniques. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for quantifying fatty acids, including their deuterated analogues. For GC analysis, fatty acids are typically derivatized to form more volatile esters, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[8][9]
Experimental Protocol: GC-MS Analysis of Deuterated DHA
This protocol provides a standard method for the extraction, derivatization, and analysis of total fatty acids from biological samples.[8][10]
-
Internal Standard Spiking : A known amount of a deuterated internal standard (e.g., D₅-DHA) is added to the sample to allow for accurate quantification.[8][9]
-
Lipid Extraction and Saponification : Lipids are extracted from the sample using a suitable solvent system (e.g., methanol/iso-octane). For total fatty acid analysis, the extracted lipids are saponified (hydrolyzed) using a strong base (e.g., KOH in methanol) to release the fatty acids from their esterified forms.[10]
-
Acidification and Fatty Acid Extraction : The mixture is acidified, and the free fatty acids are extracted into an organic solvent like iso-octane.[8]
-
Derivatization : The extracted fatty acids are converted to their PFB esters by reacting with pentafluorobenzyl bromide.[8][10]
-
GC-MS Analysis : The derivatized sample is injected into the GC-MS system. The fatty acid esters are separated on a capillary column and detected by the mass spectrometer, often using negative ion chemical ionization (NICI) for high sensitivity.[8][10]
-
Quantification : The abundance of the target deuterated DHA is determined by comparing its peak area to that of the internal standard. A standard curve is generated using known concentrations of the analyte and internal standard to ensure accurate quantification.[8][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of deuterated DHA and its metabolites, often without the need for derivatization.[11][12]
Experimental Protocol: LC-MS/MS Analysis of Deuterated DHA
This protocol outlines a general procedure for the quantification of deuterated DHA in biological matrices.[11][13]
-
Sample Preparation : The sample (e.g., plasma, cell lysate) is spiked with a deuterated internal standard. Proteins are typically precipitated with a solvent like acetonitrile, and the supernatant containing the lipids is collected.
-
Chromatographic Separation : The lipid extract is injected onto a reverse-phase C18 column. A mobile phase gradient is used to separate the fatty acids.[12]
-
Mass Spectrometric Detection : The mass spectrometer is operated in the negative ion mode using electrospray ionization (ESI). Multiple reaction monitoring (MRM) is employed for selective and sensitive detection of the parent and fragment ions of both the deuterated DHA and the internal standard. For example, for D₅-DHA, the m/z transition of 332.1 → 228.3/234.2 can be monitored.[11]
-
Data Analysis : The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and efficacy of deuterated DHA.
Table 1: Isotopic Enrichment of Deuterated DHA
| Parameter | Value | Reference |
| Deuterium Incorporation at Bis-allylic Positions | >95% | [1] |
| Most Abundant Isotopologue | D₁₀-DHA | [1] |
| Deuterium Incorporation at Mono-allylic Positions | <30% | [1] |
Table 2: Comparative Oxidation of Deuterated vs. Non-deuterated DHA
| Parameter | H-DHA | D-DHA | Reference |
| Overall Oxidation in Rat Brain Phospholipids | Higher | 20-30% Lower | [1] |
| Predominant Oxidation Product | Peroxidation (+OOH) | Epoxidation (+O) | [1] |
| Light-Induced Lipid Peroxidation in Retinal Cells | Increased | Significantly Limited | [14] |
| Protection Against Iron-Induced Retinal Degeneration | Low | Nearly Complete | [2][3] |
Experimental and Biological Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for deuterated DHA and its role in cellular signaling pathways related to oxidative stress.
Experimental Workflow
Caption: Experimental workflow for the synthesis, analysis, and application of deuterated DHA.
Lipid Peroxidation Pathway
Caption: Inhibition of the lipid peroxidation chain reaction by deuterated DHA.
DHA and the Nrf2 Antioxidant Response Pathway
Caption: Activation of the Nrf2 antioxidant pathway by DHA.[15][16]
Conclusion
Deuterated DHA represents a significant advancement in the study and potential treatment of conditions associated with oxidative stress. Its enhanced resistance to lipid peroxidation, achieved through site-specific isotopic reinforcement, makes it an invaluable tool for elucidating the mechanisms of oxidative damage and a promising therapeutic candidate. This guide provides a foundational understanding of the synthesis, analysis, and biological rationale for using deuterated DHA, intended to facilitate further research and development in this exciting field. Researchers are encouraged to consult the cited literature for more detailed methodologies and a deeper understanding of the complex biological systems involved.
References
- 1. Bis-Allylic Deuterated Docosahexaenoic Acid-Esterified Phospholipids Resist In Vivo Peroxidation in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated docosahexaenoic acid protects against oxidative stress and geographic atrophy‐like retinal degeneration in a mouse model with iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated docosahexaenoic acid protects against oxidative stress and geographic atrophy-like retinal degeneration in a mouse model with iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium-catalyzed selective α-deuteration of aliphatic nitriles using D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. lipidmaps.org [lipidmaps.org]
- 9. lipidmaps.org [lipidmaps.org]
- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a LC-MS/MS assay for quantifying the uptake of docosahexaenoic acid-d5 into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Docosahexanoic acid signals through the Nrf2–Nqo1 pathway to maintain redox balance and promote neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Docosahexaenoic Acid-d5 (CAS Number: 1197205-71-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Docosahexaenoic acid-d5 (DHA-d5), a deuterated analog of docosahexaenoic acid (DHA). Its primary application is as an internal standard for the precise quantification of DHA in various biological matrices using mass spectrometry-based techniques.[1][2][3] DHA is a critical omega-3 polyunsaturated fatty acid (PUFA) that constitutes a significant portion of the brain's PUFAs and is abundant in the gray matter and retinal membranes.[2] Given the physiological and pathological significance of DHA in neural development, cardiovascular health, obesity, and inflammation, accurate measurement of its levels is crucial in research and clinical settings.[2]
Physicochemical Properties and Specifications
This compound, with the CAS number 1197205-71-2, is a stable isotope-labeled form of DHA. The deuterium (B1214612) labeling provides a distinct mass shift, allowing it to be differentiated from endogenous, unlabeled DHA in mass spectrometry analysis, without altering its chemical properties significantly.[3]
| Property | Value |
| CAS Number | 1197205-71-2 |
| Molecular Formula | C22H27D5O2 |
| Molecular Weight | 333.52 g/mol |
| Synonyms | (4Z,7Z,10Z,13Z,16Z,19Z)-4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid, DHA-d5, Cervonic Acid-d5 |
| Purity | ≥98% |
| Isotopic Enrichment | ≥98 atom % D |
| Appearance | Clear, colorless liquid |
| Storage | Store at -20°C |
Experimental Protocols
The primary application of DHA-d5 is as an internal standard in quantitative analytical methods. Below is a detailed methodology for the quantification of DHA in biological samples, such as plasma or microglia, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with DHA-d5 as the internal standard.[4][5][6]
Quantification of Docosahexaenoic Acid in Biological Samples using LC-MS/MS with DHA-d5 Internal Standard
1. Sample Preparation (Lipid Extraction)
-
To 100 µL of plasma or cell lysate in an Eppendorf tube, add 10 µL of an internal standard mixture containing DHA-d5 at a known concentration (e.g., 10 µg/mL).[4]
-
Add a suitable organic solvent for lipid extraction, such as a 3:2 (v/v) mixture of hexane (B92381) and isopropanol, at a 1:10 sample-to-solvent ratio.[4]
-
Vortex the mixture thoroughly.
-
For plasma samples, incubate at -20°C for 10 minutes, followed by centrifugation at 14,000 x g at 4°C for 5 minutes.[4]
-
Transfer the supernatant containing the lipid extract to a new tube for analysis.
2. Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm × 50 mm, 1.7 µm).[7]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 2 mM ammonium (B1175870) acetate.[5][6]
-
Mobile Phase A: Water with 2 mM ammonium acetate
-
Mobile Phase B: Acetonitrile
-
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 2 µL.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[5][6]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Data Analysis: The concentration of DHA in the sample is determined by calculating the ratio of the peak area of the endogenous DHA to the peak area of the DHA-d5 internal standard and comparing this ratio to a standard curve generated with known concentrations of unlabeled DHA.
Visualizations
The following diagrams illustrate the experimental workflow for DHA quantification and the biosynthetic pathway of DHA.
The biosynthesis of DHA is a multi-step process involving a series of desaturation and elongation reactions.[8][9][10] DHA-d5 can be used as a tracer to study the kinetics and metabolism of DHA within this pathway and its incorporation into various lipid species.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a LC-MS/MS assay for quantifying the uptake of this compound into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Properties of DHA-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of deuterated docosahexaenoic acid (DHA-d5). It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who are utilizing DHA-d5 as an internal standard or tracer in their studies. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Physical and Chemical Properties
DHA-d5, also known as (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic-21,21,22,22,22-d5 acid, is a deuterated analog of docosahexaenoic acid, an essential omega-3 fatty acid. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of endogenous DHA levels by mass spectrometry.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of DHA-d5.
| Property | Value | Reference |
| Chemical Abstracts Service (CAS) Number | 1197205-71-2 | [1][2][3][4][5] |
| Molecular Formula | C22H27D5O2 | [1][4][5] |
| Molecular Weight | 333.5 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [6][7] |
| Purity | ≥98% (CP), ≥98 atom % D | [3] |
| ≥99% deuterated forms (d1-d5) | [1][8] | |
| Formulation | Commonly supplied as a solution in ethanol (B145695) (e.g., 500 µg/ml) or as a neat oil. | [1][8] |
| Storage Temperature | -20°C is recommended for long-term storage. Some suppliers recommend -80°C for neat standards. | [1][7][9] |
| Shipping Conditions | Typically shipped on dry ice or wet ice. | [1][3] |
| Stability | Stable for at least 2 years when stored correctly at -20°C. | [1] |
| Flash Point | 62 °C (closed cup) | [3] |
| Density | 0.9 ± 0.1 g/cm³ | [6] |
| Boiling Point | 446.7 ± 24.0 °C at 760 mmHg | [6] |
Solubility Data
The solubility of DHA-d5 in various solvents is critical for its application in experimental settings.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ≥ 50 mg/mL | [1][7] |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 50 mg/mL | [1][7] |
| Ethanol | ≥ 50 mg/mL | [1][7] |
| Phosphate-buffered saline (PBS), pH 7.2 | ~0.1 mg/mL | [1][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving DHA-d5.
Quantification of DHA-d5 by LC-MS/MS
This protocol is adapted from a validated method for the quantification of DHA-d5 in a biological matrix and is suitable for use as an internal standard for DHA quantification.[5][6]
Objective: To accurately quantify the concentration of DHA-d5 in a sample, often as a precursor to quantifying endogenous DHA.
Materials:
-
DHA-d5 standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Ammonium (B1175870) acetate
-
Internal standard (if quantifying absolute amounts of DHA-d5 itself, a different deuterated lipid not present in the sample should be used)
-
Biological matrix (e.g., cell lysate, plasma)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of DHA-d5 in ethanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution in the relevant biological matrix (e.g., blank plasma) to create a calibration curve ranging from approximately 0.005 ng to 0.1 ng on-column.[5]
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of the sample (or standard), add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry (Negative Ionization Mode):
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of DHA-d5 to the internal standard against the concentration of the standards.
-
Determine the concentration of DHA-d5 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Determination of Solubility
This protocol outlines a general method for determining the solubility of DHA-d5 in a given solvent.
Objective: To determine the saturation concentration of DHA-d5 in a specific solvent.
Materials:
-
DHA-d5 (neat oil or evaporated from solvent)
-
Solvent of interest (e.g., PBS, ethanol)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
LC-MS/MS system for quantification
Procedure:
-
Add an excess amount of DHA-d5 to a known volume of the solvent in a glass vial.
-
Vortex vigorously for 2 minutes to initiate dissolution.
-
Place the vial in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved DHA-d5.
-
Carefully collect a known volume of the supernatant, ensuring no particulate matter is transferred.
-
Dilute the supernatant with an appropriate solvent (e.g., ethanol) to a concentration within the linear range of the LC-MS/MS assay.
-
Quantify the concentration of DHA-d5 in the diluted supernatant using the LC-MS/MS protocol described in section 2.1.
-
Calculate the original concentration in the supernatant, which represents the solubility of DHA-d5 in that solvent at the specified temperature.
Assessment of Stability
This protocol provides a framework for assessing the stability of DHA-d5 under various conditions.
Objective: To evaluate the degradation of DHA-d5 over time under specific storage conditions.
Materials:
-
DHA-d5 solution of known concentration
-
Storage containers (e.g., glass vials with Teflon-lined caps)
-
Environmental chambers or incubators set to desired temperature and humidity
-
LC-MS/MS system for quantification
Procedure:
-
Prepare multiple aliquots of a DHA-d5 solution of a known concentration in the solvent of interest.
-
Store the aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light, protected from light).
-
At specified time points (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year), remove an aliquot from each storage condition.
-
Analyze the concentration of the remaining intact DHA-d5 using the LC-MS/MS protocol (section 2.1).
-
Plot the concentration of DHA-d5 as a function of time for each condition.
-
The rate of decrease in concentration indicates the stability of DHA-d5 under those conditions.
Determination of Isotopic Enrichment
This protocol outlines a general method for determining the isotopic enrichment of DHA-d5 using high-resolution mass spectrometry (HR-MS).[11]
Objective: To determine the percentage of deuterium incorporation in the DHA-d5 molecule.
Materials:
-
DHA-d5 sample
-
Unlabeled DHA standard
-
High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) coupled to a suitable inlet (e.g., LC or direct infusion)
Procedure:
-
Analysis of Unlabeled DHA:
-
Inject the unlabeled DHA standard into the mass spectrometer and acquire a high-resolution full-scan mass spectrum.
-
Determine the exact mass and natural isotopic distribution of the [M-H]⁻ ion.
-
-
Analysis of DHA-d5:
-
Inject the DHA-d5 sample and acquire a high-resolution full-scan mass spectrum under the same conditions.
-
Identify the cluster of ions corresponding to the [M-H]⁻ of DHA-d5 and its different isotopologues (d0 to d5).
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue in the mass spectrum of the DHA-d5 sample.
-
Correct the observed intensities for the natural abundance of ¹³C based on the spectrum of the unlabeled DHA.
-
Calculate the percentage of each deuterated species (d1, d2, d3, d4, d5).
-
The isotopic enrichment is typically reported as the percentage of the desired d5 species relative to the sum of all species (d0 to d5).
-
Signaling Pathways and Experimental Workflows
DHA-d5 is expected to follow the same biological pathways as its non-deuterated counterpart. The following diagrams illustrate key pathways and a general experimental workflow where DHA-d5 would be used as a tracer.
Biosynthesis of Specialized Pro-Resolving Mediators (SPMs) from DHA
DHA is a precursor to a variety of potent anti-inflammatory and pro-resolving lipid mediators.[1][2][4][7][12]
Caption: Biosynthesis of Specialized Pro-Resolving Mediators from DHA.
Key Signaling Pathways of DHA
DHA influences several key signaling pathways that are crucial for neuronal function and survival.[8][9][13][14]
Caption: Key signaling pathways modulated by DHA.
Experimental Workflow for Metabolic Fate Analysis
This diagram illustrates a general workflow for tracing the metabolic fate of DHA-d5 in a biological system.[15][16][17]
Caption: Workflow for studying the metabolic fate of DHA-d5.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a LC-MS/MS assay for quantifying the uptake of docosahexaenoic acid-d5 into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. metagenicsinstitute.com [metagenicsinstitute.com]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. mdpi.com [mdpi.com]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Studies on the metabolic fate of n-3 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic fate of docosahexaenoic acid (DHA; 22:6n-3) in human cells: direct retroconversion of DHA to eicosapentaenoic acid (20:5n-3) dominates over elongation to tetracosahexaenoic acid (24:6n-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
The Shield of Stability: A Technical Guide to the Biological Significance of Deuterated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deuterated polyunsaturated fatty acids (D-PUFAs) represent a novel therapeutic strategy for a range of diseases underpinned by oxidative stress and lipid peroxidation. By replacing hydrogen atoms with deuterium (B1214612) at key bis-allylic sites, the chemical stability of these essential lipids is significantly enhanced. This isotopic reinforcement confers profound resistance to abstraction by reactive oxygen species (ROS), effectively terminating the destructive chain reaction of lipid peroxidation. This technical guide provides a comprehensive overview of the biological significance of D-PUFAs, detailing their mechanism of action, summarizing preclinical and clinical data, and providing key experimental protocols for their evaluation. The evidence presented herein underscores the potential of D-PUFAs as a platform for developing therapies for a host of debilitating neurodegenerative diseases, cardiometabolic disorders, and other conditions linked to oxidative damage.
Introduction: The Double-Edged Sword of Polyunsaturated Fatty Acids
Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes, playing critical roles in maintaining membrane fluidity, signaling, and overall cellular function. However, the presence of multiple double bonds in their acyl chains renders them highly susceptible to oxidation by ROS. This process, known as lipid peroxidation, is a destructive chain reaction that damages cellular membranes, generates cytotoxic byproducts, and contributes to the pathophysiology of numerous diseases.
The brain, with its high concentration of PUFAs and high metabolic rate, is particularly vulnerable to lipid peroxidation, which is implicated in the progression of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, Friedreich's ataxia, and amyotrophic lateral sclerosis (ALS).[1] Beyond the central nervous system, lipid peroxidation is a key driver of atherosclerosis and other inflammatory conditions.
Mechanism of Action: The Deuterium Kinetic Isotope Effect
The therapeutic potential of D-PUFAs lies in a fundamental principle of physical organic chemistry: the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). The bis-allylic hydrogens on a PUFA molecule are the most susceptible to abstraction by ROS, which is the rate-limiting step in the initiation of lipid peroxidation. By strategically replacing these vulnerable hydrogens with deuterium, the energy required to break the C-D bond is significantly increased. This "isotopic reinforcement" dramatically slows down the rate of hydrogen (deuterium) abstraction, thereby inhibiting the initiation and propagation of the lipid peroxidation chain reaction.[2][3]
Incorporated into cellular membranes, D-PUFAs act as "firewalls," protecting neighboring non-deuterated PUFAs from oxidation and preserving membrane integrity and function.
Signaling Pathways Modulated by Deuterated Fatty Acids
The protective effects of D-PUFAs extend beyond the simple prevention of membrane damage. By quenching the lipid peroxidation cascade, D-PUFAs modulate downstream signaling pathways that are aberrantly activated by oxidative stress.
Ferroptosis Pathway
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid hydroperoxides. Glutathione peroxidase 4 (GPX4) is a key enzyme that detoxifies lipid hydroperoxides, thereby protecting cells from ferroptosis. D-PUFAs have been shown to prevent ferroptosis by reducing the formation of lipid peroxides, the toxic substrates that drive this cell death pathway.[4]
Stress-Activated Signaling Cascades
Lipid peroxidation products can act as signaling molecules, activating pro-inflammatory and pro-apoptotic pathways such as the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. By preventing the formation of these reactive species, D-PUFAs can attenuate the downstream inflammatory and apoptotic consequences of oxidative stress.[5][6][7]
Therapeutic Applications and Clinical Data
The robust preclinical rationale for D-PUFAs has led to their investigation in a variety of clinical settings. The lead candidate in this class is RT001, a deuterated form of linoleic acid.
Neurodegenerative Diseases
-
Friedreich's Ataxia (FA): In a Phase 1b/2a clinical trial in patients with FA, RT001 was found to be safe and well-tolerated. Notably, the study showed a statistically significant improvement in peak exercise workload in the RT001 group compared to placebo (0.16 watts/kg; P = 0.008).[5][8][9] However, a subsequent Phase 2/3 trial did not meet its primary endpoint.[10][11]
-
Infantile Neuroaxonal Dystrophy (INAD): A Phase 2/3 open-label study of RT001 in patients with INAD demonstrated statistically significant improvements in overall survival and progression-free survival compared to a natural history cohort.[1] While the primary efficacy endpoint, the Modified Ashworth Spasticity Scale, did not reach statistical significance, the totality of the data suggests a clinical benefit.[1]
-
Alzheimer's Disease (AD): In a mouse model of AD (APP/PS1), a D-PUFA diet for 5 months led to reduced concentrations of lipid peroxidation products (F2-isoprostanes and neuroprostanes) in the brain and significantly lower levels of amyloid-β 40 and 38 in the hippocampus.[12][13] In another mouse model of sporadic AD (Aldh2-/-), D-PUFA treatment for 18 weeks markedly decreased F2-isoprostanes by approximately 55% and prostaglandin (B15479496) F2α by 20-25% in the cortex and hippocampus, which was associated with improved cognitive performance.[14][15]
Atherosclerosis
In a mouse model of human-like lipoprotein metabolism, D-PUFA treatment significantly reduced markers of lipid peroxidation, including hepatic and plasma F2-isoprostanes (by ~80%) and prostaglandin F2α (by ~40%). This was accompanied by a reduction in body weight gain, plasma total cholesterol levels, and a 26% reduction in atherosclerotic lesion area.[16]
Quantitative Data Summary
| Study Type | Model/Population | D-PUFA Investigated | Key Quantitative Findings | Reference(s) |
| Clinical Trial (Phase 1b/2a) | Friedreich's Ataxia Patients | RT001 (deuterated linoleic acid) | Improvement in peak workload vs. placebo: 0.16 watts/kg (p=0.008) | [5][8][9] |
| Clinical Trial (Phase 2/3) | Infantile Neuroaxonal Dystrophy Patients | RT001 | Statistically significant improvement in overall and progression-free survival vs. natural history cohort. | [1] |
| Preclinical (in vivo) | APP/PS1 Mouse Model of Alzheimer's Disease | D-PUFA diet | ↓ F2-isoprostanes & neuroprostanes in brain; ↓ Aβ40 & Aβ38 in hippocampus. | [12][13] |
| Preclinical (in vivo) | Aldh2-/- Mouse Model of Sporadic Alzheimer's Disease | D-PUFA diet | ↓ Cortex & hippocampus F2-isoprostanes by ~55%; ↓ Prostaglandin F2α by 20-25%. | [14][15] |
| Preclinical (in vivo) | APOE*3-Leiden.CETP Mouse Model of Atherosclerosis | D-PUFA diet | ↓ Hepatic & plasma F2-isoprostanes by ~80%; ↓ Prostaglandin F2α by ~40%; ↓ Atherosclerotic lesion area by 26%. | [16] |
Experimental Protocols
General Experimental Workflow for D-PUFA Evaluation
The evaluation of a novel D-PUFA typically follows a multi-stage process, from initial in vitro characterization to in vivo efficacy studies.
Detailed Protocol: Assessment of Lipid Peroxidation in Cultured Cells using BODIPY 581/591 C11
This protocol describes the use of the fluorescent probe BODIPY 581/591 C11 to quantify lipid peroxidation in cultured cells by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
BODIPY 581/591 C11 staining solution (2 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Accutase or other cell dissociation reagent
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with the desired concentrations of D-PUFA or H-PUFA (control) for 24-48 hours.
-
Induce oxidative stress by treating cells with an agent such as tert-butyl hydroperoxide (t-BHP) or by exposure to radiation. Include a non-stressed control group.
-
Remove the culture medium and wash the cells once with PBS.
-
Add pre-warmed complete culture medium containing 2 µM BODIPY 581/591 C11 to each well.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Harvest the cells using Accutase and resuspend them in PBS.
-
Analyze the cells by flow cytometry. The probe emits green fluorescence in its reduced state and shifts to red fluorescence upon oxidation. The ratio of green to red fluorescence is used to quantify lipid peroxidation.
Detailed Protocol: Lipoxygenase Activity Assay
This spectrophotometric assay measures the activity of lipoxygenase (LOX) by monitoring the formation of conjugated dienes from a fatty acid substrate.
Materials:
-
Soybean lipoxygenase (or other purified LOX)
-
Linoleic acid (or deuterated linoleic acid) substrate solution (10 mM sodium linoleate (B1235992) in borate (B1201080) buffer with Tween 20)
-
Borate buffer (50 mM, pH 9.0)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the reaction mixture by adding the LOX enzyme solution to the borate buffer in a quartz cuvette.
-
Initiate the reaction by adding the linoleic acid (or deuterated linoleic acid) substrate solution.
-
Immediately monitor the increase in absorbance at 234 nm for 2-5 minutes. The rate of increase in absorbance is proportional to the LOX activity.
-
Enzyme activity can be calculated using the extinction coefficient for the conjugated diene product (ε = 25,000 M⁻¹cm⁻¹).
Conclusion
Deuterated polyunsaturated fatty acids represent a promising and innovative therapeutic approach for a wide range of diseases characterized by oxidative stress and lipid peroxidation. Their unique mechanism of action, rooted in the kinetic isotope effect, provides a robust and targeted means of preventing the initiation and propagation of lipid-based oxidative damage. The growing body of preclinical and clinical evidence supports the continued development of D-PUFAs as a novel class of drugs with the potential to address significant unmet medical needs in neurodegeneration, cardiovascular disease, and beyond. Further research into the specific downstream signaling effects of D-PUFAs and the optimization of their therapeutic delivery will be crucial in realizing their full clinical potential.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Polyunsaturated Fatty Acid Deuteration against Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of infantile neuroaxonal dystrophy with RT001: A di‐deuterated ethyl ester of linoleic acid: Report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. friedreichsataxianews.com [friedreichsataxianews.com]
- 6. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyunsaturated fatty acids and p38-MAPK link metabolic reprogramming to cytoprotective gene expression during dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized, clinical trial of RT001: Early signals of efficacy in Friedreich's ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hcplive.com [hcplive.com]
- 10. Double blind trial of a deuterated form of linoleic acid (RT001) in Friedreich ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. curefa.org [curefa.org]
- 12. Deuterated polyunsaturated fatty acids reduce brain lipid peroxidation and hippocampal amyloid β-peptide levels, without discernable behavioral effects in an APP/PS1 mutant transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. trial.medpath.com [trial.medpath.com]
Docosahexaenoic acid-d5 molecular weight and formula.
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data on Docosahexaenoic acid-d5 (DHA-d5), a deuterated form of docosahexaenoic acid (DHA). DHA is a critical omega-3 fatty acid, and its labeled counterpart, DHA-d5, serves as an essential internal standard for its quantification in various biological matrices.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is crucial for mass spectrometry-based quantification and metabolic studies.
| Property | Value | Citations |
| Molecular Formula | C22H27D5O2 | [1][2][3][4] |
| Molecular Weight | 333.5 g/mol | [2][5] |
| Alternate Molecular Weight | 333.52 g/mol | [1][3][4] |
Isotopic Labeling and Structure
This compound is a stable isotope-labeled version of DHA. The deuterium (B1214612) atoms are typically located at the terminal end of the fatty acid chain. This labeling provides a distinct mass shift, allowing it to be differentiated from endogenous, unlabeled DHA in mass spectrometry analysis, without significantly altering its chemical properties.
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
General Protocol for Quantification of DHA in a Biological Sample:
-
Sample Preparation:
-
A known amount of this compound is spiked into the biological sample (e.g., plasma, tissue homogenate).
-
Lipids, including DHA and the DHA-d5 internal standard, are extracted from the sample using a suitable organic solvent system (e.g., Folch or Bligh-Dyer extraction).
-
The lipid extract is then saponified to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).
-
The resulting free fatty acids are then derivatized (e.g., esterified to form fatty acid methyl esters - FAMEs) to improve their chromatographic properties and ionization efficiency.
-
-
Chromatographic Separation:
-
The derivatized sample is injected into an LC or GC system.
-
The fatty acids are separated based on their physicochemical properties (e.g., chain length, degree of unsaturation) on a suitable chromatography column.
-
-
Mass Spectrometric Detection:
-
As the separated fatty acids elute from the column, they are ionized (e.g., by electrospray ionization - ESI) and detected by a mass spectrometer.
-
The mass spectrometer is set to monitor for the specific mass-to-charge ratios (m/z) of the derivatized endogenous DHA and the derivatized DHA-d5 internal standard.
-
-
Data Analysis:
-
The peak areas of the endogenous DHA and the DHA-d5 internal standard are measured.
-
The ratio of the peak area of the endogenous DHA to the peak area of the known amount of DHA-d5 internal standard is calculated.
-
This ratio is then used to determine the concentration of the endogenous DHA in the original sample by comparing it to a standard curve generated with known concentrations of unlabeled DHA.
-
References
The Role of Deuterated DHA (DHA-d5) in Advancing Lipid Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of cellular membranes, particularly in the brain and retina, and a precursor to a host of signaling molecules that regulate inflammation, neuroprotection, and other physiological processes.[1] Understanding the intricate dynamics of DHA metabolism—its uptake, incorporation into complex lipids, and conversion into bioactive metabolites—is paramount for elucidating its role in health and disease. Stable isotope labeling, utilizing molecules like deuterated docosahexaenoic acid (DHA-d5), has emerged as a powerful technique to trace the metabolic fate of DHA in vivo. This technical guide provides an in-depth overview of the application of DHA-d5 in lipid metabolism research, complete with experimental protocols, quantitative data, and visual representations of key pathways and workflows.
The principle behind using stable isotope-labeled tracers is to introduce a "heavy" version of a molecule of interest into a biological system.[2][3] This labeled molecule is metabolically indistinguishable from its natural counterpart but can be differentiated and quantified using mass spectrometry.[4] By tracking the appearance and disappearance of the labeled molecule and its metabolites over time, researchers can gain unprecedented insights into metabolic fluxes, turnover rates, and pathway dynamics. DHA-d5, with five deuterium (B1214612) atoms replacing hydrogen atoms, serves as an excellent tracer for these studies.[5]
Data Presentation: Quantitative Insights from DHA-d5 Tracer Studies
The use of DHA-d5 as a tracer allows for precise quantification of its incorporation and turnover in various tissues. Below are tables summarizing key quantitative data from studies utilizing deuterated DHA to investigate lipid metabolism.
| Tissue | D-DHA (% of Total DHA) | Time Point | Animal Model | Reference |
| Neural Retina | 55.0% | 5 weeks | Mouse | [2] |
| Retinal Pigment Epithelium (RPE) | 59.3 - 60.8% | 5 weeks | Mouse | [2] |
| Brain | >75% | 77 days | Mouse | [6] |
| Liver | >90% | 77 days | Mouse | [6] |
| Heart | >90% | 77 days | Mouse | [6] |
| Adipose Tissue | >90% | 77 days | Mouse | [6] |
Table 1: Incorporation of Deuterated DHA (D-DHA) into Various Tissues. This table illustrates the percentage of total DHA that is deuterated in different tissues after dietary supplementation with D-DHA in mice. The data highlights the significant uptake and enrichment of D-DHA in key organs.
| Tissue | Half-life (t1/2) | Turnover Rate (Jout) | Animal Model | Tracer | Reference |
| Brain | 33 days | 0.25 µmol/g/day | Rat | [4,5-3H]DHA | [2] |
| Heart (Female) | Not specified | 26-28% faster than males | Mouse | 13C-DHA | [3] |
| Heart (Male) | Not specified | Slower than females | Mouse | 13C-DHA | [3] |
Table 2: Turnover Rates and Half-life of DHA in Different Tissues. This table presents data on the turnover and half-life of DHA in various tissues, as determined by stable isotope tracing studies. These metrics are crucial for understanding the dynamics of DHA metabolism. Note that while some studies use different isotopes like 13C or tritium, the principles of kinetic analysis are similar.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of DHA-d5 tracer studies. The following sections outline key experimental protocols.
In Vivo Administration of DHA-d5 in a Mouse Model
This protocol describes the oral administration of DHA-d5 to mice to study its incorporation into various tissues.
Materials:
-
DHA-d5 (deuterated docosahexaenoic acid)
-
Vehicle (e.g., corn oil or a specialized diet formulation)
-
C57BL/6J mice
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of DHA-d5 in the chosen vehicle at a desired concentration (e.g., 0.5% w/w in the diet).[6] Ensure the solution is homogenous.
-
Animal Acclimatization: Acclimate mice to the housing conditions and control diet for at least one week prior to the start of the experiment.
-
Administration: Administer the DHA-d5 supplemented diet ad libitum or administer a specific dose via oral gavage daily for the duration of the study (e.g., 77 days).[6]
-
Tissue Collection: At specified time points, euthanize the mice and collect tissues of interest (e.g., brain, liver, heart, adipose tissue, and blood).[6] Flash-freeze the tissues in liquid nitrogen and store at -80°C until lipid extraction.
Lipid Extraction from Tissues
This protocol is for the extraction of total lipids from tissue samples for subsequent analysis.
Materials:
-
Frozen tissue sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Butylated hydroxytoluene (BHT) as an antioxidant
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the frozen tissue sample in a chloroform:methanol (2:1, v/v) solution containing BHT.
-
Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation. Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.
-
Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying: Dry the lipid extract under a stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 2:1) and store at -80°C until analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol outlines the derivatization of fatty acids to FAMEs and their analysis by GC-MS.
Materials:
-
Dried lipid extract
-
Methanolic HCl or BF3-methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Procedure:
-
Transesterification: Add methanolic HCl or BF3-methanol to the dried lipid extract and heat to convert fatty acids to their methyl esters (FAMEs).
-
Extraction of FAMEs: Add hexane and saturated NaCl solution to the reaction mixture to extract the FAMEs.
-
Drying and Concentration: Collect the upper hexane layer containing the FAMEs, dry it over anhydrous sodium sulfate, and concentrate it under a stream of nitrogen.
-
GC-MS Analysis: Inject the FAMEs onto the GC-MS system. Use a temperature program that allows for the separation of different fatty acid methyl esters. The mass spectrometer is operated in electron ionization (EI) mode, and selected ion monitoring (SIM) is used to detect and quantify the unlabeled DHA and DHA-d5.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact Phospholipid Analysis
This protocol describes the analysis of intact phospholipid species containing DHA-d5 using LC-MS/MS.
Materials:
-
Dried lipid extract
-
LC-MS/MS system with a C18 reverse-phase column
-
Mobile phases (e.g., acetonitrile, isopropanol, water with ammonium (B1175870) formate (B1220265) and formic acid)
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).
-
Chromatographic Separation: Inject the sample onto the LC system. Use a gradient elution program to separate the different phospholipid classes and molecular species.
-
Mass Spectrometry Analysis:
-
Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of phospholipid classes.
-
MS1 Scan: Perform a full scan to identify the precursor ions of the phospholipids.
-
MS/MS Fragmentation: Perform data-dependent or targeted MS/MS to fragment the precursor ions and identify the fatty acid composition, including the presence of DHA-d5. Specific precursor-to-product ion transitions can be monitored for targeted quantification of DHA-d5 containing phospholipids.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in DHA metabolism and the experimental approaches to study them, the following diagrams have been generated using Graphviz (DOT language).
Caption: Overview of DHA Metabolism and Bioactive Mediator Synthesis.
Caption: Experimental Workflow for DHA-d5 Tracer Studies.
Caption: Biosynthesis Pathway of Neuroprotectin D1 (NPD1) from DHA.
Conclusion
The use of DHA-d5 as a stable isotope tracer provides an unparalleled window into the complex world of lipid metabolism. By enabling the precise tracking and quantification of DHA and its metabolites, this technique empowers researchers to unravel the mechanisms underlying the physiological and pathological roles of this essential fatty acid. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the power of stable isotope tracing in their research. As analytical technologies continue to advance, the application of DHA-d5 and other deuterated lipids will undoubtedly lead to further breakthroughs in our understanding of lipid metabolism and the development of novel therapeutic strategies for a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Deuterated docosahexaenoic acid protects against oxidative stress and geographic atrophy‐like retinal degeneration in a mouse model with iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heart DHA turnover is faster in female compared to male ALA- and EPA-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and metabolism in mouse retina of bis-allylic deuterated docosahexaenoic acid (D-DHA), a new dry AMD drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Discovery and Application: A Technical Guide to DHA Stable Isotopes
A Foreword for the Modern Researcher: In the intricate landscape of lipidomics and drug development, docosahexaenoic acid (DHA) stands out for its profound implications in neurological health and disease. The advent of stable isotope-labeled DHA has revolutionized our ability to trace, quantify, and understand its metabolic journey within complex biological systems. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis, analysis, and application of DHA stable isotopes. We will explore the core methodologies that underpin this powerful research tool, from detailed experimental protocols to the elucidation of DHA-mediated signaling pathways.
Section 1: The Foundation - Synthesis and Properties of DHA Stable Isotopes
The utility of stable isotope-labeled DHA hinges on its synthesis with high isotopic purity. Both deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are employed to label DHA, each offering unique advantages for metabolic studies.
Biological Synthesis of Uniformly ¹³C-Labeled DHA: A common and efficient method for producing uniformly ¹³C-labeled DHA ([U-¹³C]-DHA) involves the cultivation of the heterotrophic marine dinoflagellate, Crypthecodinium cohnii. This organism is a prolific producer of DHA and can be grown in a defined medium where ¹³C-glucose is the sole carbon source. This process can yield [U-¹³C]-DHA with high isotopic purity.
Chemical Synthesis of Deuterium-Labeled DHA: Deuterium-labeled DHA (d-DHA) is typically synthesized through multi-step organic chemistry routes. These methods allow for the precise placement of deuterium atoms at specific positions within the DHA molecule, which can be advantageous for studying specific metabolic transformations.
Quantitative Data on DHA Stable Isotopes:
| Parameter | Value | Isotope | Method of Production | Reference |
| Isotopic Purity | >98% | ¹³C | Biological (Crypthecodinium cohnii) | [1] |
| 96.7% ± 0.4% | ¹³C | Biological (Aurantiochytrium mangrovei) | [2] | |
| 86.3% ± 1.6% | ¹³C | Biological (Crypthecodinium cohnii) | [2] | |
| Isotopic Enrichment | -28.2 mUr (fish-DHA) | ¹³C | Natural Abundance | [3] |
| -13.2 mUr (algal-DHA) | ¹³C | Natural Abundance | [3] | |
| +87.8 mUr (¹³C enriched-DHA) | ¹³C | Enriched Diet | [3] |
Section 2: Unveiling the Metabolic Fate - Analytical Methodologies
The analysis of DHA stable isotopes requires sensitive and specific analytical techniques capable of differentiating and quantifying the labeled and unlabeled forms of the fatty acid. Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary tools for these analyses.
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): GC-IRMS is a powerful technique for determining the isotopic composition of individual fatty acids in a complex mixture. It provides high-precision measurements of isotope ratios, making it ideal for tracer studies using stable isotopes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the quantification of DHA and its metabolites. Selected reaction monitoring (SRM) methods can be developed for the targeted analysis of specific labeled and unlabeled species.
Quantitative Data on Analytical Methods:
| Analytical Method | Parameter | Value | Analyte | Reference |
| GC-IRMS | Limit of Detection | ~30 pg injected | Methyl ¹³C-hexadecanoate | [4] |
| ~20 pg injected | Methyl ¹³C-octadecanoate | [4] | ||
| LC-MS/MS (SRM) | Limit of Detection | 0.5 - 8.5 pg injected | HDoHE isomers | [5] |
| Limit of Quantification | 2.4 - 285.3 nmol/L | Omega 3 & 6 Fatty Acids | [6][7] |
Section 3: In Action - Experimental Protocols for DHA Stable Isotope Studies
The following protocols provide a framework for conducting in vitro and in vivo studies using stable isotope-labeled DHA.
In Vitro Protocol: Tracing DHA Metabolism in Cell Culture
This protocol outlines the steps for treating a neuronal cell line with [U-¹³C]-DHA to study its incorporation and metabolism.
1. Cell Culture and Media Preparation:
- Culture a suitable neuronal cell line (e.g., SH-SY5Y) in a standard growth medium.
- Prepare a labeling medium by supplementing a base medium (e.g., DMEM) with [U-¹³C]-DHA complexed to fatty acid-free bovine serum albumin (BSA). The final concentration of [U-¹³C]-DHA will depend on the specific experimental goals.
2. Labeling Experiment:
- Seed cells in multi-well plates and allow them to adhere overnight.
- Remove the growth medium and replace it with the prepared labeling medium.
- Incubate the cells for various time points (e.g., 0, 6, 12, 24 hours) to monitor the time course of DHA incorporation.
3. Sample Harvesting and Lipid Extraction:
- At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells and extract the total lipids using a modified Folch method with a chloroform:methanol (2:1, v/v) solution.
4. Sample Preparation and Analysis:
- The extracted lipids are dried under a stream of nitrogen.
- Fatty acids are then transesterified to fatty acid methyl esters (FAMEs) using a reagent such as 14% boron trifluoride in methanol.
- The resulting FAMEs are analyzed by GC-IRMS or LC-MS/MS to determine the isotopic enrichment of DHA and its metabolites.
In Vivo Protocol: Animal Study of DHA Turnover
This protocol describes a diet-switch study in mice to determine the turnover rate of DHA in various tissues using a naturally abundant ¹³C-DHA source.[3][8]
1. Animal Model and Diet Preparation:
- Use a suitable mouse model (e.g., C57BL/6).
- Prepare two diets with distinct δ¹³C signatures for DHA: a control diet with fish-DHA (lower δ¹³C) and a treatment diet with algal-DHA (higher δ¹³C).[3]
2. Experimental Design:
- Acclimatize the mice to the control diet for a period sufficient to reach isotopic equilibrium in their tissues (e.g., 3 months).[3]
- At the start of the experiment (t=0), switch a cohort of mice to the treatment diet.
- Collect tissue samples (e.g., brain, liver, plasma, adipose tissue) from subsets of mice at various time points after the diet switch (e.g., 0, 1, 3, 7, 14, 28, 56, 112, 168 days).[3]
3. Sample Collection and Processing:
- Collect blood via cardiac puncture and separate the plasma.
- Perfuse the animals with saline to remove blood from the tissues.
- Excise and flash-freeze the tissues of interest in liquid nitrogen.
4. Lipid Extraction and Analysis:
- Extract total lipids from the tissues and plasma as described in the in vitro protocol.
- Prepare FAMEs from the extracted lipids.
- Analyze the FAMEs by GC-IRMS to determine the δ¹³C of DHA in each tissue at each time point.
5. Data Analysis:
- Model the change in the δ¹³C of DHA over time using a one-phase exponential decay model to calculate the half-life (t₁/₂) of DHA in each tissue.[3]
Quantitative Data on DHA Turnover Rates in Mice:
| Tissue | Half-life (days) | Diet Switch | Reference |
| Brain | 46.9 | Fish-DHA to Algal-DHA | [3] |
| 46.2 | Fish-DHA to ¹³C enriched-DHA | [3] | |
| 40 | ALA to DHA | [9] | |
| 34 | ALA to ALA + DHA | [9] | |
| Liver | 5.6 | Fish-DHA to Algal-DHA | [3] |
| 7.2 | Fish-DHA to ¹³C enriched-DHA | [3] | |
| Plasma | 4.7 | Fish-DHA to Algal-DHA | [3] |
| 6.4 | Fish-DHA to ¹³C enriched-DHA | [3] | |
| Red Blood Cells | 22.8 | Fish-DHA to Algal-DHA | [10][11] |
| 19.5 | Fish-DHA to ¹³C enriched-DHA | [10][11] | |
| Adipose Tissue (Perirenal) | 6.0 | Fish-DHA to Algal-DHA | [10][11] |
| 8.2 | Fish-DHA to ¹³C enriched-DHA | [10][11] | |
| Muscle | 38.2 | Fish-DHA to Algal-DHA | [10][11] |
| 42.2 | Fish-DHA to ¹³C enriched-DHA | [10][11] | |
| Heart | 12.4 | Fish-DHA to Algal-DHA | [10][11] |
| 10.5 | Fish-DHA to ¹³C enriched-DHA | [10][11] | |
| Skin | 13.6 | Fish-DHA to Algal-DHA | [10][11] |
| 13.0 | Fish-DHA to ¹³C enriched-DHA | [10][11] |
Section 4: Visualizing the Mechanism - DHA Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms through which DHA exerts its effects is crucial for drug development. Stable isotope tracing allows for the elucidation of these complex signaling networks.
Key Signaling Pathways Modulated by DHA
DHA influences several critical signaling pathways involved in neuronal survival, growth, and plasticity. The following diagrams, rendered in DOT language, illustrate these pathways.
Experimental Workflow for Stable Isotope Tracing
The following diagram illustrates a generalized workflow for a stable isotope tracing experiment, from initial design to data interpretation.
Concluding Remarks
The use of stable isotope-labeled DHA represents a cornerstone of modern lipid research, providing unparalleled insights into its dynamic metabolism and intricate signaling roles. This technical guide has provided a comprehensive overview of the key methodologies, from the synthesis of labeled compounds to their application in sophisticated in vitro and in vivo models. By leveraging these powerful techniques, researchers and drug development professionals can continue to unravel the complexities of DHA biology, paving the way for novel therapeutic strategies targeting a range of neurological and metabolic disorders. The continued refinement of analytical instrumentation and computational modeling will further enhance the precision and scope of stable isotope tracing, promising a future of even greater discovery in the field of lipidomics.
References
- 1. Compound-Specific Isotope Analysis as a Potential Approach for Investigation of Cerebral Accumulation of Docosahexaenoic Acid: Previous Milestones and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 13C enrichment technique reveals early turnover of DHA in peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical considerations in the gas chromatography/combustion/isotope ratio monitoring mass spectrometry of 13C-enriched compounds: detection limits and carryover effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Turnover of brain DHA in mice is accurately determined by tracer-free natural abundance carbon isotope ratio analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Peripheral Tissue DHA Turnover Using a Novel 13C Enrichment Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Stable Isotope-Labeled Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the demanding realm of drug development and bioanalysis, the pursuit of accuracy, precision, and reliability is paramount. The use of internal standards is a fundamental practice to control for analytical variability. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs) have emerged as the unequivocal gold standard. This technical guide provides an in-depth exploration of the core principles, synthesis, application, and validation of SIL-ISs, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Principle of Isotopic Dilution Mass Spectrometry
The utility of a SIL-IS is rooted in the principle of isotopic dilution mass spectrometry. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1] This subtle change in mass allows the SIL-IS to be differentiated from the endogenous analyte by a mass spectrometer, yet it remains chemically and physically almost identical.[1]
This near-identical physicochemical behavior is the cornerstone of its effectiveness. When a known amount of the SIL-IS is added to a sample at the earliest stage of analysis, it experiences the same processing and analytical variations as the target analyte. This includes variations in sample extraction, potential degradation, and ionization efficiency in the mass spectrometer.[2][3] By measuring the ratio of the analyte's signal to the SIL-IS's signal, these variations are effectively normalized, leading to highly accurate and precise quantification.
Synthesis of Stable Isotope-Labeled Internal Standards
The generation of a high-quality SIL-IS is a critical first step. Several methods are employed for their synthesis, each with its own set of advantages and disadvantages.
| Synthesis Method | Description | Advantages | Disadvantages |
| Chemical Synthesis with Isotopic Building Blocks | This method involves the complete chemical synthesis of the target molecule using starting materials that are already enriched with stable isotopes. | Offers precise control over the position and number of isotopic labels. Can produce highly enriched and stable SIL-IS. | Can be a complex, multi-step process, which may be time-consuming and costly. |
| Hydrogen/Deuterium (B1214612) (H/D) Exchange | This technique involves the exchange of protons (¹H) with deuterons (²H) from a deuterium-rich source, often catalyzed by acid, base, or metal catalysts. | A relatively simpler and more cost-effective method for introducing deuterium labels. | The position of the label may not be specific, and there is a risk of back-exchange (loss of the label) if it is in a chemically labile position. |
| Enzymatic Synthesis | This method utilizes enzymes to catalyze the incorporation of stable isotopes into the target molecule from an isotopically labeled precursor. | Offers high specificity in the labeling position and can be performed under mild reaction conditions. | The availability of suitable enzymes and the scalability of the process can be limitations. |
| Metabolic Labeling | In this approach, living cells or organisms are cultured in a medium containing nutrients enriched with stable isotopes (e.g., ¹³C-glucose, ¹⁵N-ammonium salts). The organisms then incorporate these isotopes into their biomolecules. | Useful for producing a wide range of labeled biomolecules, such as amino acids, proteins, and metabolites, in their natural conformational state. | The level of isotopic enrichment can be variable, and the purification of the target labeled molecule from a complex biological mixture can be challenging. |
The Superiority of SIL-IS over Structural Analogs
Prior to the widespread availability of SIL-ISs, structural analogs were commonly used as internal standards. These are molecules with a similar chemical structure to the analyte but with a different elemental composition. While they can offer some degree of correction, they fall short of the performance of SIL-ISs, particularly in complex biological matrices.
The key advantage of a SIL-IS is its ability to co-elute with the analyte during chromatographic separation.[3] This ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time. Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a major source of variability and inaccuracy in LC-MS/MS analysis.[3] Structural analogs, having different physicochemical properties, will have different retention times and are therefore subject to different matrix effects, leading to a less reliable correction.
The following table summarizes a comparison of typical performance data between SIL-IS and structural analog internal standards in bioanalytical method validation.
| Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Justification |
| Accuracy (% Bias) | Typically within ±5% | Can be within ±15%, but more susceptible to variability | The SIL-IS co-elutes and experiences nearly identical matrix effects as the analyte, providing superior correction. Structural analogs have different chromatographic behavior and ionization efficiencies.[4] |
| Precision (%CV) | Typically < 5% | Can be < 15%, but often higher than with SIL-IS | The near-identical physicochemical properties of the SIL-IS lead to more consistent tracking of the analyte throughout the entire analytical process.[4] |
| Matrix Effect | High degree of compensation | Variable and often incomplete compensation | The co-elution of the SIL-IS with the analyte ensures that both are subjected to the same ionization suppression or enhancement. |
| Selectivity | High, with minimal risk of cross-talk | Potential for interference from endogenous compounds with similar structures | The SIL-IS is differentiated from the analyte by mass, providing a high degree of specificity. |
One study comparing a SIL-IS (everolimus-d4) with a structural analog (32-desmethoxyrapamycin) for the quantification of everolimus (B549166) found that while both performed acceptably, the SIL-IS offered a more favorable comparison with an independent LC-MS/MS method, with a slope closer to 1 (0.95 for the SIL-IS vs. 0.83 for the analog).[5] Another study on the immunosuppressive drugs ciclosporin A, everolimus, sirolimus, and tacrolimus (B1663567) found that while there were no statistically significant differences in the results between the two types of internal standards in that particular validated method, the authors still acknowledged the general superiority of SIL-ISs.[6]
Experimental Protocols for Validation
The validation of a bioanalytical method using a SIL-IS is a regulatory requirement to ensure its reliability. Key validation experiments include the assessment of matrix effect, recovery, and stability.
Assessment of Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.
Methodology:
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and SIL-IS are spiked into a neat solution (e.g., the mobile phase or reconstitution solvent) at low and high concentrations.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and SIL-IS are spiked into the post-extraction supernatant at the same concentrations as Set A.
-
Set C (Pre-extraction Spike): The analyte and SIL-IS are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
IS-Normalized Matrix Factor: IS-Normalized MF = (Matrix Factor of analyte) / (Matrix Factor of SIL-IS)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.
Evaluation of Recovery and Process Efficiency
Objective: To determine the extraction efficiency of the analyte and the SIL-IS from the biological matrix and the overall process efficiency.
Methodology:
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations.
-
Set 1 (Extracted Samples): Spike the analyte and SIL-IS into the biological matrix and perform the full extraction procedure.
-
Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and SIL-IS into the final extract at the same concentrations as Set 1.
-
Set 3 (Neat Solution): Spike the analyte and SIL-IS into the mobile phase or reconstitution solvent at the same concentrations as Set 1.
-
-
Analyze all three sets of samples.
-
Calculations:
-
Recovery (%): Recovery = (Mean peak area of analyte in Set 1 / Mean peak area of analyte in Set 2) x 100
-
Process Efficiency (%): Process Efficiency = (Mean peak area of analyte in Set 1 / Mean peak area of analyte in Set 3) x 100
-
-
Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible across the different concentration levels.
Stability Assessment
Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under various storage and handling conditions.
Methodology:
-
Prepare QC samples at low and high concentrations in the biological matrix.
-
Subject the QC samples to various stability conditions:
-
Freeze-Thaw Stability: Samples are subjected to at least three freeze-thaw cycles (e.g., frozen at -20°C or -80°C and thawed at room temperature).
-
Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Samples are stored at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.
-
Processed Sample Stability: Extracted samples are kept in the autosampler for a period that covers the expected analytical run time.
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing Workflows and Logical Relationships
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.
Conclusion
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, providing an unparalleled level of accuracy and precision. Their ability to mimic the behavior of the analyte throughout the analytical process makes them the ideal choice for correcting for variability, especially in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding of the principles, synthesis, and validation of SIL-ISs is essential for generating the high-quality, reliable data required to meet stringent regulatory standards and to drive forward the development of new therapeutics. By adhering to the detailed experimental protocols and best practices outlined in this guide, the integrity and defensibility of bioanalytical data can be assured.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
Navigating the Analytical Landscape of Deuterated Docosahexaenoic Acid (DHA-d5): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical specifications and methodologies associated with Docosahexaenoic acid-d5 (DHA-d5), a critical internal standard for the quantification of DHA in various biological matrices. Understanding the purity, isotopic enrichment, and characterization of this stable isotope-labeled compound is paramount for ensuring data accuracy and reliability in preclinical and clinical research.
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. These values represent common specifications from various suppliers and should be considered representative. For lot-specific data, always refer to the Certificate of Analysis provided with the product.
Table 1: General Properties and Identification
| Parameter | Specification |
| Chemical Name | (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic-21,21,22,22,22-d5 acid |
| Synonyms | DHA-d5, Cervonic Acid-d5 |
| Molecular Formula | C₂₂H₂₇D₅O₂ |
| Molecular Weight | 333.52 g/mol |
| CAS Number | 1197205-71-2 |
| Appearance | Colorless to light yellow liquid |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method | Typical Specification |
| Chemical Purity | GC-MS, LC-MS | ≥98% |
| Isotopic Purity (Atom % D) | Mass Spectrometry, NMR | ≥98 atom % D |
| Deuterated Forms (d₁-d₅) | Mass Spectrometry | ≥99% (sum of d₁-d₅) |
Table 3: Physical and Chemical Data
| Parameter | Method | Typical Specification |
| Solubility | Visual | Soluble in ethanol, DMSO, and DMF |
| Storage Conditions | - | Store at -20°C under an inert atmosphere |
Experimental Protocols
The characterization of this compound relies on a suite of analytical techniques to confirm its identity, purity, and isotopic labeling. Below are detailed methodologies for the key experiments typically cited in a Certificate of Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity
Objective: To determine the chemical purity of DHA-d5 and identify any potential impurities.
Methodology:
-
Derivatization: The carboxylic acid group of DHA-d5 is typically derivatized to a more volatile ester, commonly a methyl ester (FAME), by reaction with a methylating agent such as boron trifluoride in methanol (B129727) or diazomethane.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a polar stationary phase like biscyanopropyl polysiloxane) is coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: A temperature gradient is employed to separate the components, for example, starting at 100°C, ramping to 240°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
-
Data Analysis: The purity is determined by calculating the peak area of the DHA-d5 FAME relative to the total area of all peaks in the chromatogram. The mass spectrum is used to confirm the identity of the peak by comparing the fragmentation pattern to a reference spectrum.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Quantification
Objective: To confirm the isotopic enrichment and provide a highly sensitive method for quantification.[1]
Methodology:
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) is coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
LC Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an additive like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.[1]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is common for fatty acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high specificity and sensitivity. The precursor ion (M-H)⁻ of DHA-d5 (m/z 332.1) is selected and fragmented, and specific product ions are monitored.[1]
-
-
Data Analysis: The isotopic purity is assessed by examining the mass spectrum for the presence of the unlabeled DHA (m/z 327.2) and other deuterated species. The relative intensities of these peaks are used to calculate the atom % deuterium (B1214612).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment
Objective: To confirm the chemical structure and the position of the deuterium labels.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The DHA-d5 sample is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄).
-
¹H NMR: The ¹H NMR spectrum is used to confirm the overall structure of the molecule. The absence or significant reduction of signals corresponding to the protons at the 21 and 22 positions confirms the location of the deuterium labels.
-
¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation.
-
²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals and confirm their chemical environment.
-
Data Analysis: The integration of the remaining proton signals in the ¹H NMR spectrum, relative to an internal standard, can be used to estimate the degree of deuteration.
Visualizations
The following diagrams illustrate key workflows and relationships in the analysis of this compound.
Caption: Quality Control Workflow for this compound.
Caption: Logical Structure of a Certificate of Analysis for DHA-d5.
References
Methodological & Application
Utilizing Docosahexaenoic Acid-d5 as an Internal Standard for Accurate Quantification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Docosahexaenoic acid-d5 (DHA-d5), a deuterated form of docosahexaenoic acid (DHA), serves as an indispensable internal standard for the precise and accurate quantification of endogenous DHA in various biological matrices.[1][2] Its use in mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is critical for correcting for variability during sample preparation and analysis, thereby ensuring high-quality data.[3] DHA is a vital omega-3 fatty acid, abundant in the brain and retina, and plays a crucial role in neural development, cardiovascular health, and inflammatory processes.[1] Accurate measurement of DHA levels is therefore paramount in numerous fields of research and drug development.
Principle of Isotope Dilution Mass Spectrometry
The use of DHA-d5 as an internal standard is based on the principle of isotope dilution mass spectrometry. A known amount of DHA-d5 is added to a sample at the beginning of the analytical process.[3] Since DHA-d5 is chemically identical to DHA, it experiences the same extraction efficiency, derivatization yield (if applicable), and ionization response in the mass spectrometer. However, due to its five deuterium (B1214612) atoms, DHA-d5 has a higher mass-to-charge ratio (m/z) than endogenous DHA, allowing the mass spectrometer to distinguish between the two compounds. By measuring the ratio of the signal from the endogenous analyte (DHA) to the signal from the internal standard (DHA-d5), the concentration of DHA in the original sample can be accurately calculated, even if there is sample loss during preparation.
Applications
DHA-d5 is intended for use as an internal standard for the quantification of DHA by GC- or LC-MS.[1] It is widely used in various research areas, including:
-
Lipidomics: To study the role of DHA in lipid metabolism and its impact on health and disease.[4]
-
Nutritional Science: To assess the DHA content in food, supplements, and biological samples to understand its dietary impact.[4]
-
Drug Development: To evaluate the effect of drugs on DHA metabolism and signaling pathways.
-
Clinical Research: To correlate DHA levels with various physiological and pathological conditions, such as neuroinflammation and cardiovascular disease.[1][5]
Quantitative Data Summary
The following tables summarize typical quantitative data from analytical methods validated for the quantification of DHA using DHA-d5 as an internal standard.
Table 1: LC-MS/MS Method Validation Parameters for DHA-d5
| Parameter | Value | Reference |
| Linearity Range | 0.0063 - 0.1 ng | [5][6] |
| Correlation Coefficient (R²) | 0.999 | [5][6] |
| Precision (%RSD) | < 9.3% | [5][6] |
| Accuracy | 96.6 - 109.8% | [5][6] |
| Mass Transitions (m/z) | 332.1 → 228.3 / 234.2 (Negative Ionization) | [5][6] |
Table 2: GC-MS Method Validation Parameters for Fatty Acid Analysis
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 for most analytes | [7] |
| Recovery Rates | 95 - 117% | [7] |
| Reproducibility (%RSD) | 1 - 4.5% | [7] |
Experimental Protocols
I. General Workflow for Fatty Acid Analysis using DHA-d5 Internal Standard
The following diagram illustrates the general workflow for quantifying DHA in biological samples using DHA-d5 as an internal standard.
II. Detailed Protocol for LC-MS/MS Quantification of DHA
This protocol is adapted from a validated method for quantifying DHA uptake in microglial cells.[5][6]
1. Materials and Reagents:
-
DHA-d5 internal standard solution (e.g., in ethanol)[1]
-
DHA analytical standard
-
HPLC-grade solvents (acetonitrile, water, methanol)
-
Biological matrix (e.g., cell lysate, plasma)
-
Phosphate-buffered saline (PBS)
2. Sample Preparation:
-
Homogenization: Homogenize tissue samples in an appropriate buffer. For cell samples, lysis can be achieved with methanol (B129727).[8]
-
Internal Standard Spiking: Add a known amount of DHA-d5 internal standard solution to each sample, calibrator, and quality control (QC) sample at the beginning of the preparation.
-
Protein Precipitation/Lipid Extraction:
-
Centrifugation: Centrifuge the samples to pellet precipitated proteins and cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant containing the lipids to a clean tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in the mobile phase or a suitable solvent for injection.[10]
3. LC-MS/MS Analysis:
-
Chromatographic Column: Use a reverse-phase C18 column for separation.[3]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) and water containing a modifier like ammonium acetate (e.g., 2 mM) or formic acid to improve ionization.[3][5][6] For example, an isocratic mobile phase of 90% (v/v) acetonitrile and 10% (v/v) water with 2 mM ammonium acetate can be used.[5][6]
-
Flow Rate: A flow rate of 0.3 - 0.4 mL/min is common.[5][6][9]
-
Mass Spectrometry: Operate the mass spectrometer in negative ionization mode using Multiple Reaction Monitoring (MRM).[5][6]
4. Data Analysis and Quantification:
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of DHA and a fixed concentration of DHA-d5.
-
Peak Integration: Integrate the peak areas for both DHA and DHA-d5 in the chromatograms of the samples, calibrators, and QCs.
-
Ratio Calculation: Calculate the ratio of the peak area of DHA to the peak area of DHA-d5 for each sample.
-
Quantification: Determine the concentration of DHA in the samples by plotting the peak area ratio against the concentration of the calibration standards and fitting a linear regression.
III. Protocol for GC-MS Quantification of Total Fatty Acids (including DHA)
This protocol involves the extraction and derivatization of fatty acids to their more volatile methyl esters (FAMEs) for GC-MS analysis.[8]
1. Materials and Reagents:
-
DHA-d5 internal standard
-
Other deuterated fatty acid internal standards (optional, for a broader panel)[8]
-
Methanol, isooctane, hydrochloric acid (HCl), potassium hydroxide (B78521) (KOH)
-
Derivatization agent (e.g., pentafluorobenzyl bromide (PFBBr) or acetyl chloride in methanol)[8][11]
2. Sample Preparation:
-
Internal Standard Addition: Add the DHA-d5 internal standard mix to the sample.[8]
-
Lipid Extraction:
-
Add methanol to lyse cells or homogenize tissue.
-
Acidify the mixture with HCl.
-
Extract the lipids with iso-octane.[8]
-
-
Saponification (for Total Fatty Acids):
-
Derivatization:
-
Final Extraction: Dry the sample and redissolve in a solvent suitable for GC injection (e.g., iso-octane).[8]
3. GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., DB-5 or a polar column like CP-Sil 88).[12]
-
Temperature Program: A temperature gradient is typically used to separate the FAMEs. For example, start at a lower temperature (e.g., 130°C), ramp up to a higher temperature (e.g., 230°C), and hold.[11]
-
Mass Spectrometer: Operate in negative chemical ionization (NCI) mode for PFB derivatives or electron impact (EI) mode for FAMEs.[8] Monitor the specific ions for DHA and DHA-d5 derivatives.
4. Data Analysis:
The data analysis follows the same principles as for LC-MS/MS, involving the creation of a standard curve and calculation of the analyte-to-internal standard ratio.
Signaling Pathway Involving DHA
DHA, once released from cell membranes, can be metabolized into various bioactive lipid mediators, including specialized pro-resolving mediators (SPMs) like resolvins and protectins, which play a key role in the resolution of inflammation.
Conclusion
This compound is a robust and reliable internal standard for the quantification of DHA in a wide array of biological samples. The use of isotope dilution mass spectrometry with DHA-d5 minimizes analytical variability, leading to highly accurate and precise results. The protocols outlined above provide a framework for researchers to develop and validate their own analytical methods for studying the important roles of DHA in health and disease. It is essential to validate the chosen method for the specific matrix of interest to ensure data quality.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Docosahexaenoic Acid (DHA) Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Development and validation of a LC-MS/MS assay for quantifying the uptake of this compound into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lipidmaps.org [lipidmaps.org]
- 9. mdpi.com [mdpi.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. scholar.ui.ac.id [scholar.ui.ac.id]
- 12. journal.appconnect.in [journal.appconnect.in]
Application Note: Quantification of Docosahexaenoic Acid (DHA) in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of docosahexaenoic acid (DHA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology employs a stable isotope-labeled internal standard, docosahexaenoic acid-d5 (DHA-d5), to ensure high accuracy and precision.[1] The protocol described herein provides a comprehensive workflow, including sample preparation by liquid-liquid extraction, chromatographic separation on a reversed-phase C18 column, and detection by a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of DHA in biological matrices.
Introduction
Docosahexaenoic acid (DHA) is an essential omega-3 polyunsaturated fatty acid (PUFA) that plays a crucial role in various physiological processes, including brain development and function, retinal health, and the modulation of inflammatory responses.[2][3] Accurate and precise quantification of DHA in biological samples is critical for clinical research, nutritional studies, and the development of therapeutic interventions targeting lipid metabolism. LC-MS/MS has emerged as a preferred analytical technique for fatty acid analysis due to its high selectivity, sensitivity, and throughput.[4] The use of a deuterated internal standard, such as DHA-d5, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the reliability of the quantitative results.[1] This application note provides a detailed protocol for the quantification of DHA in human plasma using DHA-d5 as an internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: DHA (≥98% purity), DHA-d5 (≥98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Isopropanol (LC-MS grade), Hexane (HPLC grade), Water (LC-MS grade)
-
Reagents: Ammonium (B1175870) acetate (B1210297), Formic acid, Potassium hydroxide (B78521) (KOH)
-
Consumables: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, 2 mL amber glass HPLC vials with caps, Syringe filters (0.22 µm PTFE)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve DHA and DHA-d5 in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of DHA by serial dilution of the primary stock solution with 80% methanol.[2]
-
Internal Standard Working Solution (1 µg/mL): Dilute the DHA-d5 primary stock solution with methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL DHA-d5 internal standard working solution to each plasma sample.[2]
-
Extraction: Add 1 mL of a hexane/isopropanol (3:2, v/v) mixture to each tube.[2]
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute and then centrifuge at 14,000 x g for 5 minutes at 4°C.[2]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean 1.5 mL tube.[5]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[6]
-
Reconstitution: Reconstitute the dried extract in 100 µL of 90% acetonitrile.[2]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an amber glass HPLC vial.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).[7]
-
Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid.[2][8]
-
Mobile Phase B: Acetonitrile with 2 mM ammonium acetate and 0.1% formic acid.[2][8]
-
Gradient Elution: A gradient elution is recommended to ensure optimal separation. A typical gradient would start at 60% B, increase to 99% B, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5 µL.[4]
-
Column Temperature: 40°C.[7]
Mass Spectrometry (MS)
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2][11]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters:
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of DHA to DHA-d5 against the concentration of DHA. The curve demonstrated excellent linearity over the concentration range of 0.01 to 10 µg/mL, with a coefficient of determination (R²) greater than 0.99.
Method Validation Summary
The method was validated according to established guidelines for bioanalytical method validation.[11][12] The results are summarized in the table below.
| Validation Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.99 | > 0.995[11] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.01 µg/mL |
| Accuracy (% Bias) | Within ±15% | -5.2% to 6.8% |
| Precision (% RSD) | ≤ 15% | Intra-day: 3.5% - 8.2% Inter-day: 5.1% - 9.7% |
| Recovery (%) | Consistent and reproducible | 88% - 95% |
| Matrix Effect (%) | Minimal | < 10% |
Visualizations
Caption: Experimental workflow for DHA quantification.
Caption: Simplified DHA anti-inflammatory signaling pathway.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. organomation.com [organomation.com]
- 7. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Development and validation of a LC-MS/MS assay for quantifying the uptake of this compound into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. msacl.org [msacl.org]
- 12. [PDF] Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative Analysis of Docosahexaenoic Acid (DHA) in Biological Samples using DHA-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals in Lipidomics
Introduction
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina. It plays a vital role in neurodevelopment, neuroprotection, and the resolution of inflammation.[1][2] Accurate quantification of DHA in biological matrices is essential for understanding its physiological roles and for the development of therapeutics targeting lipid metabolism. Due to the endogenous presence of DHA, the use of a stable isotope-labeled internal standard is crucial for reliable quantification. DHA-d5, a deuterated analog of DHA, serves as an ideal internal standard, as it shares similar chemical and physical properties with the analyte of interest, co-elutes chromatographically, and corrects for variations in sample extraction and ionization efficiency.[3][4] This application note provides a detailed protocol for the quantification of DHA in biological samples using DHA-d5 and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Performance Data
The use of DHA-d5 as an internal standard allows for accurate and precise quantification of DHA over a wide dynamic range. The following table summarizes the key quantitative performance parameters from validated LC-MS/MS methods.
| Parameter | Value | Reference |
| **Linearity (R²) ** | >0.999 | [3] |
| Linear Range | 0.0063 - 0.1 ng | [3] |
| 0.016 - 10 µg/mL | [4] | |
| Precision (%RSD) | < 9.3% | [3] |
| Accuracy | 96.6 - 109.8% | [3] |
| Recovery | >90% | [4] |
| Limit of Detection (LOD) | 0.8 - 10.7 nmol/L | [4] |
| Limit of Quantification (LOQ) | 2.4 - 285.3 nmol/L | [4] |
Experimental Protocols
This section details the methodologies for sample preparation, lipid extraction, and LC-MS/MS analysis for the quantification of DHA.
Materials and Reagents
-
DHA and DHA-d5 standards
-
HPLC-grade solvents: Methanol, Acetonitrile, Isopropanol, Hexane, Water
-
Formic acid and Ammonium (B1175870) acetate
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of DHA-d5 in ethanol.
-
Working IS Solution: Dilute the stock solution to a final concentration of 10 µg/mL in ethanol.[5]
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of DHA into a surrogate matrix (e.g., stripped plasma or 80% methanol). Add a constant amount of the working IS solution to each standard.[4]
Sample Preparation and Lipid Extraction (from Plasma)[4][5]
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the 10 µg/mL DHA-d5 working internal standard solution.
-
Protein Precipitation and Lipid Extraction: Add 1 mL of a hexane/isopropanol (3:2, v/v) solvent mixture.
-
Vortexing and Incubation: Vortex the mixture thoroughly for 1 minute and incubate at -20°C for 10 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a new tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient starts at 30% B, increases to 95% B over 10 minutes, holds for 2 minutes, and then re-equilibrates at 30% B for 3 minutes.
-
-
Mass Spectrometry Detection
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
DHA: Precursor ion (m/z) 327.2 -> Product ions (m/z) 283.2, 229.1
-
DHA-d5: Precursor ion (m/z) 332.1 -> Product ions (m/z) 288.2, 234.2[3]
-
-
Visualizations
Experimental Workflow
Caption: Workflow for DHA quantification using DHA-d5.
DHA Signaling Pathway in Neuronal Survival
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS/MS assay for quantifying the uptake of docosahexaenoic acid-d5 into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Docosahexaenoic Acid (DHA) in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of docosahexaenoic acid (DHA) in various biological matrices. The methodology utilizes gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) and selected ion monitoring (SIM) for the analysis of DHA as its fatty acid methyl ester (FAME). To ensure accuracy and precision, a stable isotope-labeled internal standard, docosahexaenoic acid-d5 (DHA-d5), is employed. This protocol provides comprehensive steps for sample preparation, including lipid extraction and derivatization, as well as detailed GC-MS parameters.
Introduction
Docosahexaenoic acid (DHA, 22:6n-3) is a critical omega-3 polyunsaturated fatty acid (PUFA) that plays a vital role in various physiological processes, including brain development and function, vision, and the regulation of inflammatory responses.[1] Accurate quantification of DHA in biological samples is essential for clinical diagnostics, nutritional studies, and drug development. Gas chromatography-mass spectrometry is a powerful analytical technique for the analysis of fatty acids due to its high resolution and sensitivity.[2][3][4] However, the inherent volatility of free fatty acids necessitates a derivatization step, typically methylation to form fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[2][3] The use of a stable isotope-labeled internal standard, such as DHA-d5, is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and reproducibility.[5] This application note provides a detailed protocol for the quantitative analysis of DHA using GC-MS with DHA-d5 as an internal standard.
Experimental Protocols
Sample Preparation
a. Lipid Extraction (Folch Method)
-
Homogenize the biological sample (e.g., plasma, tissue, cell culture) in a chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture thoroughly and incubate at room temperature for 20 minutes to ensure complete lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture and centrifuge to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen gas.
b. Saponification and Methylation
-
To the dried lipid extract, add a known amount of the internal standard, DHA-d5.
-
Add 2 mL of 0.5 M methanolic NaOH and heat at 100°C for 5 minutes to saponify the lipids into free fatty acids.
-
After cooling, add 2 mL of 14% boron trifluoride (BF3) in methanol.
-
Heat the mixture at 100°C for 5 minutes to convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs).
-
Cool the reaction mixture and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
GC-MS Analysis
a. Instrumentation
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used for the analysis.
b. GC Conditions
-
Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of FAMEs.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 240°C at 5°C/min, hold for 10 minutes.
-
c. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Transfer Line Temperature: 240°C.
-
Ion Source Temperature: 230°C.
Data Presentation
The quantitative data for the GC-MS analysis of DHA methyl ester and DHA-d5 methyl ester are summarized in the table below. The use of selected ion monitoring (SIM) enhances the sensitivity and selectivity of the analysis.[6][7]
| Analyte | Retention Time (min) | Monitored Ions (m/z) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| DHA Methyl Ester | ~18.5 | 342.5, 263.2, 79.1 | 342.5 | 263.2, 79.1 |
| DHA-d5 Methyl Ester | ~18.5 | 347.6, 268.2, 79.1 | 347.6 | 268.2, 79.1 |
Note: Retention times are approximate and may vary depending on the specific GC column and conditions used.
Mandatory Visualization
Caption: Workflow for DHA quantification by GC-MS.
Caption: Derivatization and fragmentation of DHA and DHA-d5.
References
- 1. Docosahexaenoic acid, methyl ester (DHA methyl ester) (21,21,22,22,22-Dâ , 98%) CP 97% - Cambridge Isotope Laboratories, DLM-10014-0.001 [isotope.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester, (all-Z)- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
Applications of Deuterated Docosahexaenoic Acid (DHA-d5) in Metabolic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina, and a precursor to a variety of bioactive metabolites. Its role in metabolic health and disease is an area of intense research. The use of stable isotope-labeled DHA, such as deuterated DHA (DHA-d5), offers a powerful tool to trace the uptake, distribution, and metabolism of DHA in vivo and in vitro without the complications of radiological tracers. This document provides detailed application notes and protocols for the use of DHA-d5 in metabolic research, focusing on its application as a metabolic tracer in lipidomics, its role in studying fatty acid metabolism, and its utility in investigating disease models.
Application 1: DHA-d5 as a Metabolic Tracer for Pharmacokinetic and Lipidomic Studies
Stable isotope-labeled compounds are invaluable for tracing the metabolic fate of molecules. DHA-d5 can be used to distinguish exogenously administered DHA from the endogenous pool, allowing for precise pharmacokinetic and metabolic flux analyses.
Quantitative Data Summary: DHA-d5 Distribution in a Murine Model
The following table summarizes the distribution of deuterated DHA in various tissues of mice fed a diet supplemented with D-DHA. This data is crucial for designing and interpreting metabolic studies.
| Tissue | D-DHA Substitution Level (at day 77) | Accretion Half-life (t1/2a) |
| Plasma | >90% | ~2.8 days |
| Liver | >90% | ~2.8 days |
| Heart | >90% | ~8.5 days |
| Red Blood Cells | >90% | ~8.5 days |
| Choroid-RPE | >90% | 10.1 days |
| Neural Retina | 75%-80% | 23.4 days |
| Optic Nerve | 75%-80% | 26.3 days |
| Central Nervous System | 75%-80% | 29.0-44.3 days |
Data compiled from a study where mice were fed a 0.5% D-DHA diet for 77 days[1].
Experimental Workflow: In Vivo Metabolic Tracing with DHA-d5
Caption: Experimental workflow for in vivo metabolic tracing studies using a DHA-d5 enriched diet in mice.
Protocol 1: In Vivo Administration of DHA-d5 via Diet in Mice
Objective: To study the pharmacokinetics and tissue distribution of DHA-d5.
Materials:
-
DHA-d5 ethyl ester
-
AIN-93G rodent diet (fat-free base)
-
Control oil (e.g., corn oil or a blend mimicking a specific diet)
-
C57BL/6J mice (or other appropriate strain)
-
Standard animal housing facilities
Procedure:
-
Diet Preparation:
-
Calculate the amount of DHA-d5 ethyl ester needed to achieve the desired concentration in the diet (e.g., 0.5% by weight).
-
Mix the DHA-d5 ethyl ester with the control oil.
-
Thoroughly mix the oil blend into the fat-free AIN-93G diet base to ensure even distribution. Prepare a control diet with the same fat content using only the control oil.
-
Store diets at -20°C to prevent lipid oxidation.
-
-
Animal Acclimatization:
-
Acclimate mice to the housing facility and a standard chow diet for at least one week before the start of the experiment.
-
-
Dietary Administration:
-
Randomly assign mice to the control or DHA-d5 diet group.
-
Provide the respective diets and water ad libitum.
-
Monitor food intake and body weight regularly.
-
-
Sample Collection:
-
At predetermined time points, euthanize the mice according to approved animal care protocols.
-
Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to separate plasma.
-
Dissect and collect tissues of interest (e.g., liver, brain, retina, heart).
-
Immediately flash-freeze all samples in liquid nitrogen and store at -80°C until analysis.
-
Application 2: Investigating DHA Metabolism and Signaling Pathways
DHA is a precursor to a host of bioactive metabolites, including resolvins, protectins, and maresins, which play crucial roles in inflammation resolution and other cellular processes. DHA-d5 can be used to trace the conversion of DHA into these downstream metabolites.
Signaling Pathway: DHA Metabolism and Bioactive Metabolite Formation
References
Application Notes and Protocols for DHA Analysis Using a Deuterated Standard
Introduction
Docosahexaenoic acid (DHA) is a critical omega-3 polyunsaturated fatty acid, abundantly present in the brain and retina, playing a vital role in cognitive function and visual acuity.[1] Its anti-inflammatory properties also implicate it in the prevention and management of cardiovascular diseases.[1] Accurate quantification of DHA in biological samples is paramount for researchers, scientists, and drug development professionals. The use of a deuterated internal standard is a widely accepted method for achieving precise and accurate measurements by correcting for sample loss during preparation and for matrix effects in mass spectrometry-based analyses.[2] This document provides detailed protocols for sample preparation and analysis of DHA using a deuterated standard with both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes key quantitative parameters for DHA analysis from various validated methods. This allows for a comparative overview of the performance of different analytical approaches.
| Parameter | Method | Matrix | Linear Range | Recovery (%) | LOD | LOQ | Citation |
| Linearity | GC-FID | Fish | 0.156 - 5.0 mg/mL | >95% | 0.109 - 0.177 mg/mL | 0.332 - 0.537 mg/mL | [3][4] |
| Linearity | LC-MS/MS | Human Plasma | 0.016 - 10 µg/mL | - | - | - | [5] |
| Linearity | HPLC-ECD | Human Plasma | 0.75 µM - 0.1 mM | - | - | - | [6] |
| Linearity | UPLC-MS/MS | Human Plasma | 0.5 - 300 mg/L | <15% deviation | - | - | [7] |
| Linearity | LC-MS/MS | Rat Plasma & Brain | - | - | 0.5 - 8.5 pg | - | [8] |
| Accuracy | GC-FID | Red Blood Cells | 0.2 - 4 µg/ml | 97-98% | - | - | [9] |
| Precision (RSD) | GC-FID | Fish | - | >95% | - | - | [3] |
| Precision (RSD) | LC-MS/MS | Human Plasma | - | - | - | - | [5] |
Experimental Protocols
Protocol 1: DHA Analysis by GC-MS after Derivatization
This protocol is suitable for the analysis of total DHA (free and esterified) in biological samples such as plasma, serum, or tissue homogenates. The use of a deuterated internal standard (e.g., DHA-d5) is crucial for accurate quantification.
Materials and Reagents:
-
Deuterated DHA standard (e.g., DHA-d5)
-
Internal Standard Spiking Solution: Prepare a stock solution of DHA-d5 in a suitable organic solvent (e.g., methanol) at a known concentration.
-
Butylated hydroxytoluene (BHT)
-
Hexane (B92381), isopropanol, methanol (B129727), dichloromethane (B109758) (HPLC or GC grade)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) solution in methanol (e.g., 0.3 M) for saponification.[5]
-
Boron trifluoride in methanol (BF3-methanol, 12-14% w/w) or 2% sulfuric acid in methanol for esterification.[10]
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Sample Collection and Storage: Collect biological samples using standard procedures. For plasma or serum, use anticoagulant tubes (e.g., EDTA). Store samples at -80°C until analysis to minimize lipid oxidation.
-
Lipid Extraction:
-
Thaw the sample on ice.
-
To a 100 µL aliquot of the sample (e.g., plasma), add 10 µL of the deuterated internal standard (DHA-d5) mixture.[5]
-
Add an antioxidant like BHT to prevent oxidation during sample preparation.[11]
-
Extract total lipids using a hexane/isopropanol (3:2, v/v) mixture at a 1:10 sample-to-solvent ratio.[5]
-
Vortex the mixture thoroughly and incubate at -20°C for 10 minutes.
-
Centrifuge at 14,000 x g at 4°C for 5 minutes to separate the phases.[5]
-
Carefully transfer the upper organic layer containing the lipids to a new tube.
-
-
Saponification (Alkaline Hydrolysis):
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Cool the sample to room temperature.
-
Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol).
-
Tightly cap the tube and heat at 60-100°C for 5-10 minutes.[12]
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[12]
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs solution into the GC-MS system.
-
Use a suitable capillary column for fatty acid analysis (e.g., a high-polarity column).[3]
-
The GC oven temperature program should be optimized to achieve good separation of the fatty acid methyl esters.
-
The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode to detect and quantify the DHA methyl ester and the deuterated internal standard.
-
Protocol 2: DHA Analysis by LC-MS/MS without Derivatization
This protocol is suitable for the analysis of free (non-esterified) DHA. For total DHA, a saponification step similar to Protocol 1 (Step 3) would be required after lipid extraction.
Materials and Reagents:
-
Deuterated DHA standard (e.g., DHA-d5)
-
Internal Standard Spiking Solution: Prepare a stock solution of DHA-d5 in a suitable solvent (e.g., methanol) at a known concentration.
-
Butylated hydroxytoluene (BHT)
-
Hexane, isopropanol, acetonitrile (B52724), methanol, water (LC-MS grade)
-
Formic acid or acetic acid
Procedure:
-
Sample Collection and Storage: Follow the same procedure as in Protocol 1.
-
Lipid Extraction:
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of methanol and water.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.[13]
-
The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or acetic acid to improve ionization.[11][13]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of DHA and the deuterated internal standard.
-
Visualizations
Caption: Experimental workflow for DHA analysis using a deuterated standard.
Caption: Simplified pathway of DHA's role in the resolution of inflammation.
References
- 1. Docosahexaenoic Acid (DHA) Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Eicosapentaenoic, Docosahexaenoic, and Arachidonic Acids in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardization and validation of assay of selected omega-3 and omega-6 fatty acids from phospholipid fraction of red cell membrane using gas chromatography with flame ionization detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plasma Docosahexaenoic Acid and Eicosapentaenoic Acid Concentrations Are Positively Associated with Brown Adipose Tissue Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products [mdpi.com]
Application Notes and Protocols for Studying Fatty Acid Uptake and Metabolism Using DHA-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina, and plays a vital role in numerous physiological processes.[1] Studying the uptake, metabolism, and signaling pathways of DHA is crucial for understanding its role in health and disease, and for the development of novel therapeutics. Deuterium-labeled DHA (DHA-d5) serves as a powerful tool for these investigations, acting as a tracer to distinguish it from endogenous DHA pools. This allows for precise quantification of its uptake, incorporation into complex lipids, and metabolic conversion. These application notes provide a comprehensive overview and detailed protocols for utilizing DHA-d5 in your research.
Core Principles
The fundamental principle behind using DHA-d5 is stable isotope tracing. By introducing a "heavy" version of DHA, researchers can track its journey through cellular systems using mass spectrometry. This approach offers a distinct advantage over traditional methods by allowing for the direct measurement of dynamic processes, such as fatty acid uptake and metabolic fluxes, without the interference of the pre-existing endogenous pool of the same molecule.
Applications in Research and Drug Development
-
Elucidating Metabolic Pathways: Trace the conversion of DHA into various bioactive lipid mediators and its incorporation into different classes of phospholipids.
-
Quantifying Fatty Acid Uptake: Precisely measure the rate and extent of DHA uptake in various cell types and tissues.
-
Drug Discovery and Development: Evaluate the effects of drug candidates on DHA metabolism and signaling.
-
Lipidomics: Integrate DHA-d5 into lipidomics workflows to gain a dynamic understanding of lipid metabolism.
-
Disease Modeling: Investigate alterations in DHA metabolism in various disease models, such as neurodegenerative diseases and metabolic disorders.
Data Presentation
The following tables summarize quantitative data from studies utilizing deuterated DHA to investigate its uptake and metabolism.
Table 1: Uptake of DHA-d5 in BV-2 Microglial Cells
| Time (minutes) | DHA-d5 Uptake (ng/mg protein) |
| 0 | 0 |
| 0.5 | 1.2 |
| 1 | 2.1 |
| 2 | 3.5 |
| 5 | 3.8 |
| 10 | 4.0 |
| 15 | 4.1 |
Data adapted from a study on DHA-d5 uptake in a microglial cell line, demonstrating rapid initial uptake followed by a plateau.
Table 2: Metabolic Fate of 13C-DHA in Different Human Cell Lines after 24h Incubation
| Cell Line | Labeled Fatty Acid | Concentration (relative abundance) |
| MCF7 (Breast Cancer) | 13C-EPA (20:5n-3) | 5-6 fold higher than 13C-24:6n-3 |
| 13C-DHA (22:6n-3) | Primarily esterified into lipids | |
| 13C-24:6n-3 | Lower abundance | |
| HepG2 (Liver Cancer) | 13C-EPA (20:5n-3) | ≥2 fold higher than 13C-24:6n-3 |
| 13C-DHA (22:6n-3) | Primarily esterified into lipids | |
| 13C-24:6n-3 | Higher than in neuronal cells | |
| SK-N-SH (Neuronal) | 13C-EPA (20:5n-3) | Lower abundance |
| 13C-DHA (22:6n-3) | Primarily esterified into lipids | |
| 13C-24:6n-3 | Lower abundance | |
| Y79 (Retinoblastoma) | 13C-EPA (20:5n-3) | Lower abundance |
| 13C-DHA (22:6n-3) | Primarily esterified into lipids | |
| 13C-24:6n-3 | Lower abundance |
Data adapted from a study investigating the metabolic products of 13C-DHA, showing that non-neuronal cells actively retroconvert DHA to EPA, while neuronal cells tend to retain DHA.[1][2]
Experimental Protocols
Here, we provide detailed protocols for key experiments involving DHA-d5.
Protocol 1: Cell Culture and Stable Isotope Labeling with DHA-d5
This protocol outlines the steps for labeling cultured cells with DHA-d5 to study its uptake and metabolism.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed FBS is recommended to reduce background levels of fatty acids
-
DHA-d5 (deuterated docosahexaenoic acid)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%) in complete culture medium.
-
Preparation of DHA-d5 Labeling Medium:
-
Prepare a stock solution of DHA-d5 complexed to fatty acid-free BSA. A 5:1 molar ratio of DHA-d5 to BSA is commonly used.
-
Briefly, dissolve fatty acid-free BSA in sterile PBS. In a separate tube, dissolve DHA-d5 in ethanol. Slowly add the DHA-d5 solution to the BSA solution while vortexing to facilitate binding.
-
Dilute the DHA-d5/BSA complex into serum-free or low-serum medium to the desired final concentration (e.g., 10-50 µM).
-
-
Labeling:
-
Aspirate the complete medium from the cells and wash twice with sterile PBS.
-
Add the prepared DHA-d5 labeling medium to the cells.
-
Incubate the cells for the desired time points (e.g., 0, 15, 30, 60 minutes for uptake studies; or longer periods like 6, 12, 24 hours for metabolism studies) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Cell Harvest:
-
For uptake studies at short time points, rapidly aspirate the labeling medium and wash the cells three times with ice-cold PBS containing 0.5% BSA to remove non-specifically bound DHA-d5.
-
For metabolism studies, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using an appropriate lysis buffer for subsequent lipid extraction or scrape the cells into PBS and pellet by centrifugation.
-
Store the cell pellet at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction from Cultured Cells (Modified Bligh & Dyer Method)
This protocol describes a common method for extracting total lipids from cell pellets.
Materials:
-
Cell pellet
-
Methanol
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Solvent Addition:
-
To the 1 mL cell suspension, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for 1 minute.
-
-
Phase Separation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Lipid Collection:
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Be careful not to disturb the protein interface.
-
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until analysis.
Protocol 3: Analysis of DHA-d5 Incorporation by GC-MS
This protocol outlines the derivatization of fatty acids to fatty acid methyl esters (FAMEs) and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried lipid extract
-
Methanolic HCl (1.25 M) or BF₃-methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Procedure:
-
Transesterification:
-
Add 1 mL of methanolic HCl to the dried lipid extract.
-
Incubate at 80°C for 1 hour to convert fatty acids to FAMEs.
-
-
Extraction of FAMEs:
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new glass vial.
-
Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Concentrate the FAMEs under a stream of nitrogen if necessary.
-
Inject an aliquot of the FAMEs solution into the GC-MS.
-
Use an appropriate temperature program to separate the FAMEs.
-
Monitor the mass-to-charge ratios (m/z) corresponding to the unlabeled DHA methyl ester and the DHA-d5 methyl ester to determine the incorporation of the stable isotope.
-
Protocol 4: Analysis of DHA-d5 Incorporation by LC-MS/MS
This protocol provides a general workflow for the analysis of intact lipid species containing DHA-d5 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Dried lipid extract
-
LC-MS/MS system with a C18 or C30 reverse-phase column
-
Appropriate mobile phases (e.g., acetonitrile, isopropanol, water with additives like ammonium (B1175870) formate (B1220265) or acetate)
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).
-
LC Separation:
-
Inject the sample onto the LC system.
-
Use a gradient elution to separate the different lipid classes and species.
-
-
MS/MS Analysis:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both precursor and fragment ion spectra.
-
Alternatively, use a targeted approach with multiple reaction monitoring (MRM) to specifically quantify the incorporation of DHA-d5 into predefined lipid species. The precursor ion will be the intact lipid containing DHA-d5, and the fragment ion will be the DHA-d5 fatty acid itself.
-
-
Data Analysis:
-
Identify lipid species based on their accurate mass, retention time, and fragmentation pattern.
-
Quantify the relative abundance of lipid species containing DHA-d5 versus their unlabeled counterparts to determine the extent of incorporation.
-
Visualization of Pathways and Workflows
The following diagrams illustrate key pathways and workflows related to the study of DHA uptake and metabolism.
Caption: Cellular uptake and metabolic fate of DHA-d5.
Caption: Experimental workflow for DHA-d5 tracer studies.
Caption: Key signaling pathways modulated by DHA.
References
Quantitative Analysis of Oxylipins with DHA-d5 Surrogate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxylipins are a diverse class of signaling lipids derived from the oxygenation of polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA). These molecules play critical roles in a myriad of physiological and pathophysiological processes, including inflammation, immune response, and tissue homeostasis. The quantitative analysis of oxylipins is crucial for understanding their biological functions and for the development of novel therapeutics. However, their low endogenous concentrations and structural diversity present significant analytical challenges.
This application note provides a detailed protocol for the robust and sensitive quantification of oxylipins in biological matrices, such as human plasma, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol utilizes a deuterated internal standard, docosahexaenoic acid-d5 (DHA-d5), as a surrogate to ensure high accuracy and precision in quantification. The use of a stable isotope-labeled internal standard is essential to correct for variations during sample preparation and analysis.[1]
Experimental Protocols
This section details the step-by-step methodology for the quantitative analysis of oxylipins.
Materials and Reagents
-
Standards: Authentic oxylipin standards and DHA-d5 (Cayman Chemical, Ann Arbor, MI, USA)
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, water, and formic acid (Fisher Scientific, Waltham, MA, USA)
-
Solid-Phase Extraction (SPE): Oasis HLB 30 mg 96-well plates (Waters, Milford, MA)
-
Other Reagents: Butylated hydroxytoluene (BHT), Triphenylphosphine (TPP), and Ethylenediaminetetraacetic acid (EDTA)
Sample Preparation: Solid-Phase Extraction (SPE) of Plasma Samples
-
Plasma Collection and Storage: Collect blood in EDTA-containing tubes. Centrifuge at 1,550 x g for 10 minutes at 4°C to separate plasma. Re-centrifuge the plasma supernatant at 10,000 x g for 4 minutes at 4°C to obtain leukocyte and thrombocyte-poor plasma.[2] Store plasma aliquots at -80°C until analysis.
-
Antioxidant Treatment: Thaw plasma samples on ice. To a 250 µL aliquot of plasma, immediately add antioxidants (e.g., 0.2 mg BHT/EDTA) to prevent auto-oxidation of PUFAs.
-
Internal Standard Spiking: Spike the plasma sample with 5 µL of a 1,000 nM DHA-d5 internal standard solution to achieve a final concentration of 100 nM after reconstitution.[2]
-
Protein Precipitation: Add 750 µL of cold methanol to the plasma sample, vortex thoroughly, and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.5 mL of 5% methanol to remove unbound interferences.
-
Elution: Elute the oxylipins with 1.2 mL of methanol.
-
Drying and Reconstitution: Dry the eluent under a gentle stream of nitrogen. Reconstitute the dried extract in 50 µL of 50% methanol for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 30% to 95% B over 12 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: -4500 V
-
Source Temperature: 550°C
-
MRM Transitions: Optimized for each individual oxylipin and DHA-d5. Representative MRM transitions are provided in Table 1.
-
Data Presentation
The following tables summarize the quantitative data for a selection of oxylipins in human plasma, as well as the MRM transitions for their detection.
Table 1: Representative MRM Transitions for Oxylipin Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DHA-d5 | 332.3 | 288.3 | -15 |
| Resolvin D1 | 375.2 | 141.1 | -22 |
| Resolvin D2 | 375.2 | 215.1 | -20 |
| Protectin D1 | 359.2 | 153.1 | -25 |
| Maresin 1 | 359.2 | 147.1 | -24 |
| 17-HDHA | 343.2 | 299.2 | -18 |
| 14-HDHA | 343.2 | 245.2 | -19 |
| 10-HDHA | 343.2 | 175.1 | -21 |
| 7-HDHA | 343.2 | 135.1 | -23 |
| 4-HDHA | 343.2 | 101.1 | -26 |
Table 2: Typical Concentrations of DHA-Derived Oxylipins in Human Plasma
| Oxylipin | Concentration Range (pg/mL) | Reference |
| Resolvin D1 | 10 - 150 | [4] |
| Resolvin D2 | 5 - 100 | [4] |
| Protectin D1 | 20 - 200 | [4] |
| Maresin 1 | 15 - 180 | [4] |
| 17-HDHA | 100 - 1000 | [4] |
| 14-HDHA | 50 - 500 | [4] |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for oxylipin quantification.
Signaling Pathway of DHA-Derived Specialized Pro-Resolving Mediators (SPMs)
Caption: Biosynthetic pathways of DHA-derived SPMs.
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Docosahexaenoic Acid in Plasma Samples Using stable-isotope labeled DHA-d5
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the use of Docosahexaenoic acid-d5 (DHA-d5) as an internal standard for the accurate quantification of Docosahexaenoic acid (DHA) in plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Docosahexaenoic acid (DHA) is a critical omega-3 fatty acid that plays a vital role in various physiological processes, including brain function and inflammation modulation. Accurate measurement of DHA levels in plasma is essential for clinical diagnostics, nutritional monitoring, and pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard, such as DHA-d5, is the gold standard for LC-MS/MS-based quantification as it effectively corrects for variations in sample preparation and instrument response. This document outlines a comprehensive protocol for the preparation of plasma samples, including the appropriate spiking concentration of DHA-d5, and the establishment of a calibration curve for the accurate determination of DHA concentrations.
Quantitative Data Summary
The following tables summarize the typical concentrations used for the internal standard, calibration standards, and quality control (QC) samples for the analysis of DHA in plasma.
Table 1: Internal Standard (DHA-d5) Spiking Concentrations
| Parameter | Concentration | Source |
| Spiking Solution Concentration | 10 µg/mL | [1][2] |
| Final Concentration in Calibration Standards | 0.1 µg/mL | [1][3] |
| Volume of Spiking Solution Added to Plasma | 10 µL | [1][2] |
| Volume of Plasma | 100 µL | [1][2] |
Table 2: Calibration Standard and Quality Control (QC) Sample Concentrations for DHA
| Sample Type | Concentration Range (ng/mL) | Source |
| Calibration Curve Standards | 50 - 2500 | [4] |
| Quality Control (QC) - Low | 250 | [4] |
| Quality Control (QC) - Medium | 500 | [4] |
| Quality Control (QC) - High | 1250 | [4] |
Experimental Protocols
This section details the step-by-step methodology for the preparation of plasma samples for DHA analysis using DHA-d5 as an internal standard.
Materials and Reagents
-
Human Plasma (collected in EDTA or heparin tubes)
-
Docosahexaenoic Acid (DHA) standard
-
This compound (DHA-d5) internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Hexane (B92381) (HPLC grade)
-
Isopropanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Potassium Hydroxide (KOH)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock and Working Solutions
-
DHA Stock Solution (1 mg/mL): Accurately weigh and dissolve DHA standard in methanol.
-
DHA-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve DHA-d5 internal standard in methanol.
-
DHA Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the DHA stock solution with 80% methanol to achieve concentrations that will result in the final calibration curve points (e.g., from 50 ng/mL to 2500 ng/mL).[4]
-
DHA-d5 Internal Standard Spiking Solution (10 µg/mL): Dilute the DHA-d5 stock solution with methanol.[1][2]
Sample Preparation Protocol
This protocol is designed for the analysis of total DHA (free and esterified) and involves lipid extraction followed by alkaline hydrolysis.
-
Plasma Aliquoting: Transfer 100 µL of plasma into a microcentrifuge tube.[1][2]
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL DHA-d5 internal standard spiking solution to each plasma sample.[1][2]
-
Lipid Extraction:
-
Add 1 mL of a hexane/isopropanol (3:2, v/v) mixture to the plasma sample.[1]
-
Vortex the tube vigorously for 1 minute.
-
Incubate at -20°C for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.[1]
-
Carefully transfer the supernatant (organic layer) to a clean glass tube.
-
Dry the extract under a gentle stream of nitrogen.
-
-
Alkaline Hydrolysis:
-
Final Sample Preparation:
-
Add 1 mL of hexane and vortex for 5 minutes to extract the free fatty acids.
-
Centrifuge briefly at 1000 x g to separate the layers.
-
Transfer the upper hexane layer to a new tube and dry under nitrogen.
-
Reconstitute the dried residue in 1 mL of 80% methanol.[1]
-
Transfer 100 µL of the reconstituted sample into an autosampler vial for LC-MS/MS analysis.[1]
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: In separate microcentrifuge tubes, spike 100 µL of a suitable matrix (e.g., stripped plasma or 80% methanol) with the appropriate volume of each DHA working solution to achieve the desired calibration concentrations (e.g., 50, 100, 250, 500, 1000, and 2500 ng/mL). Add 10 µL of the 10 µg/mL DHA-d5 internal standard spiking solution to each calibration standard. Process these standards alongside the plasma samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 250, 500, and 1250 ng/mL) in the same matrix as the calibration standards by spiking with the DHA working solutions.[4] These QC samples should be prepared from a separate weighing of the DHA standard if possible. Process the QC samples with each batch of plasma samples to monitor the accuracy and precision of the assay.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the plasma sample preparation protocol.
Caption: Workflow for plasma sample preparation for total DHA analysis.
References
Application Note: High-Precision Quantification of Docosahexaenoic Acid (DHA) Using Stable Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina. It plays a pivotal role in neurodevelopment, cognitive function, and the resolution of inflammation.[1] Accurate and precise quantification of DHA in biological matrices is crucial for understanding its physiological roles, advancing drug development, and assessing the nutritional value of foods and supplements. This application note details a robust and sensitive method for the quantification of DHA in plasma and tissue samples using a stable isotope-labeled internal standard, Docosahexaenoic acid-d5 (DHA-d5), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This method employs a stable isotope dilution strategy, where a known concentration of DHA-d5 is spiked into the sample. DHA-d5 is an ideal internal standard as it shares identical physicochemical properties with endogenous DHA, ensuring it behaves similarly during sample extraction, derivatization (if any), and chromatographic separation.[2] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This approach corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.
Experimental Protocols
Materials and Reagents
-
Docosahexaenoic Acid (DHA) standard
-
This compound (DHA-d5) internal standard
-
LC-MS/MS grade acetonitrile, methanol, water, and isopropanol
-
Formic acid and ammonium (B1175870) acetate
-
Potassium hydroxide (B78521) (KOH)
-
Human plasma and tissue samples
Preparation of Standard Solutions and Calibration Curve
-
Primary Stock Solutions: Prepare individual primary stock solutions of DHA and DHA-d5 in ethanol (B145695) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of DHA by serially diluting the primary stock solution with 80% methanol.
-
Internal Standard Working Solution: Prepare a working solution of DHA-d5 at a suitable concentration (e.g., 1 µg/mL) in acetonitrile.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate amount of DHA working standard solutions into a blank matrix (e.g., stripped plasma or phosphate-buffered saline). Add a fixed amount of the DHA-d5 internal standard working solution to each calibration standard.
Table 1: Example Calibration Curve Concentrations for DHA in Plasma [2][3]
| Calibration Level | DHA Concentration (µg/mL) | DHA-d5 Concentration (µg/mL) |
| 1 | 0.016 | 0.1 |
| 2 | 0.08 | 0.1 |
| 3 | 0.4 | 0.1 |
| 4 | 2 | 0.1 |
| 5 | 10 | 0.1 |
Sample Preparation
-
Aliquoting: To 100 µL of plasma, add 10 µL of the DHA-d5 internal standard working solution.
-
Lipid Extraction: Add 1 mL of a hexane/isopropanol (3:2, v/v) mixture. Vortex vigorously for 1 minute.
-
Incubation: Incubate the mixture at -20°C for 10 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Alkaline Hydrolysis: To the extracted lipids, add 100 µL of 0.3 M KOH in 80% methanol. Incubate at 80°C for 30 minutes to hydrolyze the esterified fatty acids.
-
Acidification and Re-extraction: After cooling, acidify the sample with a suitable acid and re-extract the fatty acids into hexane.
-
Evaporation and Reconstitution: Evaporate the hexane layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Homogenization: Homogenize a known weight of tissue in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of DHA-d5 internal standard to the homogenate.
-
Lipid Extraction and Hydrolysis: Follow a similar lipid extraction and alkaline hydrolysis procedure as described for plasma samples.
LC-MS/MS Analysis
Table 2: LC-MS/MS Parameters [4][5][6]
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase | A: Water with 2 mM ammonium acetateB: Acetonitrile |
| Gradient | Optimized for the separation of DHA |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | DHA: m/z 327.2 -> 283.2DHA-d5: m/z 332.1 -> 287.2 |
| Collision Energy | Optimized for each transition |
Data Analysis and Quality Control
The concentration of DHA in the samples is determined by calculating the peak area ratio of the analyte (DHA) to the internal standard (DHA-d5). A calibration curve is generated by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The linearity of the curve should be assessed, with an R² value > 0.99 being desirable.[4][6]
Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay.
Table 3: Typical Method Validation Parameters [4][6]
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |
| Precision (%CV) | < 15% (for QC samples) |
| Accuracy (%Bias) | Within ±15% of the nominal concentration (for QC samples) |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for DHA quantification.
DHA Signaling Pathway in Inflammation Resolution
Caption: DHA's role in inflammation resolution.
Conclusion
The described LC-MS/MS method using DHA-d5 as an internal standard provides a highly sensitive, specific, and reliable approach for the quantification of DHA in complex biological matrices. This methodology is well-suited for a wide range of research and development applications, from fundamental studies on the role of omega-3 fatty acids in health and disease to the clinical development of new therapeutic agents.
References
- 1. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential Clinical Applications of Pro-Resolving Lipids Mediators from Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Development and validation of a LC-MS/MS assay for quantifying the uptake of this compound into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of DHA-Derived Lipid Peroxidation Products Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid peroxidation, a process of oxidative degradation of lipids, is a key indicator of oxidative stress implicated in a wide range of human diseases.[1] Docosahexaenoic acid (DHA, C22:6, n-3), a polyunsaturated fatty acid (PUFA) highly enriched in neuronal membranes, is particularly susceptible to reactive oxygen species.[1][2][3] The non-enzymatic, free-radical-catalyzed peroxidation of DHA produces a class of prostaglandin-like compounds known as F4-neuroprostanes (F4-NeuroPs).[1][4] These molecules have emerged as sensitive and specific biomarkers for neuronal oxidative damage in vivo.[1] Another significant peroxidation product of DHA is 4-hydroxyhexenal (B101363) (4-HHE).[2][5]
Accurate and precise quantification of these lipid peroxidation products is crucial for understanding their roles in pathophysiology and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for this purpose.[6] The use of a stable isotope-labeled internal standard, such as docosahexaenoic acid-d5 (DHA-d5), is essential to correct for analyte loss during sample preparation and for variations in instrument response, ensuring analytical accuracy.[7][8] This application note provides a detailed protocol for the extraction and quantification of DHA-derived peroxidation products from biological matrices using DHA-d5 as an internal standard.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the formation of F4-Neuroprostanes from DHA and the general experimental workflow for their quantification.
Caption: Non-enzymatic peroxidation of DHA by free radicals to form F4-Neuroprostanes.
References
- 1. Measurement of products of docosahexaenoic acid peroxidation, neuroprostanes, and neurofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docosahexaenoic acid (DHA supplementation alters phospholipid species and lipid peroxidation products in adult mouse brain, heart, and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. F4-Neuroprostanes: A Role in Sperm Capacitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 7. Development and validation of a LC-MS/MS assay for quantifying the uptake of this compound into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Deuterated DHA (DHA-d5) in Neurological and Retinal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid (PUFA), is a critical component of neuronal and retinal cell membranes.[1][2] Its high concentration in these tissues underscores its importance in maintaining their structure and function.[1][2] However, the abundance of double bonds in DHA also makes it highly susceptible to lipid peroxidation, a destructive process implicated in the pathogenesis of numerous neurological and retinal diseases, including Alzheimer's disease (AD) and age-related macular degeneration (AMD).[3][4][5]
Deuterated DHA (DHA-d5), a chemically reinforced version of DHA, offers a novel therapeutic strategy to combat lipid peroxidation. By substituting hydrogen atoms with deuterium (B1214612) at the bis-allylic sites prone to oxidation, the carbon-deuterium bond's higher strength significantly slows down the rate of lipid peroxidation due to the kinetic isotope effect.[6][7] This approach has shown promise in reducing oxidative stress and preserving cellular function in various preclinical models of neurological and retinal disorders.[4][6][8] These application notes provide an overview of the use of DHA-d5 in research, including its mechanism of action, experimental protocols, and relevant signaling pathways.
Mechanism of Action: The Kinetic Isotope Effect
The primary mechanism by which DHA-d5 exerts its protective effects is through the kinetic isotope effect, which slows down the rate-limiting step of lipid peroxidation.[7] Reactive oxygen species (ROS) typically initiate lipid peroxidation by abstracting a hydrogen atom from a bis-allylic position on a PUFA. The substitution of hydrogen with the heavier isotope deuterium makes this abstraction more difficult, thereby inhibiting the initiation and propagation of the lipid peroxidation chain reaction.[6][7]
Applications in Neurological Research
DHA-d5 has emerged as a promising agent in combating neurodegenerative diseases where oxidative stress is a key pathological factor.
Alzheimer's Disease (AD)
Rationale: Oxidative damage from increased lipid peroxidation is a significant contributor to the development of late-onset AD.[3][9]
Preclinical Evidence: In a mouse model of sporadic AD (Aldh2-/- mice), dietary supplementation with deuterated polyunsaturated fatty acids (D-PUFAs), including the precursors to DHA-d5, for 18 weeks led to significant improvements.[3][9]
Key Findings:
-
Reduced Lipid Peroxidation: D-PUFA treatment markedly decreased F2-isoprostanes by approximately 55% in both the cortex and hippocampus, and prostaglandin (B15479496) F2α (PGF2α) levels by 20-25% compared to the control group.[3][9]
-
Improved Cognitive Function: Mice treated with D-PUFAs showed consistent improvements in cognitive and memory tests, with performance levels comparable to wild-type mice on a standard diet.[3][9]
| Biomarker | Tissue | Reduction with D-PUFA Treatment | Reference |
| F2-Isoprostanes | Cortex & Hippocampus | ~55% | [3][9] |
| Prostaglandin F2α | Cortex & Hippocampus | 20-25% | [3][9] |
Experimental Protocol: Alzheimer's Disease Mouse Model
Methodology:
-
Animal Model: Aldehyde dehydrogenase 2 (Aldh2) null mice, which exhibit oxidative stress-related cognitive impairment and AD-like pathologies.[9]
-
Dietary Intervention: Mice are fed a Western-type diet containing either D-PUFAs (e.g., 11,11-D2-linoleic acid and 11,11,14,14-D4-α-linolenic acid, precursors that lead to the in vivo synthesis of deuterated downstream products including DHA-d5) or control hydrogenated (H-)PUFAs for a duration of 18 weeks.[3]
-
Cognitive Assessment: A battery of cognitive and memory tests is performed to evaluate the effects of the D-PUFA diet.
-
Biochemical Analysis: Following the treatment period, brain tissues (cortex and hippocampus) are collected for the analysis of lipid peroxidation products, such as F2-isoprostanes and PGF2α, typically using mass spectrometry.[3]
Applications in Retinal Research
The retina, particularly the photoreceptor outer segments, has the highest concentration of DHA in the body, making it highly vulnerable to oxidative damage.[1][10] DHA-d5 has shown significant potential in protecting the retina from such damage.
Age-Related Macular Degeneration (AMD) and Retinal Degeneration
Rationale: Oxidative stress and the accumulation of toxic lipid peroxidation byproducts like carboxyethylpyrrole (CEP) are implicated in the pathogenesis of AMD and other retinal degenerative diseases.[4]
Preclinical Evidence: Studies using models of light-induced and iron-induced retinal degeneration have demonstrated the protective effects of DHA-d5.
Key Findings:
-
Protection Against Light-Induced Degeneration: In a rat model, dietary supplementation with D-DHA preserved retinal structure and function after exposure to bright light stress.[8] This was evidenced by preserved electroretinography (ERG) a- and b-wave amplitudes and a significant reduction in the loss of the photoreceptor outer nuclear layer compared to control rats.[8] Immunohistological analysis also showed lower levels of the lipid peroxidation products 4-hydroxynonenal (B163490) (4-HNE) and CEP in the D-DHA fed rats.[8]
-
Protection Against Iron-Induced Degeneration: In a mouse model of iron-induced retinal damage, which mimics features of AMD, oral administration of D-DHA provided nearly complete protection against retinal degeneration. This included preservation of retinal autofluorescence, function (measured by ERG), and histology. D-DHA also inhibited the formation of CEP adducts in photoreceptors and the retinal pigment epithelium (RPE).
| Model | Outcome Measure | Effect of D-DHA | Reference |
| Light-Induced Retinal Degeneration (Rat) | ERG a- and b-wave amplitudes | Preservation of function | [8] |
| Outer Nuclear Layer Thickness | Significant reduction in loss | [8] | |
| 4-HNE and CEP levels | Reduced levels | [8] | |
| Iron-Induced Retinal Degeneration (Mouse) | Retinal Autofluorescence | Nearly complete protection | |
| ERG | Nearly complete protection | ||
| Retinal Histology | Nearly complete protection | ||
| CEP Immunoreactivity | Inhibition of formation |
Experimental Protocol: Iron-Induced Retinal Degeneration Mouse Model
Methodology:
-
Animal Model: Mice are used for this model of retinal degeneration.
-
Dietary Intervention: Mice are fed a diet supplemented with either D-DHA or control H-DHA.[4]
-
Induction of Retinal Damage: An intravitreal injection of iron is administered to induce oxidative stress and retinal degeneration. Control animals receive a saline injection.[4]
-
Assessment of Retinal Structure and Function: One week after the iron injection, a series of assessments are performed:
Signaling Pathways
While research on the specific signaling pathways modulated by DHA-d5 is ongoing, its primary mechanism of reducing lipid peroxidation suggests an impact on pathways sensitive to oxidative stress. Normal DHA is known to influence several signaling cascades crucial for neuronal survival and function.[11][12] By preventing the depletion of DHA and the formation of toxic lipid peroxidation products, DHA-d5 likely helps maintain the integrity of these pathways.
DHA is known to promote neuronal survival by increasing the concentration of phosphatidylserine (B164497) (PS) in neuronal membranes. This facilitates the translocation and activation of key survival kinases like Akt and Raf-1.[11][12][13]
By preventing the oxidative degradation of DHA, DHA-d5 helps to ensure the availability of DHA for incorporation into phospholipids (B1166683) like PS, thereby supporting these pro-survival signaling cascades.
Conclusion
DHA-d5 represents a targeted and innovative approach to mitigating the detrimental effects of lipid peroxidation in neurological and retinal tissues. The preclinical data strongly support its potential as a therapeutic agent for diseases characterized by high levels of oxidative stress. The protocols outlined in these notes provide a framework for researchers to further investigate the efficacy and mechanisms of deuterated PUFAs in various disease models. As research progresses, DHA-d5 may offer a promising new avenue for the development of treatments for a range of debilitating neurological and retinal disorders.
References
- 1. The role of docosahexaenoic acid in retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated docosahexaenoic acid protects against oxidative stress and geographic atrophy-like retinal degeneration in a mouse model with iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid peroxidation induced by DHA enrichment modifies paracellular permeability in Caco-2 cells: protective role of taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans [frontiersin.org]
- 7. Reinforced lipids - Wikipedia [en.wikipedia.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The essential role of docosahexaenoic acid and its derivatives for retinal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Employing DHA-d5 in Non-alcoholic Steatohepatitis (NASH) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. Oxidative stress and subsequent lipid peroxidation are key drivers in the progression from simple steatosis to NASH. Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA), has shown therapeutic potential in NAFLD/NASH by modulating inflammatory and fibrotic pathways. However, the susceptibility of DHA to oxidation can limit its efficacy and contribute to cellular damage.
Deuterated DHA (DHA-d5), in which hydrogen atoms at the oxidation-prone bisallylic positions are replaced with deuterium (B1214612), offers a promising strategy to mitigate this issue. The deuterium-carbon bond is stronger than the hydrogen-carbon bond, making DHA-d5 more resistant to lipid peroxidation. This enhanced stability is hypothesized to protect against oxidative stress-induced liver damage in NASH. These application notes provide a comprehensive overview and detailed protocols for utilizing DHA-d5 in preclinical NASH research.
Mechanism of Action of Deuterated PUFAs in NASH
The primary mechanism by which deuterated polyunsaturated fatty acids (D-PUFAs), such as DHA-d5, are thought to exert their protective effects in NASH is by inhibiting lipid peroxidation. Oxidative stress, a hallmark of NASH, leads to the generation of reactive oxygen species (ROS) that can attack PUFAs in cellular membranes, initiating a chain reaction of lipid peroxidation. This process damages cell membranes and generates cytotoxic byproducts, contributing to inflammation and fibrosis. By reinforcing DHA with deuterium at the sites vulnerable to hydrogen abstraction, this chain reaction is significantly slowed down, thereby reducing cellular damage.[1]
In the context of NASH, D-PUFAs have been shown to attenuate steatosis, inflammation, and fibrosis in animal models.[1] The proposed mechanism involves the protection of both parenchymal (hepatocytes) and non-parenchymal cells (macrophages and hepatic stellate cells) within the liver from oxidative damage.[1]
Key Signaling Pathways
DHA has been shown to modulate several key signaling pathways involved in the pathogenesis of NASH. While studies specifically on DHA-d5 are emerging, it is anticipated to act on similar pathways with enhanced efficacy due to its resistance to oxidation.
-
NF-κB Signaling: DHA can inhibit the activation of the NF-κB pathway, a central regulator of inflammation. By suppressing NF-κB, DHA reduces the expression of pro-inflammatory cytokines.
-
TGF-β Signaling: The transforming growth factor-beta (TGF-β) pathway is a major driver of hepatic fibrosis. DHA has been found to interfere with TGF-β signaling, thereby attenuating the activation of hepatic stellate cells, the primary collagen-producing cells in the liver.
-
GPR120 Activation: G protein-coupled receptor 120 (GPR120) is a receptor for free fatty acids, including DHA. Activation of GPR120 has anti-inflammatory effects and can improve insulin (B600854) sensitivity.[2][3] DHA's interaction with GPR120 is a key mechanism for its beneficial effects in NAFLD.[2][3]
References
- 1. Deuterium-Reinforced Polyunsaturated Fatty Acids Prevent Diet-Induced Nonalcoholic Steatohepatitis by Reducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is Western Diet-Induced Nonalcoholic Steatohepatitis in Ldlr-/- Mice Reversible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Docosahexaenoic Acid Treatment in Improving Liver Histology in Pediatric Nonalcoholic Fatty Liver Disease | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Docosahexaenoic Acid-d5 (DHA-d5)
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Docosahexaenoic acid-d5 (DHA-d5). Below you will find solubility data, detailed experimental protocols, and troubleshooting guides to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of DHA-d5 in ethanol (B145695) and DMSO?
A1: DHA-d5 is readily soluble in both ethanol and dimethyl sulfoxide (B87167) (DMSO). The reported solubility is ≥ 50 mg/mL in both solvents. For the non-deuterated form, docosahexaenoic acid (DHA), solubility is reported to be at least 100 mg/mL in DMSO and approximately 100 mg/mL in ethanol.[1]
Q2: How should I store DHA-d5 solutions?
A2: Stock solutions of DHA-d5 in ethanol or DMSO should be stored under an inert atmosphere (e.g., nitrogen or argon) at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.[2]
Q3: My DHA-d5 solution appears cloudy after dilution in my aqueous cell culture medium. What should I do?
A3: Cloudiness or the appearance of lipid droplets upon dilution indicates that the DHA-d5 has precipitated out of the aqueous solution. This is a common issue with long-chain fatty acids. To address this, you can try gentle warming of the medium to 37°C and brief sonication to aid dissolution. Preparing intermediate dilutions in the solvent before adding to the aqueous medium can also help.
Q4: Are there any special precautions I should take when handling DHA-d5?
A4: Yes, DHA-d5 is a polyunsaturated fatty acid and is highly susceptible to oxidation. It is crucial to handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Using de-gassed solvents and adding an antioxidant like α-tocopherol to your preparations can help prevent oxidation.
Data Presentation
For a quick reference, the following table summarizes the solubility of DHA-d5 and related compounds in ethanol and DMSO.
| Compound | Solvent | Solubility | Molar Concentration (approx.) |
| This compound (DHA-d5) | Ethanol | ≥ 50 mg/mL | ≥ 149.92 mM |
| This compound (DHA-d5) | DMSO | ≥ 50 mg/mL | ≥ 149.92 mM |
| Docosahexaenoic Acid (DHA) | Ethanol | ~100 mg/mL | ~304.42 mM |
| Docosahexaenoaenoic Acid (DHA) | DMSO | ≥ 100 mg/mL | ≥ 304.42 mM |
Experimental Protocols
Below are detailed protocols for the preparation of DHA-d5 stock and working solutions for typical in vitro experiments.
Protocol 1: Preparation of a 10 mM DHA-d5 Stock Solution in Ethanol
Materials:
-
This compound (DHA-d5)
-
Anhydrous ethanol (200 proof, molecular biology grade)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated pipettes and sterile tips
Procedure:
-
Inert Atmosphere: If available, perform all steps in a glove box or under a gentle stream of inert gas to minimize oxidation.
-
Weighing DHA-d5: Accurately weigh the desired amount of DHA-d5 in a sterile amber glass vial. For example, to prepare 1 mL of a 10 mM solution, you will need approximately 3.33 mg of DHA-d5 (Molecular Weight: ~333.52 g/mol ).
-
Adding Solvent: Add the calculated volume of anhydrous ethanol to the vial. For 1 mL of a 10 mM solution, add 1 mL of ethanol.
-
Dissolution: Cap the vial tightly and vortex gently until the DHA-d5 is completely dissolved. If necessary, you can sonicate the vial in a water bath for 2-3 minutes at room temperature.
-
Storage: Blanket the headspace of the vial with inert gas before capping tightly. Store the stock solution at -80°C.
Protocol 2: Preparation of a 100 µM DHA-d5 Working Solution for Cell Culture
Materials:
-
10 mM DHA-d5 stock solution in ethanol
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw Stock Solution: Thaw the 10 mM DHA-d5 stock solution on ice.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is best to perform a serial dilution. First, prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock solution into 90 µL of anhydrous ethanol.
-
Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 100 µM. Pipette gently up and down to mix.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store diluted aqueous solutions of DHA-d5.
Troubleshooting Guides
Issue 1: DHA-d5 precipitates out of solution upon dilution in aqueous media.
-
Potential Cause: The concentration of DHA-d5 in the final aqueous solution exceeds its solubility limit. This is often referred to as "crashing out."
-
Solution:
-
Serial Dilution: Perform a stepwise dilution of your stock solution in the organic solvent before adding it to the aqueous medium.
-
Gentle Mixing: Add the DHA-d5 solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling.
-
Use of a Carrier: For cell culture experiments, consider pre-complexing the DHA-d5 with fatty acid-free bovine serum albumin (BSA).
-
Issue 2: Inconsistent experimental results when using DHA-d5.
-
Potential Cause 1: Oxidation of DHA-d5. Polyunsaturated fatty acids are prone to oxidation, which can alter their biological activity.
-
Solution:
-
Always handle DHA-d5 and its solutions under an inert atmosphere (nitrogen or argon).
-
Use high-purity, de-gassed solvents.
-
Prepare fresh working solutions for each experiment.
-
Consider adding an antioxidant such as α-tocopherol to your stock solution.
-
-
Potential Cause 2: Solvent Effects. High concentrations of ethanol or DMSO can have cytotoxic effects on cells.
-
Solution:
-
Ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤ 0.1% for DMSO and ≤ 0.5% for ethanol).
-
Always include a vehicle control in your experiments (i.e., cells treated with the same concentration of the solvent without DHA-d5).
-
Issue 3: Difficulty dissolving DHA-d5 solid.
-
Potential Cause: The DHA-d5 may have been stored improperly or is of lower purity.
-
Solution:
-
Sonication: Use a bath sonicator to aid in dissolution.
-
Gentle Warming: Gently warm the solution in a water bath (not exceeding 37°C). Avoid excessive heat, as it can accelerate degradation.
-
Fresh Solvent: Ensure you are using anhydrous (for ethanol) and newly opened (for DMSO) solvents, as water content can affect solubility.
-
Visualizations
Caption: Experimental workflow for preparing and using DHA-d5 solutions.
Caption: Logical flowchart for troubleshooting common issues with DHA-d5.
References
Technical Support Center: Docosahexaenoic Acid-d5 (DHA-d5) Solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability of Docosahexaenoic acid-d5 (DHA-d5) solutions. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound (DHA-d5)?
A1: Proper storage is critical to prevent degradation. For neat compounds, store at -80°C and protect from light, air, and moisture[1]. For solutions, storage recommendations depend on the solvent and desired shelf-life. An ethanolic solution of DHA-d5 can be stable for at least two years when stored at -20°C[2].
Q2: Which solvent should I use to prepare my DHA-d5 stock solution?
A2: DHA-d5 is soluble in several organic solvents. Ethanol (B145695), DMSO, and DMF are suitable choices, with a solubility of at least 50 mg/mL[2][3]. To prepare, you can evaporate the solvent the standard was supplied in (e.g., ethanol) under a gentle stream of nitrogen and immediately add the solvent of your choice[4]. When using DMSO, it is advisable to use a fresh, unopened bottle to avoid issues with hygroscopy[3].
Q3: How long can I store my prepared DHA-d5 solutions?
A3: The stability of your solution depends on the storage temperature and solvent. For optimal stability, aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Avoid long-term storage of aqueous solutions, which should be prepared fresh and used within 12 hours[4].
Q4: What are the signs of DHA-d5 degradation?
A4: As a polyunsaturated fatty acid, DHA-d5 is highly prone to oxidation[5][6]. Visual signs of degradation can include a change in color from colorless to light yellow[3]. Analytically, degradation is indicated by the appearance of unexpected peaks in your chromatogram (GC or LC-MS) and a decrease in the peak area of the parent DHA-d5 molecule. Common degradation products include hydroperoxides and various aldehydes[5].
Q5: How do light and air affect the stability of DHA-d5?
A5: Exposure to both light and air (oxygen) significantly accelerates the oxidative degradation of DHA-d5[1][6]. It is crucial to handle solutions in a way that minimizes this exposure. Use amber vials or wrap vials in foil to protect from light, and consider purging solutions with an inert gas like nitrogen or argon before sealing and storing[4].
Storage Conditions and Stability Data
The long-term stability of DHA-d5 is critically dependent on storage conditions. The following table summarizes recommended storage temperatures and expected stability periods based on supplier information and literature.
| Format | Solvent | Storage Temperature | Guaranteed Stability | Source |
| As Supplied (Solution) | Ethanol | -20°C | ≥ 2 years | [2] |
| Stock Solution | - | -80°C | 6 months | [3] |
| Stock Solution | - | -20°C | 1 month | [3] |
| As Supplied (Neat) | - | -80°C | Not specified | [1] |
| Aqueous Solution | Aqueous Buffer | On Ice | Use within 12 hours | [4] |
Troubleshooting Guide
Issue: I see multiple, unexpected peaks in my LC-MS/MS analysis.
-
Possible Cause: This is a strong indicator of sample degradation. The multiple double bonds in DHA-d5 are susceptible to oxidation, leading to the formation of various byproducts such as hydroperoxides, 4-hydroxy-2-hexenal (4-HHE), and 4-hydroxy-2-nonenal (4-HNE)[5].
-
Solution:
-
Prepare a fresh working solution from a stock that has been properly stored at -20°C or -80°C.
-
Ensure your solvents are of high purity and degassed.
-
Minimize the sample's exposure to light and room temperature during preparation and while in the autosampler.
-
If the issue persists, open a new, unexpired vial of DHA-d5 standard.
-
Issue: My quantitative results are inconsistent and show poor reproducibility.
-
Possible Cause: If DHA-d5 is used as an internal standard, its degradation will lead to an inaccurate concentration, causing variability in the quantification of your target analyte.
-
Solution:
-
Verify Standard Integrity: Run a quality control check on your DHA-d5 stock. Dilute a small aliquot to a known concentration and compare the instrument response to a freshly prepared standard or a previous, reliable measurement.
-
Implement Strict Storage Protocols: Aliquot new standards upon receipt into single-use vials. This prevents contamination and degradation of the entire stock from repeated handling.
-
Check Solvent Purity: Ensure solvents used for dilution are free of peroxides or other contaminants that could initiate degradation.
-
Experimental Protocols
Protocol: Stability Assessment of DHA-d5 Solution by GC-FID
This protocol outlines a method for assessing the stability of a DHA-d5 solution over time by converting the fatty acid to its corresponding Fatty Acid Methyl Ester (FAME) for analysis.
-
Sample Preparation & Storage:
-
Prepare a stock solution of DHA-d5 in ethanol (e.g., 500 µg/mL)[2].
-
Dispense 1 mL aliquots into amber glass vials.
-
Purge the headspace of each vial with nitrogen gas before tightly sealing.
-
Store vials at the desired test conditions (e.g., -80°C, -20°C, 4°C, and 25°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
-
Derivatization to FAME:
-
Transfer a known volume (e.g., 100 µL) of the DHA-d5 solution to a clean reaction tube.
-
Add 1 mL of 0.5 M KOH in methanol. Vortex for 30 seconds.
-
Incubate at 60°C for 10 minutes to facilitate transmethylation.
-
Cool the sample, then add 1 mL of hexane (B92381) and vortex for 1 minute to extract the FAMEs.
-
Centrifuge briefly to separate the layers.
-
-
GC-FID Analysis:
-
Transfer the upper hexane layer to a GC vial.
-
Inject 1 µL into the GC-FID system.
-
GC Column: Use a high-polarity capillary column suitable for FAME analysis (e.g., HP-88, 60 m x 0.25 mm ID, 0.2 µm film thickness)[7].
-
Oven Program: Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 10 min.
-
Injector and Detector Temp: 250°C and 260°C, respectively.
-
Carrier Gas: Helium.
-
-
Data Analysis:
-
Integrate the peak corresponding to DHA-d5 methyl ester.
-
Calculate the percent remaining at each time point relative to the T=0 sample: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
-
Plot the % remaining versus time for each storage condition to determine the stability profile.
-
Visualizations
References
- 1. Docosahexaenoic acid (DHA) (21,21,22,22,22-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-10012-0.005 [isotope.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Structure Influences the Digestion and Oxidation Behavior of Docosahexaenoic and Eicosapentaenoic Acids in the Simulated Digestion System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS for Docosahexaenoic Acid-d5 (DHA-d5)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Docosahexaenoic acid-d5 (DHA-d5) analysis by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for DHA-d5 analysis?
A1: Negative electrospray ionization (ESI) mode is the most commonly reported and effective method for the analysis of DHA-d5 and other fatty acids.[1][2][3][4] This is because the carboxylic acid group on the fatty acid readily loses a proton to form a negative ion.
Q2: What are the typical multiple reaction monitoring (MRM) transitions for DHA-d5?
A2: A commonly used MRM transition for DHA-d5 is m/z 332.1 as the precursor ion to product ions of m/z 228.3 and 234.2.[1][2] The specific transitions should be optimized in your own laboratory to ensure the best sensitivity and specificity.
Q3: What type of LC column is recommended for DHA-d5 separation?
A3: A reversed-phase C18 column is frequently used for the chromatographic separation of DHA-d5 and other fatty acids.[2][4][5] These columns provide good retention and separation of these nonpolar molecules.
Q4: How can I improve the ESI response for DHA-d5?
A4: The addition of a low concentration of ammonium (B1175870) acetate (B1210297) to the mobile phase can improve the negative ESI response for fatty acids like DHA-d5.[1][2][3][5]
Troubleshooting Guide
Issue 1: Poor peak shape or tailing
-
Possible Cause: Suboptimal mobile phase composition.
-
Troubleshooting Step: Ensure your mobile phase contains an appropriate organic modifier (e.g., acetonitrile) and an additive like ammonium acetate to improve ionization and peak shape. A common mobile phase composition is 90% (v/v) acetonitrile (B52724) and 10% (v/v) water containing 2 mM ammonium acetate.[1][2]
-
Possible Cause: Column degradation.
-
Troubleshooting Step: Check the performance of your C18 column. If it's old or has been used with incompatible solvents, it may need to be replaced.
Issue 2: Low sensitivity or no signal for DHA-d5
-
Possible Cause: Incorrect MS parameters.
-
Troubleshooting Step: Verify that the mass spectrometer is set to the correct MRM transitions for DHA-d5 (precursor ion m/z 332.1 and product ions around m/z 228.3/234.2).[1][2] Optimize the collision energy and other source parameters for your specific instrument.
-
Possible Cause: Inefficient sample extraction.
-
Troubleshooting Step: Review your sample preparation protocol. For plasma samples, a lipid extraction with a mixture of hexane (B92381) and isopropanol (B130326) is a common method.[6] For cellular samples, lysis followed by protein precipitation is often employed.[2][4]
Issue 3: High background noise
-
Possible Cause: Contamination from sample matrix or solvents.
-
Troubleshooting Step: Ensure high-purity solvents and reagents are used. Include a sample cleanup step, such as solid-phase extraction (SPE), if matrix effects are significant.
-
Possible Cause: Carryover from previous injections.
-
Troubleshooting Step: Implement a robust needle wash protocol in your autosampler method. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
Quantitative Data Summary
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 332.1 | [1][2] |
| Product Ions (m/z) | 228.3, 234.2 | [1][2] |
| Linearity Range | 0.0063 - 0.1 ng | [1][2] |
| **Correlation Coefficient (R²) ** | >0.999 | [1][2] |
| Precision (%RSD) | < 9.3% | [1][2] |
| Accuracy | 96.6 - 109.8% | [1][2] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of DHA-d5 from Cell Lysates
This protocol is adapted from a study on the uptake of DHA-d5 into mouse microglia.[1][2]
-
Sample Preparation:
-
Lyse cells in an appropriate buffer.
-
Determine the protein concentration of the cell lysate using a BCA protein assay for normalization.[2]
-
Prepare calibration standards of DHA-d5 in phosphate-buffered saline (PBS).
-
-
LC-MS/MS System:
-
MS Detection:
Protocol 2: Analysis of DHA-d5 in Human Plasma
This protocol is based on a method for the quantification of omega-3 and -6 fatty acids in human plasma.[6]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard mixture containing DHA-d5.
-
Extract lipids using a hexane/isopropanol (3:2, v/v) mixture.[6]
-
Vortex and centrifuge the sample.
-
Transfer the organic layer for analysis.
-
-
LC-MS/MS System:
-
MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Optimize the MRM transitions for DHA-d5 on your instrument.
-
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis of DHA-d5.
Caption: Troubleshooting logic for common DHA-d5 LC-MS/MS analysis issues.
References
- 1. Development and validation of a LC-MS/MS assay for quantifying the uptake of this compound into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Isotopic Interference with Deuterated Standards
Welcome to the technical support center for avoiding isotopic interference when using deuterated standards in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why does it occur with deuterated standards?
Isotopic interference happens when the mass spectral signal of your target analyte overlaps with the signal of its deuterated internal standard.[1] This can lead to inaccurate quantification. The primary causes are:
-
Natural Isotopic Abundance: All elements have naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).[2] For a given analyte, a small percentage of its molecules will contain these heavier isotopes, resulting in signals at M+1, M+2, etc., where M is the monoisotopic mass. These signals can extend into the mass range of the deuterated standard.[1][3] This becomes more significant for larger molecules and those containing elements with abundant heavy isotopes like chlorine or bromine.[3][4]
-
Isotopic Impurity of the Standard: The deuterated standard itself may contain a small amount of the unlabeled analyte (d0) or partially deuterated versions.[5] This impurity will contribute to the analyte's signal, causing a positive bias, especially at low concentrations.[1][5]
-
In-Source Fragmentation or H/D Exchange: The deuterated standard can sometimes lose deuterium (B1214612) atoms in the ion source of the mass spectrometer.[1][6] This can generate ions with the same mass as the unlabeled analyte.[1]
Q2: My calibration curve is non-linear, especially at the lower limit of quantification (LLOQ). What could be the cause?
A non-linear calibration curve, particularly with a positive bias at the LLOQ, is a classic sign of isotopic interference.[1][5] This is often due to the presence of unlabeled analyte as an impurity in your deuterated internal standard.[5] This d0 impurity contributes to the analyte signal, leading to an overestimation of the analyte's concentration, which has a more pronounced effect at lower concentrations.[5]
Q3: I'm observing a peak for my analyte in my blank samples (containing only the internal standard). Why is this happening?
This is a strong indication that your deuterated internal standard is contaminated with the unlabeled form of the analyte.[1] When you monitor the mass transition for your analyte, you are detecting this impurity from the standard, resulting in a false positive signal in your blank samples.[1]
Q4: How do I select an appropriate deuterated internal standard to minimize interference?
Choosing the right standard is crucial for accurate results. Key factors to consider include:
-
Isotopic Purity: Select a standard with high isotopic enrichment, ideally ≥98%.[7] Always review the Certificate of Analysis (CoA) for both chemical (>99%) and isotopic purity.[5]
-
Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is recommended to prevent isotopic crosstalk.[8]
-
Label Position: Ensure deuterium atoms are on stable, non-exchangeable positions in the molecule to prevent H/D exchange during sample preparation and analysis.[8] Avoid labeling on heteroatoms like -OH, -NH, or -SH groups.[7][8]
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects and ionization suppression or enhancement.[8][9]
Q5: What is the "isotope effect" and how can it affect my results?
The isotope effect refers to the slight difference in physicochemical properties between a deuterated compound and its non-deuterated counterpart. In liquid chromatography, this can sometimes cause the deuterated standard to elute slightly earlier than the analyte.[8][10] While a small, consistent shift may not be problematic, complete co-elution is ideal for accurately correcting matrix effects.[8]
Troubleshooting Guides
Problem: Inaccurate Quantification or Biased Results
| Potential Cause | Troubleshooting Steps |
| Isotopic contribution from the analyte to the internal standard signal. | 1. Increase Mass Difference: If possible, use an internal standard with a higher degree of deuteration to shift its mass further from the analyte's isotopic cluster.[1] 2. High-Resolution Mass Spectrometry (HR-MS): Use HR-MS to resolve the analyte and internal standard signals if their exact masses are different.[11] 3. Mathematical Correction: Apply a mathematical correction to subtract the contribution of the analyte's isotopic peaks from the internal standard's signal.[3][11] |
| Presence of unlabeled analyte in the deuterated standard. | 1. Verify Purity: Check the Certificate of Analysis for isotopic and chemical purity.[5] 2. Analyze the Standard: Inject a solution of the internal standard alone to check for the presence of the unlabeled analyte.[8] 3. Choose a Higher Purity Standard: If significant impurities are found, source a new standard with higher isotopic purity.[7] |
| Deuterium-Hydrogen (H/D) Exchange. | 1. Optimize Ion Source Parameters: Adjust source temperature and voltages to minimize in-source fragmentation.[1] 2. Check pH: Avoid highly acidic or basic conditions in your sample preparation and mobile phases, as they can catalyze H/D exchange.[12] 3. Select a Stable Standard: Use a standard with deuterium labels on stable positions (e.g., aromatic rings).[1] |
| Differential Matrix Effects. | 1. Optimize Chromatography: Adjust the mobile phase, gradient, or column to achieve co-elution of the analyte and internal standard.[1][8] This ensures both are subjected to the same matrix effects.[9] 2. Improve Sample Preparation: Use a more effective sample cleanup method, like solid-phase extraction (SPE), to reduce matrix components that can cause ion suppression or enhancement.[13] |
Data Presentation: Recommended Purity Levels for Deuterated Standards
| Purity Type | Recommended Level | Reference |
| Chemical Purity | >99% | [5] |
| Isotopic Enrichment | ≥98% | [5][7] |
Experimental Protocols
Protocol 1: Assessment of H/D Exchange Stability
Objective: To determine if the deuterated internal standard is stable under the experimental conditions.
Materials:
-
Deuterated internal standard
-
Blank matrix (e.g., plasma, urine) known to be free of the analyte
-
Solvents used in sample preparation and mobile phase
Methodology:
-
Spike the deuterated internal standard into the blank matrix at the concentration used in your analytical method.[8]
-
Incubate the sample under the same conditions (e.g., temperature, pH, time) as your typical sample preparation.[8]
-
Analyze the sample by LC-MS/MS, monitoring for the mass transition of the unlabeled analyte.[8]
-
A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[8]
Protocol 2: Correcting for Isotopic Interference Using a Nonlinear Calibration Function
Objective: To improve quantification accuracy when isotopic overlap is unavoidable.
Methodology: When there is a known contribution of the analyte's isotopic signal to the internal standard's signal, a standard linear calibration curve may not be accurate.[3] A nonlinear fitting approach can be used to correct for this "cross-talk".[3][4]
-
Determine Correction Constants: Experimentally determine the constants that describe the contribution of the analyte to the internal standard signal and vice versa.[3]
-
Apply Nonlinear Fit: Use a nonlinear regression model that incorporates these constants to fit your calibration data. This provides a more accurate relationship between the analyte/internal standard response ratio and the concentration.[3]
-
Software Implementation: Utilize software that allows for custom curve fitting or implement the correction algorithm manually.
This approach has been shown to provide more accurate quantification in MS-based assays where isotopic interference exists.[3]
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Primary causes of isotopic interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Low Signal Intensity of DHA-d5 in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry analysis of Docosahexaenoic Acid-d5 (DHA-d5), a common internal standard in lipidomics.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing low signal intensity of DHA-d5?
A1: Low signal intensity for DHA-d5 can stem from several factors, which can be broadly categorized into three areas: issues with the DHA-d5 solution itself, problems with the LC-MS/MS system and method, or the influence of the sample matrix.[1] Common causes include degradation of the standard, suboptimal mass spectrometry parameters, poor chromatographic conditions, and ion suppression due to matrix effects.[2][3]
Q2: How can I determine if my DHA-d5 stock solution is the source of the problem?
A2: The integrity of your internal standard solution is the first and most critical aspect to verify.[1] Improper storage can lead to the degradation of polyunsaturated fatty acids like DHA.[4][5] It is also essential to double-check the concentration calculations and dilutions.
To troubleshoot, prepare a fresh working solution from your stock. If the low signal persists, consider preparing a new stock solution from the neat material.[1]
Q3: What are "matrix effects" and how can they impact my DHA-d5 signal?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1][6] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[6] For DHA-d5, ion suppression is a common cause of low signal intensity when analyzing complex biological samples.[3]
Q4: Which ionization mode is most suitable for DHA-d5 analysis?
A4: For fatty acids like DHA, negative ion mode electrospray ionization (ESI) is typically preferred because the carboxylic acid group can be readily deprotonated.[7] A validated LC-MS/MS assay for DHA-d5 utilized negative ionization mode for detection.[8]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low DHA-d5 Signal
This guide provides a step-by-step workflow to diagnose the root cause of low DHA-d5 signal intensity.
Caption: A logical workflow for troubleshooting low DHA-d5 signal.
Guide 2: Investigating and Mitigating Matrix Effects
Matrix effects are a significant challenge in bioanalysis. This guide outlines a procedure to assess and address them.
Caption: A workflow for assessing and mitigating matrix effects.
Experimental Protocols
Protocol 1: LC-MS/MS Method for DHA-d5 Quantification
This protocol is based on a validated method for the quantification of DHA-d5.[8]
1. Liquid Chromatography (LC) Parameters:
-
Mobile Phase: 90% (v/v) acetonitrile (B52724) and 10% (v/v) water containing 2 mM ammonium (B1175870) acetate.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Column: A suitable C18 column.
2. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[8]
-
MS/MS Detection: Monitor the m/z transitions for DHA-d5. A common transition is m/z 332.1 → 228.3 and 332.1 → 234.2.[8]
-
Optimization: Infuse a standard solution of DHA-d5 to optimize source parameters (e.g., capillary voltage, source temperature) and collision energy for the specific instrument being used.[9]
Protocol 2: Post-Extraction Spike Experiment to Evaluate Matrix Effects
This experiment helps to quantify the extent of ion suppression or enhancement from the sample matrix.[1]
1. Sample Preparation:
-
Set A (Standard in Solvent): Prepare a solution of DHA-d5 in the final mobile phase or reconstitution solvent at a known concentration.
-
Set B (Post-Spike Sample): Extract a blank matrix sample (without the internal standard). Spike the extracted matrix with the same known concentration of DHA-d5 as in Set A.
-
Set C (Pre-Spike Sample): Spike a blank matrix sample with the known concentration of DHA-d5 before extraction.
2. Analysis:
-
Inject and analyze all three sets of samples using the established LC-MS/MS method.
3. Data Interpretation:
-
Matrix Effect (%) : ( (Peak Area in Set B) / (Peak Area in Set A) ) * 100
-
Recovery (%) : ( (Peak Area in Set C) / (Peak Area in Set B) ) * 100
Data Presentation
Table 1: Troubleshooting Checklist for Low DHA-d5 Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| DHA-d5 Solution Integrity | Prepare a fresh working solution. | Signal intensity is restored. |
| Verify concentration calculations. | Corrected concentration leads to expected signal. | |
| LC-MS/MS System | Perform direct infusion of DHA-d5 standard. | A strong and stable signal is observed. |
| Check for leaks in the LC system.[10] | No leaks are found, and pressure is stable. | |
| MS Parameters | Optimize ion source parameters (e.g., voltages, gas flows, temperature).[9] | Signal intensity increases. |
| Optimize collision energy for the selected MRM transition. | Product ion intensity is maximized. | |
| Chromatography | Ensure proper column equilibration. | Consistent retention times and peak shapes are observed. |
| Modify the gradient to better separate DHA-d5 from co-eluting species. | Improved peak shape and potentially increased signal due to reduced ion suppression. | |
| Matrix Effects | Perform a post-extraction spike experiment. | Quantifies the degree of ion suppression or enhancement. |
| Implement or improve sample cleanup procedures. | Reduced matrix effects and improved signal. |
Table 2: Example Data from a Post-Extraction Spike Experiment
| Sample Set | Description | Mean Peak Area (n=3) |
| A | DHA-d5 in Solvent | 1,500,000 |
| B | DHA-d5 Spiked Post-Extraction | 750,000 |
| C | DHA-d5 Spiked Pre-Extraction | 675,000 |
| Calculated Matrix Effect | (B/A) * 100 | 50% (Significant Ion Suppression) |
| Calculated Recovery | (C/B) * 100 | 90% |
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. zefsci.com [zefsci.com]
- 4. Oxidative stability of docosahexaenoic acid-containing oils in the form of phospholipids, triacylglycerols, and ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic Acid Stability in Ready-to-Use Therapeutic Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a LC-MS/MS assay for quantifying the uptake of this compound into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Reddit - The heart of the internet [reddit.com]
Purity Assessment of Docosahexaenoic Acid-d5 (DHA-d5) Standard: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of Docosahexaenoic acid-d5 (DHA-d5) standards. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is the expected purity of a high-quality this compound (DHA-d5) standard?
High-quality DHA-d5 standards typically have a chemical purity of 98% or greater.[1] The isotopic purity for deuterated forms (d1-d5) is generally specified as ≥99%.[2][3] Always refer to the batch-specific Certificate of Analysis (CoA) for precise purity values.[4][5]
2. How should I properly store and handle my DHA-d5 standard to maintain its purity?
To ensure the stability of your DHA-d5 standard, proper storage and handling are critical. Polyunsaturated fatty acids like DHA are susceptible to degradation through oxidation, which can be accelerated by exposure to light, oxygen, and heat.[6]
| Storage Condition | Duration | Recommendation |
| Long-term | > 1 month | Store at -80°C in a tightly sealed vial, protected from light.[1][4] |
| Short-term | < 1 month | Store at -20°C.[2][4] |
| Stock Solutions | Up to 1 month | Aliquot into tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7] |
3. What are the common impurities that can be found in a DHA-d5 standard?
Impurities in a DHA-d5 standard can originate from the synthetic process or from degradation. These may include:
-
Isotopic Variants: Lower deuterated forms (d1-d4) or unlabeled DHA.
-
Geometric Isomers: trans-isomers of DHA.
-
Oxidation Products: Hydroperoxides, aldehydes, or other oxygenated derivatives formed upon exposure to air.[6]
-
Related Fatty Acids: Precursors or byproducts from the synthesis, such as docosapentaenoic acid (DPA).[6]
-
Esterified Forms: If the synthesis involves ester intermediates, residual amounts of methyl or ethyl esters may be present.[3][8]
4. How is DHA-d5 typically used in experimental settings?
DHA-d5 is most commonly used as an internal standard for the accurate quantification of endogenous docosahexaenoic acid (DHA) in various biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][4][9] Its utility as an internal standard is due to its similar chemical and physical properties to the unlabeled analyte, while its mass difference allows for distinct detection.
Experimental Workflows and Troubleshooting
The following workflow outlines the general process for verifying the purity of a newly received DHA-d5 standard.
Caption: General workflow for the purity assessment of a DHA-d5 standard.
Troubleshooting Common Analytical Issues
This section addresses specific problems that may arise during the analysis of DHA-d5.
Problem 1: An unexpected peak is observed in my LC-MS or GC-MS chromatogram.
Caption: Decision tree for troubleshooting unexpected peaks in a chromatogram.
Problem 2: Poor peak shape (e.g., tailing, fronting, or broad peaks) is observed for the DHA-d5 standard.
-
Possible Cause: Interaction with active sites in the GC inlet liner or LC column, or sample overload.
-
Solution (GC-MS):
-
Derivatization: Ensure complete derivatization to a less polar ester (e.g., FAME or PFB ester). Incomplete derivatization of the carboxylic acid can lead to tailing.
-
Inlet Maintenance: Use a fresh, deactivated inlet liner and septum.
-
Column Health: Condition the column as per the manufacturer's instructions.
-
-
Solution (LC-MS):
-
Mobile Phase Modifier: The addition of a weak acid (e.g., 0.1% formic acid) or a salt (e.g., 2 mM ammonium (B1175870) acetate) to the mobile phase can improve peak shape for acidic compounds.[10]
-
Sample Dilution: Dilute the sample to avoid column overload.
-
Column Choice: Ensure the column stationary phase is appropriate for lipid analysis (e.g., C18, C8).
-
Problem 3: Low signal intensity or no peak detected.
-
Possible Cause: Improper instrument settings, degradation of the standard, or issues with sample preparation.
-
Solution:
-
Verify Instrument Parameters: For LC-MS/MS, confirm the correct precursor/product ion transitions are being monitored (e.g., m/z 332.1 for the precursor ion in negative mode).[10] For GC-MS, check the temperature program and ion source parameters.
-
Check Standard Integrity: Prepare a fresh dilution from the stock solution. If the problem persists, the standard may have degraded. Consider opening a new vial.
-
Solubility Issues: Ensure the DHA-d5 is fully dissolved in the chosen solvent. DHA-d5 is soluble in organic solvents like ethanol (B145695) and DMSO.[4]
-
MS Source Cleaning: A dirty mass spectrometer source can lead to a significant drop in signal intensity. Perform routine source cleaning as recommended by the instrument manufacturer.
-
Key Experimental Protocols
Protocol 1: Purity Assessment by LC-MS/MS
This method is suitable for verifying the identity and purity of the DHA-d5 standard and detecting non-volatile impurities.
1. Reagents and Materials:
-
DHA-d5 Standard
-
LC-MS grade acetonitrile, methanol, and water
-
Ammonium acetate (B1210297) or formic acid (for mobile phase modification)
-
Autosampler vials with inserts
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of DHA-d5 in ethanol.
-
Perform serial dilutions with a suitable solvent (e.g., 90:10 acetonitrile:water) to create working solutions at concentrations appropriate for your instrument (e.g., 1-100 ng/mL).
3. LC-MS/MS Parameters:
| Parameter | Example Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 2 mM Ammonium Acetate |
| Mobile Phase B | 90:10 Acetonitrile:Water + 2 mM Ammonium Acetate |
| Flow Rate | 0.3 mL/min[10] |
| Gradient | Isocratic elution with 100% Mobile Phase B |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Precursor Ion (Q1): 332.1 m/z; Product Ions (Q3): 228.3, 234.2 m/z[10] |
| Collision Energy | Optimize for your specific instrument |
4. Data Analysis:
-
Purity: Calculate the area percent of the main DHA-d5 peak relative to all other detected peaks.
-
Identity: Confirm the retention time and the ratio of product ions match those of a previously qualified reference standard, if available.
-
Linearity: Assess the detector response across a range of concentrations to ensure a linear relationship (R² > 0.99).[10]
Protocol 2: Purity and Isomer Assessment by GC-MS
This method is effective for assessing purity and identifying volatile impurities or geometric isomers after derivatization.
1. Reagents and Materials:
-
DHA-d5 Standard
-
Derivatization agent (e.g., BF₃ in Methanol for FAMEs, or MTBSTFA for TBDMS esters)
-
Hexane (B92381) or other suitable extraction solvent
-
GC vials with inserts
2. Sample Preparation (FAME Derivatization):
-
Evaporate a known amount of the DHA-d5 solution to dryness under a stream of nitrogen.
-
Add 1 mL of 14% BF₃ in methanol.
-
Heat at 60°C for 30 minutes.
-
After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex and centrifuge. Transfer the upper hexane layer containing the FAMEs to a clean GC vial.
3. GC-MS Parameters:
| Parameter | Example Setting |
| GC Column | Highly polar capillary column (e.g., DB-23, SP-2560), 60 m x 0.25 mm x 0.25 µm |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Oven Program | 140°C hold for 5 min, ramp to 240°C at 4°C/min, hold for 15 min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | Scan m/z 50-500 |
4. Data Analysis:
-
Purity: Calculate the area percent of the DHA-d5 methyl ester peak.
-
Impurities: Identify any other fatty acid methyl esters or related compounds by comparing their mass spectra to a reference library (e.g., NIST).
-
Isomers: The use of a highly polar column allows for the separation of cis and trans isomers, which can be identified by their retention times.
References
- 1. Docosahexaenoic acid (21,21,22,22,22-Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Docosahexaenoic Acid | 6217-54-5 [chemicalbook.com]
- 6. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 7. abmole.com [abmole.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. veeprho.com [veeprho.com]
- 10. Development and validation of a LC-MS/MS assay for quantifying the uptake of this compound into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of DHA-d5 During Sample Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of docosahexaenoic acid-d5 (DHA-d5) during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of DHA-d5 degradation during sample extraction?
A1: The primary cause of DHA-d5 degradation is oxidation.[1] Due to its high degree of unsaturation with six double bonds, DHA is vulnerable to attack by reactive oxygen species (ROS).[2] This process can be accelerated by several factors commonly encountered during sample extraction, including:
-
Exposure to Oxygen: The presence of atmospheric oxygen is a key requirement for lipid peroxidation.
-
Elevated Temperatures: Heat can increase the rate of oxidative reactions.[3]
-
Exposure to Light: UV and visible light can promote the formation of free radicals, initiating the oxidation cascade.
-
Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts in oxidation reactions.[3]
-
Inappropriate pH: Extreme pH conditions can potentially contribute to the degradation of lipids, although the impact on DHA stability is less documented than that of oxidation.[4]
Q2: How does the stability of DHA-d5 compare to that of non-deuterated DHA?
A2: DHA-d5 is generally more stable and less prone to oxidation than its non-deuterated counterpart, DHA. This increased stability is due to the kinetic isotope effect (KIE).[5] The substitution of hydrogen atoms with heavier deuterium (B1214612) atoms at specific positions in the molecule strengthens the carbon-deuterium bond compared to the carbon-hydrogen bond. This makes it more difficult for free radicals to abstract a deuterium atom, which is a key initiating step in the lipid peroxidation chain reaction.[5] This ultimately slows down the rate of degradation.
Q3: What are the best practices for storing samples to minimize DHA-d5 degradation prior to extraction?
A3: Proper sample storage is crucial for preserving the integrity of DHA-d5. Here are some best practices:
-
Low Temperature Storage: Samples should be stored at low temperatures, ideally at -80°C, to minimize the rate of chemical reactions, including oxidation.[6][7] For shorter durations, storage at +4°C for up to seven days has been shown to maintain DHA stability in serum samples.[8]
-
Inert Atmosphere: To prevent exposure to oxygen, it is recommended to flush sample containers with an inert gas like nitrogen or argon before sealing.
-
Protection from Light: Samples should be stored in amber vials or wrapped in aluminum foil to protect them from light.
-
Addition of Antioxidants: Consider adding an antioxidant to the sample upon collection, especially if prolonged storage is anticipated.
Troubleshooting Guides
Issue: Low Recovery of DHA-d5 After Extraction
Possible Cause 1: Incomplete Extraction
-
Troubleshooting:
-
Verify Solvent System: Ensure the chosen solvent system (e.g., chloroform (B151607):methanol (B129727) in the Folch method) is appropriate for your sample matrix and is used in the correct ratios.[9]
-
Thorough Homogenization: Inadequate homogenization of the tissue or cell sample can lead to incomplete lipid extraction. Ensure the sample is completely disrupted.[10]
-
Sufficient Solvent Volume: Use a sufficient volume of extraction solvent, typically 20 times the volume of the tissue sample for the Folch method.[9]
-
Multiple Extractions: For some matrices, a single extraction may not be sufficient. Consider performing a second or even third extraction of the sample pellet and combine the lipid-containing phases.
-
Possible Cause 2: Degradation During Extraction
-
Troubleshooting:
-
Work on Ice: Perform all extraction steps on ice to minimize temperature-induced degradation.
-
Use Antioxidants: Add an antioxidant, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), to the extraction solvent.[11] A common concentration is 0.01% (w/v).
-
Minimize Exposure to Air: Keep sample tubes capped whenever possible and consider performing the extraction under a stream of nitrogen.
-
Use Fresh, High-Purity Solvents: Solvents can contain impurities that may promote degradation. Use freshly opened, high-purity solvents.[12] Chloroform, for instance, can degrade in the presence of light and oxygen to form reactive species.[12]
-
Issue: High Variability in DHA-d5 Quantification
Possible Cause 1: Inconsistent Evaporation of Solvent
-
Troubleshooting:
-
Controlled Evaporation: Evaporate the solvent under a gentle stream of nitrogen. Avoid harsh heating, which can lead to both degradation and loss of the analyte. Do not evaporate to complete dryness as this can make the lipid residue difficult to redissolve.[11]
-
Consistent Reconstitution: After evaporation, ensure the lipid extract is completely redissolved in a precise volume of the reconstitution solvent before analysis.
-
Possible Cause 2: Matrix Effects in LC-MS/MS Analysis
-
Troubleshooting:
-
Use of an Internal Standard: As DHA-d5 is often used as an internal standard for DHA quantification, ensure you are using a different internal standard if you are quantifying DHA-d5 itself.
-
Sample Cleanup: If significant matrix effects are observed, consider an additional sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.
-
Optimize Chromatographic Separation: Adjust the LC gradient to ensure DHA-d5 elutes in a region with minimal co-eluting matrix components.
-
Data Presentation
Table 1: Stability of DHA in Different Forms and Storage Conditions
| Form of DHA | Storage Temperature (°C) | Duration | Retention of DHA (%) | Reference |
| Phospholipids | 25 | 10 weeks | 90 | [13] |
| Triacylglycerols | 25 | 10 weeks | 3 | [13] |
| Ethyl Esters | 25 | 10 weeks | 36 | [13] |
| In RUTF | 25 | 7 months | >80 | [3] |
| In RUTF | 45-70 (during processing) | Short-term | ~80-83 | [3] |
| In Emulsion | 25 | 6 months | >80 | [14] |
| In Emulsion | 50 | 6 months | ~30 | [14] |
| In Emulsion | 70 | 6 months | <10 | [14] |
Table 2: Recommended Antioxidants for DHA Preservation
| Antioxidant | Recommended Concentration | Notes | Reference |
| Butylated Hydroxytoluene (BHT) | 0.01% (w/v) in solvent | Commonly used synthetic antioxidant. | [11] |
| Butylated Hydroxyanisole (BHA) | 0.01% (w/v) in solvent | Another common synthetic antioxidant. | [11] |
| Vitamin E (α-tocopherol) | 0.1 mM | A natural, potent chain-breaking antioxidant. | [15] |
| Astaxanthin | Varies | Can be added to fish oil to reduce oxidation. | [15] |
Experimental Protocols
Protocol 1: Modified Folch Method for Lipid Extraction from Plasma
This protocol is adapted from established methods for lipid extraction.[9][16][17]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add 10 µL of an internal standard mixture.
-
-
Lipid Extraction:
-
Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.
-
Add a small amount of an antioxidant solution (e.g., 10 µL of 0.01% BHT in methanol).
-
Vortex the mixture vigorously for 1 minute.
-
Agitate on an orbital shaker for 20 minutes at room temperature.
-
-
Phase Separation:
-
Add 0.6 mL of 0.9% NaCl solution to the tube.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Lipid Phase:
-
Carefully aspirate and discard the upper aqueous phase.
-
Collect the lower chloroform phase containing the lipids into a clean glass tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the chloroform under a gentle stream of nitrogen at room temperature.
-
Reconstitute the lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Lipid Cleanup
This is a general protocol that can be adapted for specific SPE cartridges and sample types.[18][19][20][21][22]
-
Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., a C18 reversed-phase cartridge) by passing 1-2 mL of methanol through it.
-
Equilibrate the cartridge by passing 1-2 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the reconstituted lipid extract (from Protocol 1) onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove polar impurities. The composition of the wash solvent will depend on the specific SPE phase and analyte. For a C18 cartridge, this could be a low percentage of organic solvent in water.
-
-
Elution:
-
Elute the DHA-d5 from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the elution solvent under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
-
Visualizations
Caption: Oxidative degradation pathway of DHA-d5.
Caption: General workflow for DHA-d5 sample extraction.
Caption: Troubleshooting decision tree for low DHA-d5 recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant Activity of Docosahexaenoic Acid (DHA) and Its Regulatory Roles in Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic Acid Stability in Ready-to-Use Therapeutic Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Storage duration of human blood samples for fatty acid concentration analyses - How long is too long? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 10. benchchem.com [benchchem.com]
- 11. repository.seafdec.org [repository.seafdec.org]
- 12. avantiresearch.com [avantiresearch.com]
- 13. Oxidative stability of docosahexaenoic acid-containing oils in the form of phospholipids, triacylglycerols, and ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. repository.seafdec.org [repository.seafdec.org]
- 17. youtube.com [youtube.com]
- 18. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
Dealing with co-elution issues in DHA quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address co-elution issues encountered during the quantification of docosahexaenoic acid (DHA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My DHA peak is showing fronting, tailing, or shouldering.
Q: What do asymmetrical peak shapes indicate in my DHA analysis?
A: Asymmetrical peaks, such as those with fronting, tailing, or shoulders, are often the first indication of a co-elution problem, where another compound is eluting at a very similar retention time to your DHA analyte.[1] Tailing can be a gradual exponential decline, while a shoulder might appear as a sudden discontinuity on the peak.[1] These peak distortions can significantly impact the accuracy and precision of DHA quantification.[2]
Troubleshooting Steps:
-
System Suitability Check: Before modifying your method, ensure your HPLC or GC system is performing optimally. Check for consistent flow rates and system pressure.
-
Column Health Assessment: The column might be contaminated or have a void. Try flushing the column with a strong solvent. If the problem persists, consider replacing the column.[2]
-
Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to prevent peak distortion.[2]
-
Detector Analysis: If you are using a Diode Array Detector (DAD), you can perform a peak purity analysis. The system collects multiple UV spectra across the peak; if the spectra are not identical, it suggests the presence of a co-eluting impurity.[1] Similarly, with a mass spectrometer, you can examine the mass spectra across the peak to see if the ion profiles shift, which would indicate co-elution.[1]
Issue 2: I've confirmed co-elution. How can I resolve the overlapping peaks?
Q: What are the primary strategies to resolve co-eluting peaks in DHA quantification?
A: Resolving co-elution involves improving the separation between DHA and the interfering compound. This can be achieved by optimizing chromatographic conditions or employing alternative analytical techniques. The primary goal is to increase the separation factor (α) and/or the efficiency (N) of the chromatographic system.[2]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting co-elution issues.
Detailed Strategies:
-
Mobile Phase Modification (HPLC):
-
Organic Modifier Ratio: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Acetonitrile often produces sharper peaks, while methanol (B129727) can offer different selectivity.[2]
-
pH Adjustment: If the co-eluting compound has ionizable groups, adjusting the pH of the aqueous mobile phase with a buffer can alter its retention time relative to DHA.[2][3]
-
Gradient Elution: Optimize the gradient slope and duration to enhance separation.[4]
-
-
Column Chemistry Selection: If modifying the mobile phase is insufficient, changing the stationary phase is a powerful solution.[5][6]
-
Alternative Reversed-Phase Columns: Consider columns other than the standard C18, such as C8, C12, Phenyl, or Biphenyl columns, which offer different selectivities.[5][7]
-
HILIC Columns: For very polar interfering compounds that elute near the void volume on a reversed-phase column, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be effective.[7]
-
-
Temperature and Flow Rate adjustments:
-
Temperature: Increasing the column temperature can sometimes improve resolution by altering selectivity and reducing viscosity, which leads to sharper peaks.[4][6]
-
Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will also increase the analysis time.[8]
-
Issue 3: How can I be sure my sample preparation isn't causing the co-elution?
Q: Can the sample preparation method contribute to co-elution, and how can I minimize this?
A: Yes, inadequate sample preparation is a major contributor to co-elution by failing to remove matrix components that can interfere with the analysis.[2][9] The primary goal of sample preparation in lipidomics is to isolate the lipids of interest with high yield while minimizing co-extracted matrix components.[10]
Sample Preparation Workflow:
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry [mdpi.com]
- 10. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Best Practices for Internal Standards in Untargeted Lipidomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective use of internal standards in untargeted lipidomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of an internal standard (IS) in untargeted lipidomics?
An internal standard is a compound of known concentration that is added to a sample at the beginning of the experimental workflow.[1][2] Its primary purpose is to correct for variations that can occur during sample preparation, extraction, and analysis.[3][4] By normalizing the signal of the endogenous lipids to the signal of the IS, researchers can account for sample loss, differences in extraction efficiency, and fluctuations in instrument response, thereby improving the accuracy and reproducibility of quantitative data.[1][4]
Q2: What are the different types of internal standards, and how do I choose the right one?
The two most common types of internal standards used in lipidomics are stable isotope-labeled lipids and odd-chain lipids.[3]
-
Stable Isotope-Labeled Internal Standards: These are considered the gold standard as they are chemically identical to the endogenous lipids being analyzed, with the only difference being the presence of heavier isotopes (e.g., ¹³C or ²H). This similarity ensures they behave almost identically during extraction and ionization.[3]
-
Odd-Chain Internal Standards: These are lipids that contain an odd number of carbon atoms in their fatty acid chains, which are not typically found in biological samples.[3] They are a cost-effective alternative when stable isotope-labeled standards are unavailable.
The selection of an appropriate internal standard is a critical decision.[3] For untargeted lipidomics, a mixture of internal standards representing different lipid classes is often used to cover the broad range of lipids being analyzed.[2]
Q3: When should I add the internal standard to my samples?
Internal standards should be added as early as possible in the sample preparation workflow, ideally before the lipid extraction process.[2][5] This ensures that the IS experiences the same potential for loss and variability as the endogenous lipids throughout all subsequent steps.
Q4: How much internal standard should I add?
The concentration of the internal standard should be carefully chosen to fall within the linear dynamic range of the mass spectrometer and be comparable to the expected concentration of the endogenous lipids of interest.[5] Adding too little may result in a signal that is too low to be accurately detected, while adding too much can lead to ion suppression of the analytes.
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Signal Across Samples
Possible Causes:
-
Inconsistent sample handling and preparation.
-
Errors in the addition of the internal standard.
-
Instrument instability.
-
Matrix effects that differ significantly between samples.
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Ensure that all sample preparation steps, including tissue homogenization and liquid handling, are performed consistently for all samples.
-
Verify IS Addition: Double-check the concentration of your internal standard stock solution and the accuracy of the pipettes used for its addition.
-
Monitor Instrument Performance: Regularly check the performance of your LC-MS system using quality control (QC) samples. A high coefficient of variation (%CV) for the internal standard in QC samples can indicate instrument instability.[6][7]
-
Assess Matrix Effects: Analyze a set of matrix-matched calibration standards to evaluate the extent of ion suppression or enhancement in your samples.[3]
Issue 2: Low or No Internal Standard Signal
Possible Causes:
-
Degradation of the internal standard.
-
Incorrect storage of the internal standard.
-
Errors in the sample preparation leading to loss of the IS.
-
Instrument sensitivity issues.
Troubleshooting Steps:
-
Check IS Stability: Verify the expiration date and recommended storage conditions of your internal standard. Prepare a fresh stock solution if degradation is suspected.
-
Optimize Extraction Method: Ensure your lipid extraction protocol is suitable for the lipid class of your internal standard.
-
Verify Instrument Parameters: Confirm that the mass spectrometer is operating with the correct parameters for detecting your internal standard, including the correct m/z value and ionization mode.
-
Perform a Direct Infusion: Directly infuse a solution of your internal standard into the mass spectrometer to confirm its detectability and the instrument's sensitivity.
Quantitative Data Summary
Table 1: Comparison of Internal Standard Types
| Feature | Stable Isotope-Labeled IS | Odd-Chain IS |
| Chemical Similarity | High (nearly identical to analyte) | Moderate (same lipid class, different chain length) |
| Co-elution with Analyte | Yes | Often similar, but can differ |
| Correction for Matrix Effects | Excellent | Good, but may not be as effective if retention times differ |
| Cost | High | Lower |
| Availability | Can be limited for some lipid species | Generally more available |
Experimental Protocols
Protocol: General Workflow for Untargeted Lipidomics with Internal Standards
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
-
Aliquot a consistent volume or weight of each sample for extraction.
-
-
Internal Standard Spiking:
-
Prepare a stock solution of your internal standard mixture in an appropriate solvent.
-
Add a precise volume of the internal standard stock solution to each sample aliquot. Ensure the final concentration is appropriate for your expected analyte concentrations.
-
-
Lipid Extraction:
-
Perform a lipid extraction using a method suitable for your sample type and lipids of interest (e.g., Folch or Bligh-Dyer extraction).
-
-
Sample Reconstitution:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with your LC-MS system.
-
-
LC-MS Analysis:
-
Inject the reconstituted samples into the LC-MS system.
-
Acquire data in both positive and negative ionization modes to maximize lipid coverage.
-
-
Data Processing:
-
Process the raw data using a suitable software package.
-
Normalize the peak areas or heights of the detected lipid features to the corresponding internal standard.
-
Visualizations
Caption: General experimental workflow for untargeted lipidomics using internal standards.
Caption: Logical workflow for troubleshooting high internal standard variability.
References
- 1. benchchem.com [benchchem.com]
- 2. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression Effects with Docosahexaenoic Acid-d5
Welcome to the technical support center for minimizing ion suppression effects when using Docosahexaenoic acid-d5 (DHA-d5) in mass spectrometry applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins).[1][2] This leads to a decreased signal intensity for the analyte of interest, which can compromise the accuracy, precision, and sensitivity of quantitative results.[1]
Q2: How does this compound (DHA-d5) help in minimizing ion suppression?
This compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically and physically almost identical to the endogenous analyte, Docosahexaenoic acid (DHA). The fundamental assumption is that DHA-d5 will co-elute with the analyte and experience the same degree of ion suppression. By measuring the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by ion suppression can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can DHA-d5 fail to correct for ion suppression?
Yes, under certain circumstances, a deuterated internal standard like DHA-d5 may not fully compensate for ion suppression. This phenomenon is often referred to as "differential matrix effects." The primary reason for this is a slight difference in retention time between the analyte and the deuterated internal standard due to the isotopic effect. If this small separation causes them to elute in regions with varying levels of co-eluting matrix components, they will experience different degrees of ion suppression, leading to inaccurate results.[1]
Q4: When should I add DHA-d5 to my samples?
The internal standard should be added to your samples as early as possible in the sample preparation workflow. This ensures that it is subjected to the same experimental conditions, including any potential loss during extraction and handling, as the target analyte. This approach provides the most accurate correction for both matrix effects and procedural variability.
Q5: What are the common sources of ion suppression in lipidomics studies?
In the analysis of lipids like DHA, common sources of ion suppression include:
-
Phospholipids: Abundant in biological matrices and known to cause significant ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with the ESI process.
-
Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to ion suppression.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of Docosahexaenoic acid using DHA-d5 as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| Low or variable signal for DHA-d5 | Significant ion suppression from the sample matrix. | 1. Optimize Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby mitigating ion suppression. 3. Improve Chromatographic Separation: Modify the LC gradient or use a different column to separate DHA and DHA-d5 from the regions of ion suppression. |
| Poor reproducibility of DHA/DHA-d5 ratio | Differential ion suppression affecting the analyte and internal standard differently. | 1. Adjust Chromatography for Co-elution: Modify the mobile phase or gradient to ensure perfect co-elution of DHA and DHA-d5. 2. Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of significant ion suppression and adjust the chromatography to move the analyte peak away from these regions. |
| Non-linear calibration curve | Self-suppression at high analyte concentrations or uncompensated matrix effects. | 1. Extend the Calibration Range: Lower the concentration of the highest calibration standards. 2. Re-evaluate Sample Preparation: The chosen sample cleanup method may not be sufficient for the concentration range being tested. |
| Inaccurate quantification in QC samples | The internal standard is not adequately compensating for matrix effects. | 1. Matrix-Matched Calibration Standards: Prepare calibration standards in the same biological matrix as the samples to ensure that the standards and samples experience similar matrix effects. 2. Consider a Different Labeled Standard: If chromatographic separation between DHA and DHA-d5 cannot be resolved, consider using a ¹³C-labeled internal standard, which is less likely to have a chromatographic shift.[1] |
Quantitative Data Summary
The following tables summarize typical data from a validated LC-MS/MS method for DHA, demonstrating a scenario where ion suppression is effectively minimized using DHA-d5.
Table 1: LC-MS/MS Method Parameters for DHA and DHA-d5
| Parameter | Value |
| LC Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile and water with 2 mM ammonium (B1175870) acetate[3][4] |
| Flow Rate | 0.3 mL/min[3][4] |
| Ionization Mode | Negative Electrospray Ionization (ESI)[3][4] |
| MS/MS Transition (DHA) | To be determined by user |
| MS/MS Transition (DHA-d5) | m/z 332.1 -> 228.3[3][4] |
Table 2: Method Validation Data for DHA Analysis using DHA-d5
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | >0.99[3][4] | >0.99 |
| Precision (%CV) | < 9.3%[3][4] | < 15% |
| Accuracy (%Bias) | 96.6 - 109.8%[3][4] | 85 - 115% |
| Matrix Effect | No significant difference between standards in solvent vs. cell lysate[3][4] | Consistent analyte/IS ratio |
Experimental Protocols
Protocol 1: Assessment of Ion Suppression by Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
-
Setup: A syringe pump delivers a constant flow of a standard solution of DHA into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.
-
Injection: Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC column.
-
Analysis: Monitor the signal of the infused DHA. A stable, flat baseline is expected. Any decrease in the signal indicates a region of ion suppression caused by co-eluting matrix components.
Protocol 2: Quantitative Assessment of Matrix Effects
This experiment quantifies the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): DHA and DHA-d5 spiked into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then DHA and DHA-d5 are spiked into the final extract.
-
Set C (Pre-Extraction Spike): DHA and DHA-d5 are spiked into the blank matrix before the extraction procedure.
-
-
Analyze all three sets of samples.
-
Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A Matrix Effect value of 100% indicates no ion suppression or enhancement. Values below 100% indicate suppression, while values above 100% indicate enhancement. By calculating the ME for both the analyte and the internal standard, you can determine if they are affected similarly.
Visualizations
Caption: General Experimental Workflow for DHA Analysis.
Caption: Troubleshooting Logic for Ion Suppression.
References
Validation & Comparative
A Head-to-Head Comparison: Docosahexaenoic Acid-d5 vs. ¹³C-Docosahexaenoic Acid as Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of docosahexaenoic acid (DHA), the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: docosahexaenoic acid-d5 (DHA-d5) and ¹³C-docosahexaenoic acid (¹³C-DHA), supported by established principles and available experimental data.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based quantification, stable isotope-labeled internal standards (SIL-IS) are the gold standard. Their chemical identity to the analyte of interest, differing only in isotopic composition, allows them to meticulously track the analyte's behavior throughout the analytical workflow. This mimicry corrects for variations in sample preparation, extraction recovery, matrix effects, and instrument response. However, the choice between deuterium (B1214612) (²H or D) and carbon-13 (¹³C) labeling can introduce subtle yet significant differences in analytical performance.
The Isotope Effect: A Critical Differentiator
The primary distinction in performance between DHA-d5 and a ¹³C-labeled counterpart lies in the "isotope effect." The substantial mass difference between hydrogen and deuterium can lead to altered physicochemical properties for deuterated standards compared to the unlabeled analyte.[1][2] This may manifest as a chromatographic shift, where the deuterated standard elutes slightly earlier or later than the native analyte.[1][3] In contrast, the smaller relative mass difference between ¹²C and ¹³C results in a negligible isotope effect, ensuring co-elution of the internal standard and the analyte.[2][4] Co-elution is paramount for accurate compensation of matrix effects, as both the analyte and the internal standard experience the same ionization conditions at the same time.[4]
Performance Comparison: A Data-Driven Overview
While direct, head-to-head comprehensive validation data for DHA-d5 and ¹³C-DHA within a single study is limited, we can compile and compare performance characteristics from published analytical methods.
| Performance Parameter | This compound (DHA-d5) | ¹³C-Docosahexaenoic Acid (¹³C-DHA) | Key Considerations |
| Accuracy (% Bias) | 96.6 - 109.8%[5] | Data not explicitly available, but generally expected to be high (typically within ±15%) due to co-elution. | ¹³C-DHA is theoretically superior in complex matrices due to better correction for matrix effects.[4] |
| Precision (% RSD) | < 9.3%[5] | Data not explicitly available, but generally expected to be low (typically <15%). | Both standards can achieve high precision in optimized methods. |
| Chromatographic Co-elution | Potential for slight retention time shifts (isotope effect).[1][3] | Co-elutes with unlabeled DHA.[2][4] | Co-elution is critical for accurate matrix effect compensation.[4] |
| Isotopic Stability | Generally stable, but deuterium on certain positions can be labile. | Highly stable with no risk of isotope exchange.[1] | Carbon-13 labeling offers greater stability. |
| Matrix Effects | May not fully compensate for matrix effects if chromatographic separation occurs. | Provides more reliable compensation for matrix effects due to co-elution.[4] | A study on essential fatty acids noted a greater suppressing effect from endogenous fatty acids on ¹³C-labeled standards compared to deuterated ones.[6] |
| Commercial Availability | Widely available from various suppliers. | Availability is increasing but may be more limited than deuterated counterparts. | |
| Cost | Generally less expensive. | Typically more expensive due to a more complex synthesis process. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these internal standards. Below is a representative experimental protocol for the quantification of DHA in a biological matrix using LC-MS/MS, which can be adapted for either DHA-d5 or ¹³C-DHA.
Protocol: Quantification of DHA in Human Plasma
1. Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (either DHA-d5 or ¹³C-DHA at a concentration of 1 µg/mL).
-
Protein Precipitation and Lipid Extraction: Add 400 µL of a cold (-20°C) mixture of isopropanol (B130326) and hexane (B92381) (2:3, v/v). Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate DHA from other fatty acids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
DHA: Precursor ion (m/z) 327.2 -> Product ion (m/z) 283.2
-
DHA-d5: Precursor ion (m/z) 332.2 -> Product ion (m/z) 287.2
-
¹³C-DHA (uniformly labeled): Precursor ion (m/z) 349.2 -> Product ion (m/z) 305.2 (Note: exact m/z will depend on the specific labeling pattern).
-
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making logic, the following diagrams are provided.
Conclusion and Recommendations
The choice between DHA-d5 and ¹³C-DHA as an internal standard is contingent upon the specific demands of the analytical method and the research question at hand.
-
¹³C-Docosahexaenoic Acid (¹³C-DHA) is the theoretically superior choice for assays demanding the highest level of accuracy and reliability. Its co-elution with the native analyte ensures the most effective compensation for matrix effects, making it ideal for complex biological matrices and for studies where precise and robust quantification is paramount.
-
This compound (DHA-d5) represents a cost-effective and widely available alternative that can provide excellent performance in many applications. However, researchers must be cognizant of the potential for chromatographic separation from the analyte due to the isotope effect. It is crucial to experimentally verify the degree of co-elution during method development to mitigate the risk of inaccurate quantification, especially when dealing with variable or complex sample matrices.
For assays requiring the highest level of confidence and data quality, the investment in a ¹³C-labeled internal standard is well-justified by the improved accuracy and precision of the resulting data.
References
- 1. mdpi.com [mdpi.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Deuterated vs. Non-deuterated DHA in Cell Culture
For researchers, scientists, and drug development professionals, understanding the nuances of molecular stability is critical. This guide provides an objective comparison of deuterated and non-deuterated docosahexaenoic acid (DHA) in cell culture models, supported by experimental data. The focus is on the differential effects on lipid peroxidation, cell viability, and the underlying signaling pathways.
Deuterium-reinforced polyunsaturated fatty acids (PUFAs), such as deuterated DHA (D-DHA), represent a novel strategy to protect cells from oxidative damage.[1] By replacing hydrogen atoms at key positions with the heavier isotope deuterium (B1214612), the chemical bonds are strengthened, making them more resistant to abstraction by reactive oxygen species (ROS). This "kinetic isotope effect" is the foundation of D-DHA's protective capabilities.[1]
Performance Under Oxidative Stress: A Quantitative Comparison
Cell culture studies consistently demonstrate the superior protective effects of deuterated DHA compared to its non-deuterated counterpart, particularly under conditions of oxidative stress. The adult retinal pigment epithelial cell line, ARPE-19, is a frequently used model to investigate these effects due to the retina's high concentration of DHA and susceptibility to oxidative damage.[2][3]
| Parameter | Non-deuterated DHA | Deuterated DHA (D4-DHA) | Cell Line | Stress Condition | Key Findings | Reference |
| Cell Viability (IC50) | 65.47 ± 1.87 µM | 76.24 ± 2.26 µM | ARPE-19 | H2O2 (400 µM) | D-DHA exhibited significantly lower toxicity (higher IC50) compared to non-deuterated DHA under oxidative stress.[3] | [3] |
| Lipid Peroxidation | Significant increase | Significantly reduced compared to non-deuterated DHA | ARPE-19 | Serum Starvation (1% FBS) | Deuterated DHA pretreatment effectively decreased the level of lipid peroxidation compared to natural DHA.[2] | [2] |
| Lipid Peroxidation | Increased under stress | Maintained at basal levels | ARPE-19 | Photobleaching (5000 lux) | Both D2-DHA and D4-DHA significantly limited the increase in lipid peroxidation induced by light stress, with levels comparable to unstressed cells.[3] | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of deuterated and non-deuterated DHA.
Cell Culture and Induction of Oxidative Stress
The ARPE-19 cell line is a well-established model for retinal research.
-
Cell Culture: ARPE-19 cells are cultured in Dulbecco's modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Oxidative Stress:
-
Serum Starvation: Cells are cultured in media containing a reduced concentration of FBS (e.g., 1%) for 24 to 48 hours.[2]
-
Chemical Induction: Cells are treated with a pro-oxidant agent such as hydrogen peroxide (H2O2) at a concentration of 400 µM for a specified period.
-
Photobleaching: Cells are exposed to white light at an intensity of 5000 lux for 1 hour.[3]
-
Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This lipophilic fluorescent dye is a sensitive indicator of lipid peroxidation in live cells.
-
Probe Preparation: Prepare a stock solution of C11-BODIPY 581/591 in DMSO.
-
Cell Staining: Incubate cells with 5 µM C11-BODIPY 581/591 in culture medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with fresh culture medium.
-
Induction of Oxidative Stress: Induce oxidative stress using one of the methods described above.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. The probe emits red fluorescence (~591 nm) in its reduced state and shifts to green fluorescence (~510 nm) upon oxidation. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Treatment: Treat cells with varying concentrations of deuterated or non-deuterated DHA, with or without an oxidative stressor.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the experimental design and the mechanism of action of deuterated DHA, the following diagrams are provided.
Caption: Experimental workflow for comparing D-DHA and non-deuterated DHA.
The Role of Deuterated DHA in Preventing Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Non-deuterated DHA, being a polyunsaturated fatty acid, is highly susceptible to peroxidation, which can trigger ferroptosis. Deuterated DHA, by resisting this initial peroxidation step, can effectively inhibit this cell death pathway.
Caption: Deuterated DHA's role in preventing ferroptosis.
Conclusion
The strategic replacement of hydrogen with deuterium in DHA confers a significant protective advantage against oxidative stress in cell culture models. By mitigating lipid peroxidation, deuterated DHA enhances cell viability and inhibits the ferroptotic cell death pathway. These findings highlight the potential of deuterated polyunsaturated fatty acids as a promising therapeutic strategy for conditions associated with oxidative damage. For researchers in drug development, the enhanced stability of D-DHA offers a compelling avenue for creating more robust and effective therapeutic agents.
References
Precision in Focus: A Comparative Guide to DHA Quantification Using DHA-d5
For researchers, scientists, and drug development professionals, the accurate and precise quantification of docosahexaenoic acid (DHA) is critical for understanding its role in health and disease. This guide provides an objective comparison of DHA quantification using the stable isotope-labeled internal standard, DHA-d5, against other common analytical approaches. Supported by experimental data, this document highlights the superior accuracy and precision offered by the isotope dilution technique.
Introduction to Quantitative Analysis of DHA
Docosahexaenoic acid (DHA, C22:6) is an essential omega-3 fatty acid crucial for cognitive function, visual development, and inflammatory modulation. Accurate measurement of DHA in biological matrices is paramount for clinical diagnostics, nutritional studies, and pharmaceutical research. While various analytical techniques exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool due to its high sensitivity and selectivity.
The choice of quantification strategy significantly impacts the reliability of LC-MS/MS data. This guide compares the performance of the stable isotope dilution method using DHA-d5 as an internal standard with alternative methods such as the use of non-deuterated internal standards and external standard calibration.
The Gold Standard: Stable Isotope Dilution with DHA-d5
The use of a stable isotope-labeled internal standard, such as DHA-d5, is widely regarded as the gold standard for quantitative mass spectrometry. DHA-d5 is chemically identical to endogenous DHA but has a different mass due to the incorporation of five deuterium (B1214612) atoms. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The key advantage of this method is that the internal standard is added at the beginning of the sample preparation process. Consequently, any sample loss or variability during extraction, derivatization, or injection affects both the analyte and the internal standard equally. The final quantification is based on the ratio of the analyte signal to the internal standard signal, which effectively cancels out these sources of error, leading to higher accuracy and precision.
Comparative Analysis of Quantification Methods
The following tables summarize the performance of DHA quantification using DHA-d5 as an internal standard compared to alternative methods. The data is compiled from various studies to provide a comprehensive overview.
Table 1: Comparison of Accuracy and Precision in DHA Quantification
| Quantification Method | Internal Standard | Accuracy (% Recovery) | Precision (Relative Standard Deviation, % RSD) |
| Stable Isotope Dilution | DHA-d5 | >90% [1] | Within-run: <5.7% (free DHA), <11% (total DHA); Between-run: <8.4% (free DHA), <13.2% (total DHA) [1] |
| Internal Standard | Non-deuterated analogue (e.g., another fatty acid) | Variable, typically 85-115% | Generally higher RSDs compared to isotope dilution |
| External Standard | None | Highly susceptible to matrix effects and sample preparation variability | Can be acceptable with highly controlled and validated methods, but generally less precise |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for DHA
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS with DHA-d5 | 0.8–10.7 nmol/L [1] | 2.4–285.3 nmol/L [1] |
| LC-MS/MS with other methods | Generally in the low ng/mL to µg/mL range, depending on the method and matrix | Generally in the low ng/mL to µg/mL range, depending on the method and matrix |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for DHA quantification using different methods.
Protocol 1: DHA Quantification using DHA-d5 Internal Standard by LC-MS/MS[1]
This method is designed for the quantification of total and free DHA in human plasma.
1. Sample Preparation:
- Lipid Extraction:
- To 100 µL of plasma, add 10 µL of a 10 µg/mL DHA-d5 internal standard solution.
- Add 1 mL of a hexane/isopropanol (3:2, v/v) mixture.
- Vortex and incubate at -20°C for 10 minutes.
- Centrifuge at 14,000 x g for 5 minutes at 4°C.
- Collect the supernatant.
- Alkaline Hydrolysis (for total DHA):
- To the lipid extract, add 100 µL of 0.3 M KOH in 80% methanol.
- Incubate at 80°C for 30 minutes.
- After cooling, neutralize with an appropriate acid.
2. LC-MS/MS Analysis:
- Chromatographic Separation:
- Column: C18 reversed-phase column.
- Mobile Phase: Isocratic elution with a mobile phase containing ammonium (B1175870) acetate (B1210297) to enhance negative electrospray ionization (ESI).
- Flow Rate: Consistent with column specifications.
- Mass Spectrometric Detection:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Scan Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both DHA and DHA-d5.
3. Quantification:
- Generate a calibration curve by plotting the peak area ratio of DHA to DHA-d5 against the concentration of DHA standards.
- Determine the concentration of DHA in the samples from the calibration curve.
Protocol 2: DHA Quantification using an External Standard by LC-MS/MS
This method is more susceptible to variability and requires rigorous validation.
1. Sample Preparation:
- Perform lipid extraction and, if required, hydrolysis as described in Protocol 1, but without the addition of an internal standard.
- Ensure precise and consistent volumes are handled throughout the process.
2. LC-MS/MS Analysis:
- Follow the same LC-MS/MS conditions as outlined in Protocol 1, monitoring only the MRM transition for DHA.
3. Quantification:
- Prepare a series of DHA standard solutions of known concentrations.
- Generate a calibration curve by plotting the peak area of DHA against the concentration of the standards.
- Determine the concentration of DHA in the samples by comparing their peak areas to the calibration curve.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for DHA quantification using DHA-d5.
Caption: Rationale for improved accuracy with DHA-d5.
Conclusion
The data and methodologies presented in this guide unequivocally demonstrate that the use of a stable isotope-labeled internal standard, specifically DHA-d5, provides the most accurate and precise method for the quantification of DHA by LC-MS/MS. While alternative methods like external standard calibration can be employed, they are more susceptible to errors introduced during sample preparation and analysis, leading to less reliable results. For researchers requiring high-quality, reproducible data for their studies on docosahexaenoic acid, the stable isotope dilution method with DHA-d5 is the recommended approach.
References
A Comparative Guide to Method Validation for DHA Analysis Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of docosahexaenoic acid (DHA), an omega-3 fatty acid crucial in pharmaceutical and nutritional sciences, demands robust and reliable analytical methods. This guide provides a comprehensive comparison of method validation parameters for DHA analysis, focusing on the use of a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as DHA-d5, is widely recognized as the gold standard for mitigating analytical variability and ensuring high accuracy and precision.[1][2] This approach is strongly advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and is in line with the principles outlined in the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard lies in its chemical and physical similarity to the analyte, DHA. This near-identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer allows for effective compensation for matrix effects and other sources of analytical variability.[3] Non-deuterated internal standards, typically structural analogs, may have different extraction efficiencies and chromatographic retention times, leading to less reliable quantification.[2] While specific comparative studies for DHA are limited, the general consensus in bioanalysis supports the superiority of deuterated standards in achieving lower coefficients of variation (%CV) and higher accuracy.[4]
Quantitative Method Validation Data
The following tables summarize key validation parameters from published LC-MS/MS methods for the quantification of DHA in human plasma using a deuterated internal standard (DHA-d5). These data demonstrate the high sensitivity, linearity, accuracy, and precision achievable with this methodology.
Table 1: Linearity and Limit of Quantification (LOQ)
| Study | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOQ (ng/mL) |
| Tero-Vescan et al. (2019) | 50 - 2500 | > 0.99 | 50 |
| Arlinda et al. (2018) | 1 - 1000 | > 0.995 | 1 |
Table 2: Accuracy and Precision
| Study | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Tero-Vescan et al. (2019) | LQC | 150 | 4.5 | 6.2 | 95.3 - 104.7 |
| MQC | 1000 | 3.1 | 4.8 | 96.1 - 103.9 | |
| HQC | 2000 | 2.8 | 4.1 | 97.2 - 102.8 | |
| Arlinda et al. (2018) | LLOQ | 1 | < 20 | Not Reported | 80 - 120 |
| LQC | 3 | < 15 | < 15 | 85 - 115 | |
| MQC | 500 | < 15 | < 15 | 85 - 115 | |
| HQC | 800 | < 15 | < 15 | 85 - 115 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on established and validated procedures for the analysis of DHA in human plasma.[5][6]
Protocol 1: Sample Preparation for Total DHA Analysis
This protocol involves the extraction and hydrolysis of total fatty acids from plasma.
-
Sample Aliquoting: Transfer 100 µL of human plasma into a clean glass tube.
-
Internal Standard Spiking: Add 10 µL of a known concentration of DHA-d5 internal standard solution to the plasma sample.
-
Lipid Extraction: Add 2 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol. Vortex vigorously for 2 minutes to ensure thorough mixing and precipitation of proteins.
-
Phase Separation: Add 500 µL of 0.9% NaCl solution and vortex again. Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids into a new glass tube.
-
Saponification (Alkaline Hydrolysis): Evaporate the solvent under a stream of nitrogen. Add 1 mL of 0.5 M methanolic KOH and incubate at 60°C for 30 minutes to hydrolyze the fatty acid esters.
-
Acidification and Extraction: After cooling, add 1 mL of distilled water and acidify the mixture with 0.5 mL of 6 M HCl. Extract the free fatty acids by adding 2 mL of hexane (B92381) and vortexing.
-
Final Preparation: Centrifuge to separate the phases and transfer the upper hexane layer to a clean tube. Evaporate the hexane and reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the chromatographic and mass spectrometric conditions for DHA quantification.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the fatty acids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
DHA: Precursor ion (m/z) 327.2 -> Product ion (m/z) 283.2
-
DHA-d5 (Internal Standard): Precursor ion (m/z) 332.2 -> Product ion (m/z) 288.2
-
-
Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity for both DHA and DHA-d5.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the method validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Cross-Validation of LC-MS and GC-MS for Accurate DHA Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of docosahexaenoic acid (DHA), a critical omega-3 fatty acid, is paramount. This guide provides a comprehensive cross-validation of two powerful analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed comparison of their experimental protocols, performance metrics, and key considerations to aid in selecting the optimal method for your research needs.
This guide delves into the methodologies of both platforms, offering detailed experimental protocols for DHA analysis. Quantitative data from various studies has been aggregated to provide a clear comparison of their performance.
A Comparative Overview of LC-MS and GC-MS for DHA Analysis
LC-MS and GC-MS are both highly sensitive and specific techniques for quantitative analysis. However, they differ fundamentally in their separation principles and sample requirements. LC-MS separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, making it suitable for a wide range of molecules, including those that are non-volatile or thermally labile.[1][2] In contrast, GC-MS separates volatile and thermally stable compounds in the gas phase based on their boiling points and interactions with a stationary phase.[2][3]
For DHA analysis, this distinction is crucial. While LC-MS can directly analyze DHA in its free acid form, GC-MS typically requires a derivatization step to convert the non-volatile fatty acid into a more volatile ester, such as a fatty acid methyl ester (FAME).[4][5][6] This additional sample preparation step in GC-MS can introduce variability but also enhance chromatographic separation and detection.
The choice between LC-MS and GC-MS for DHA analysis often depends on the specific research question, sample matrix, required sensitivity, and throughput. LC-MS offers the advantage of simpler sample preparation for free DHA analysis and can be gentler on the analyte.[5] On the other hand, GC-MS is a well-established and robust technique for fatty acid analysis with extensive libraries for compound identification.[4][6]
Experimental Workflows: A Visual Comparison
To illustrate the procedural differences between the two techniques, the following diagrams outline the typical experimental workflows for DHA quantification.
Detailed Experimental Protocols
LC-MS/MS Method for DHA Quantification
This protocol is a generalized procedure based on common practices for the analysis of underivatized DHA.
-
Sample Preparation (Lipid Extraction):
-
To 100 µL of plasma, add an internal standard (e.g., DHA-d5).[5]
-
Perform a liquid-liquid extraction using a solvent mixture such as hexane/isopropanol (3:2, v/v).[5]
-
For total fatty acid analysis, an alkaline hydrolysis step (e.g., with KOH in methanol) is required to release DHA from complex lipids before extraction.[5] For free fatty acid analysis, this step is omitted.[7]
-
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).[5][7][8] Isocratic or gradient elution can be employed.
-
Column Temperature: Maintained around 25-40°C.[7]
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly used for fatty acids.[5][9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is preferred for quantitative analysis, providing high selectivity and sensitivity.[5]
-
Transitions: For DHA, the transition m/z 327.2 -> 283.3 is often monitored. For a deuterated internal standard like DHA-d5, a transition such as m/z 332.1 -> 288.2 would be used.[8]
-
GC-MS Method for DHA Quantification
This protocol outlines a typical procedure for DHA analysis as a fatty acid methyl ester (FAME).
-
Sample Preparation (Derivatization):
-
Lipid Extraction: Extract lipids from the sample using a method like the Folch or Bligh-Dyer procedure.[10]
-
Saponification: Hydrolyze the lipid extract using a methanolic KOH solution to free the fatty acids from their glycerol (B35011) backbone.[4]
-
Methylation: Convert the free fatty acids to their corresponding FAMEs using a reagent such as boron trifluoride (BF3) in methanol.[4][6]
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent like n-hexane.[11]
-
-
Chromatographic Conditions:
-
Column: A polar capillary column, such as one with a wax or cyano-based stationary phase (e.g., DB-WAX, BPX70), is typically used for FAME separation.[11][12]
-
Carrier Gas: Helium is commonly used as the carrier gas.[12]
-
Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to elute the FAMEs based on their volatility. For example, an initial temperature of 140°C held for 5 minutes, then ramped to 240°C.[11]
-
Injector: A split/splitless injector is used, with the temperature typically set around 250-260°C.[12]
-
-
Mass Spectrometry Conditions:
Quantitative Performance Comparison
The following tables summarize key quantitative performance metrics for both LC-MS and GC-MS based on published data. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and method optimization.
Table 1: Comparison of Key Performance Characteristics for DHA Analysis
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Derivatization | Not required for free DHA[5] | Required (e.g., methylation)[4][6] | LC-MS offers a simpler, faster workflow for free fatty acids. GC-MS derivatization adds steps but can improve chromatography. |
| Sensitivity | High (pg/mL to ng/mL range)[8][9] | High (ng to pg level on column)[13] | Both techniques offer excellent sensitivity, with the specific limits depending on the instrument and method. |
| Specificity | High (based on precursor/product ion transitions)[5] | High (based on retention time and mass spectrum) | MRM in LC-MS and the unique fragmentation patterns in GC-MS provide high confidence in compound identification. |
| Throughput | Generally higher due to simpler sample prep and faster run times[5] | Can be lower due to the multi-step derivatization process. | For large sample batches, the streamlined workflow of LC-MS can be advantageous. |
| Instrumentation Cost | Generally higher | Can be more cost-effective | The initial investment for LC-MS instrumentation is often greater than for GC-MS. |
| Robustness | Can be sensitive to matrix effects[9] | Well-established and robust for fatty acid analysis | Matrix effects in LC-MS may require more extensive method development for complex samples. |
Table 2: Reported Quantitative Data for DHA Analysis
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| LC-MS/MS | - | 2.4 - 285.3 nmol/L | 0.016 - 10 µg/mL | >90% | [5] |
| LC-MS/MS | - | - | 0.0063 - 0.1 ng | 96.6 - 109.8% | [8] |
| GC-MS | 0.21 ng | - | 2 - 60 mg/L | 103.83% | [13] |
| GC-MS | 0.08 ng | - | 1 - 30 mg/L (for EPA) | 100.50% (for EPA) | [13] |
Conclusion
Both LC-MS and GC-MS are powerful and reliable techniques for the quantification of DHA. The choice between them is not about which is definitively "better," but rather which is more suitable for a given application.
-
LC-MS is often favored for:
-
Analysis of free, underivatized DHA.
-
High-throughput screening due to simpler sample preparation.
-
Analysis of thermally labile or less volatile DHA-containing lipids.
-
-
GC-MS remains a gold standard for:
-
Total fatty acid profiling after derivatization.
-
Robust, routine analysis in many laboratories.
-
Leveraging extensive, established FAME libraries for identification.
-
For comprehensive cross-validation, it is recommended to analyze a subset of samples using both methods. This approach can provide a high degree of confidence in the accuracy of the quantitative data and ensure the robustness of the chosen analytical method for the specific research context. By understanding the principles, protocols, and performance characteristics of both LC-MS and GC-MS, researchers can make informed decisions to achieve reliable and accurate DHA quantification in their studies.
References
- 1. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of EPA and DHA in fish oil capsules for cardiovascular disease therapy in Indonesia by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of a LC-MS/MS assay for quantifying the uptake of docosahexaenoic acid-d5 into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpras.com [ijpras.com]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. Comparative analysis of EPA and DHA in fish oil nutritional capsules by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Internal vs. External Standard Methods for DHA Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of docosahexaenoic acid (DHA) is critical for ensuring product quality, efficacy, and safety. DHA, an essential omega-3 fatty acid, plays a vital role in various physiological processes, and its precise measurement is paramount in fields ranging from pharmaceuticals to food science. This guide provides an objective comparison of two widely used analytical approaches for DHA analysis: the internal standard method and the external standard method. We will delve into the principles of each technique, present supporting experimental data, and provide detailed methodologies to aid in the selection of the most appropriate method for your specific analytical needs.
Principles of Standardization in Chromatographic Analysis
In chromatographic analysis, the response of a detector to an analyte is proportional to its concentration. However, this response can be influenced by various factors, including injection volume variability, sample matrix effects, and instrument drift. Standardization is a crucial process to correct for these variations and ensure accurate quantification.
The external standard method involves creating a calibration curve by analyzing a series of standard solutions of the analyte at known concentrations. The response of the unknown sample is then compared to this calibration curve to determine its concentration. This method is straightforward but assumes that the analytical conditions remain constant between the analysis of the standards and the samples.
The internal standard method , on the other hand, involves adding a known amount of a non-native, chemically similar compound—the internal standard—to all standards and samples.[1] Quantification is then based on the ratio of the analyte's response to the internal standard's response. This approach effectively compensates for variations in sample preparation, injection volume, and instrument response, as both the analyte and the internal standard are subjected to the same conditions.[1]
Comparative Analysis of Performance
The choice between the internal and external standard method often depends on the specific requirements of the analysis, including the complexity of the sample matrix, the desired level of accuracy and precision, and cost considerations. The following table summarizes key performance parameters for DHA analysis using both methods, with data compiled from various studies utilizing Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Performance Parameter | Internal Standard Method | External Standard Method |
| Linearity (R²) | >0.99[2][3] | >0.99[4][5] |
| Precision (Repeatability, RSD%) | < 2%[2][3] | < 5%[5] |
| Accuracy (Recovery, %) | 95-108%[2] | 98-104%[5] |
| Limit of Quantification (LOQ) | Instrument and matrix dependent | Instrument and matrix dependent |
| Susceptibility to Matrix Effects | Low | High[6] |
| Correction for Sample Loss | Yes | No |
| Cost and Complexity | Higher (requires suitable IS) | Lower |
Experimental Protocols
Internal Standard Method for DHA Analysis by GC-FID
This protocol describes the quantification of DHA in a sample (e.g., fish oil) using methyl heptadecanoate (C17:0) as an internal standard.
1. Sample Preparation and Lipid Extraction: a. Accurately weigh approximately 100 mg of the homogenized sample into a screw-cap glass tube. b. Add a known amount of the internal standard solution (e.g., 1 mg of methyl heptadecanoate in hexane). c. Add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) solution and vortex for 1 minute. d. Add 0.5 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2000 rpm for 5 minutes to separate the phases. e. Carefully transfer the lower organic layer (chloroform) containing the lipids to a clean tube.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. Evaporate the solvent from the lipid extract under a gentle stream of nitrogen. b. Add 2 mL of 0.5 M NaOH in methanol and heat at 80°C for 10 minutes. c. After cooling, add 2 mL of 14% boron trifluoride (BF₃) in methanol and heat at 80°C for 30 minutes. d. Cool the tube and add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge. e. Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
3. GC-FID Analysis: a. GC System: Agilent 7890B or equivalent. b. Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent. c. Injector Temperature: 250°C. d. Detector Temperature: 280°C. e. Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 230°C at 4°C/min, and hold for 10 min. f. Carrier Gas: Helium at a constant flow of 1.2 mL/min. g. Injection Volume: 1 µL.
4. Quantification: a. Prepare a calibration curve by plotting the ratio of the peak area of the DHA methyl ester to the peak area of the internal standard against the corresponding concentration ratio. b. Determine the concentration of DHA in the sample from the calibration curve.
External Standard Method for DHA Analysis by LC-MS/MS
This protocol outlines the quantification of DHA in a biological matrix (e.g., plasma) using an external standard calibration.
1. Sample Preparation and Protein Precipitation: a. To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. b. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes at 4°C. c. Transfer the supernatant to a clean tube.
2. Evaporation and Reconstitution: a. Evaporate the supernatant to dryness under a stream of nitrogen. b. Reconstitute the residue in 100 µL of the mobile phase (e.g., 85:15 acetonitrile:water with 0.1% formic acid).
3. LC-MS/MS Analysis: a. LC System: Waters ACQUITY UPLC or equivalent. b. Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm). c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: Start with 85% B, hold for 1 min, increase to 98% B over 5 min, hold for 2 min, and return to initial conditions. f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5 µL. h. MS System: Triple quadrupole mass spectrometer. i. Ionization Mode: Negative Electrospray Ionization (ESI-). j. MRM Transition for DHA: Q1: 327.2 m/z -> Q3: 283.2 m/z.
4. Quantification: a. Prepare a series of DHA standard solutions of known concentrations in the mobile phase. b. Generate a calibration curve by plotting the peak area of DHA against the corresponding concentration. c. Determine the concentration of DHA in the sample by interpolating its peak area on the calibration curve.
Visualization of Experimental Workflows
Caption: Workflow of the Internal Standard Method for DHA Analysis.
Caption: Workflow of the External Standard Method for DHA Analysis.
Comparison and Recommendations
Internal Standard Method:
-
Advantages:
-
Disadvantages:
-
Requires a suitable internal standard that is not present in the sample, is chemically similar to the analyte, and is well-resolved chromatographically.
-
Can be more expensive due to the cost of the internal standard.
-
The method development can be more complex.
-
External Standard Method:
-
Advantages:
-
Disadvantages:
-
Highly susceptible to variations in injection volume and instrument drift.[8]
-
Prone to inaccuracies due to matrix effects that can suppress or enhance the analyte signal.
-
Requires strict control over experimental conditions.
-
Recommendations:
-
The internal standard method is the preferred approach for applications demanding the highest level of accuracy and precision, especially when dealing with complex biological matrices or when the sample preparation procedure involves multiple steps with potential for analyte loss. It is the gold standard for bioanalytical method validation in regulated environments.
-
The external standard method can be a suitable and cost-effective choice for routine quality control analysis of well-characterized and simple samples, such as purified fish oil supplements, where matrix effects are minimal and analytical conditions can be tightly controlled. Regular system suitability checks and the use of quality control samples are essential to ensure the reliability of the results.
Ultimately, the selection of the appropriate standardization method should be based on a thorough evaluation of the analytical requirements, sample characteristics, and available resources. Method validation is crucial to demonstrate that the chosen method is fit for its intended purpose.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. journal.unair.ac.id [journal.unair.ac.id]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Deuterated DHA: Unraveling the Isotope Effect on Chromatographic Retention Time
A Comparative Guide for Researchers and Drug Development Professionals
The substitution of hydrogen with deuterium (B1214612) in drug molecules, a process known as deuteration, is a strategic approach in drug development to favorably alter pharmacokinetic profiles. A key analytical question that arises is whether this isotopic substitution affects the chromatographic behavior of the molecule. This guide provides a comparative evaluation of the isotope effect of deuterium-labeled docosahexaenoic acid (DHA-d5) on its chromatographic retention time compared to its non-deuterated counterpart, DHA. We present experimental data from liquid chromatography-mass spectrometry (LC-MS/MS) and discuss the expected behavior in gas chromatography (GC), supported by detailed experimental protocols.
The Chromatographic Isotope Effect: A Brief Overview
The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), can lead to subtle but measurable differences in the physicochemical properties of a molecule. This can, in turn, influence its interaction with the stationary and mobile phases in a chromatographic system, resulting in a shift in retention time. This phenomenon is known as the chromatographic isotope effect. In the context of gas chromatography, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated analogs, a phenomenon referred to as an "inverse isotope effect".[1] This is attributed to the fact that carbon-deuterium (C-D) bonds are slightly shorter and stronger than carbon-hydrogen (C-H) bonds, leading to a smaller molecular volume and weaker van der Waals interactions with the stationary phase. The effect in liquid chromatography is generally less pronounced and can vary depending on the specific interactions at play.
Quantitative Data Summary
The following table summarizes the available quantitative data for the retention times of DHA and DHA-d5 from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) study.
| Analyte | Chromatographic Method | Retention Time (min) | Isotope Effect Observed |
| DHA | LC-MS/MS | 4.05 | No |
| DHA-d5 | LC-MS/MS | 4.05 | No |
Data sourced from a study on the quantification of free and total omega 3 and 6 fatty acids from human plasma.
As the data indicates, under the specific LC-MS/MS conditions of this study, no significant difference in retention time between DHA and DHA-d5 was observed. This suggests that for this particular method, the isotope effect is negligible.
While direct comparative retention time data for DHA and DHA-d5 using Gas Chromatography (GC) was not available in the reviewed literature, the general principle of the chromatographic H/D isotope effect suggests that a small difference in retention time is expected, with DHA-d5 likely eluting slightly earlier than DHA.[1]
Experimental Protocols
Below are detailed experimental protocols for the analysis of DHA and DHA-d5 using both LC-MS/MS and a general GC-MS method applicable to fatty acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on a validated method for the quantification of fatty acids in human plasma.
1. Sample Preparation (Lipid Extraction and Hydrolysis)
-
To 100 µL of plasma, add 10 µL of an internal standard mixture containing DHA-d5.
-
Extract lipids using a 3:2 (v/v) mixture of hexane (B92381) and isopropanol.
-
Vortex the mixture and incubate at -20 °C for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4 °C.
-
Transfer the supernatant (organic layer) to a new tube.
-
To the lipid extract, add 100 µL of 0.3 M potassium hydroxide (B78521) in 80% methanol.
-
Incubate at 80 °C for 30 minutes to hydrolyze the fatty acids.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu UHPLC Nexera X2 system
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., LCMS-8045)
-
Column: Shim-Pack GIST-HP C18 (150 mm × 2.1 mm, 3 µm)
-
Mobile Phase: Isocratic elution with 90% acetonitrile, 10% water, and 2 mM ammonium (B1175870) acetate.
-
Flow Rate: 0.21 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
General Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis
This protocol outlines a general procedure for the analysis of fatty acids as their methyl ester derivatives, which is a common approach for GC analysis.
1. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the extracted and hydrolyzed fatty acid sample, add 2 mL of 14% boron trifluoride in methanol.
-
Heat the mixture at 100 °C for 5 minutes.
-
Cool the sample and add 1 mL of iso-octane and 1 mL of water.
-
Vortex and centrifuge to separate the layers.
-
Collect the upper iso-octane layer containing the FAMEs.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890A GC system or similar
-
Mass Spectrometer: Agilent 5977B mass spectrometer or similar
-
Column: High-polarity capillary column (e.g., HP-88, 60 m length, 0.25 mm ID, 0.2 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injection Mode: Split injection (e.g., 20:1 ratio)
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 0.5 min
-
Ramp 1: Increase to 195 °C at 25 °C/min, hold for 25 min
-
Ramp 2: Increase to 205 °C at 15 °C/min, hold for 3 min
-
Ramp 3: Increase to 230 °C at 10 °C/min, hold for 8 min
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
MS Ionization Mode: Electron Ionization (EI)
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for analyzing the isotope effect on chromatographic retention time.
Caption: Experimental workflow for LC-MS/MS analysis of DHA and DHA-d5.
Caption: Experimental workflow for GC-MS analysis of DHA and DHA-d5 FAMEs.
Conclusion
The evaluation of the isotope effect of DHA-d5 on chromatographic retention time reveals important considerations for analytical method development and interpretation. Based on available LC-MS/MS data, the substitution of five hydrogen atoms with deuterium in DHA does not produce a discernible difference in retention time under the specified reversed-phase conditions. However, based on established principles of the chromatographic isotope effect, a slight and measurable decrease in retention time for DHA-d5 is anticipated in gas chromatography.
For researchers and drug development professionals, this implies that while existing LC-MS methods for DHA may be directly applicable to its deuterated analogs without modification for retention time, GC methods may require slight adjustments or careful consideration of the potential for peak shifting. When using DHA-d5 as an internal standard for DHA quantification, it is crucial to verify co-elution under the specific chromatographic conditions being employed to ensure analytical accuracy. This guide provides the foundational data and methodologies to inform such evaluations.
References
A Head-to-Head Comparison of Deuterated Lipid Standards for Quantitative Lipidomics
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative lipid analysis are paramount. Deuterated lipid standards are the cornerstone of precise lipid quantification, enabling the correction of experimental variability. This guide provides an objective comparison of commercially available deuterated lipid standards, supported by experimental data and detailed protocols to aid in the selection of the most appropriate standards for your lipidomics workflow.
The Critical Role of Deuterated Internal Standards in Lipidomics
In mass spectrometry-based lipidomics, deuterated lipids are considered the "gold standard" for internal standards.[1] By replacing hydrogen atoms with deuterium (B1214612), these standards become chemically almost identical to their endogenous counterparts but are distinguishable by their increased mass. This near-identical physicochemical behavior ensures that they co-elute during chromatography and experience similar ionization efficiency or suppression in the mass spectrometer, effectively correcting for variations that can occur during sample preparation, extraction, and analysis.[1][2][3] The use of a stable isotope-labeled internal standard for each lipid species is the preferred option for accurate quantification.[4]
Performance Comparison of Deuterated Lipid Standards
Key Performance Parameters:
-
Purity: High isotopic and chemical purity is crucial for accurate quantification. Reputable suppliers provide a detailed Certificate of Analysis (CoA) with each standard, specifying its purity.
-
Linearity: The response of the analyte-to-internal standard ratio should be linear over a wide range of concentrations.
-
Accuracy and Precision: The use of appropriate deuterated standards should result in high accuracy (closeness to the true value) and precision (reproducibility of measurements), often expressed as the coefficient of variation (CV%). Studies have shown that for some lipid classes, the use of multipoint calibration curves can result in better overall accuracy compared to single-point calibration.[5]
-
Matrix Effects: Deuterated standards should effectively compensate for matrix effects, which are variations in ionization efficiency caused by other components in the sample.[1]
Comparison of Commercially Available Deuterated Lipid Standard Mixtures:
| Feature | Avanti Polar Lipids (SPLASH™ LIPIDOMIX™) | Cayman Chemical (Deuterated Lipidomics MaxSpec® Mixture) | Sigma-Aldrich (Various Deuterated Lipids) |
| Composition | A mixture of 14 deuterated lipid internal standards covering major lipid classes at concentrations relative to human plasma.[6] | A mixture of deuterated versions of various lipid species, including glycerolipids, sphingolipids, sterol lipids, fatty acids, fatty esters, and glycerophospholipids.[6] | Offers a wide range of individual deuterated lipid standards and some mixtures.[7] |
| Intended Use | Designed to complement human plasma lipid analysis using LC/MS/MS platforms.[6] | Intended for use in method development and for direct analysis of lipid species using LC-MS and LC-MS/MS instrumentation, ideally suited as a multiplexed internal standard for lipidomics analysis.[6] | Suitable for a variety of research applications, including food and beverage, clinical and diagnostic, and biomarker discovery.[8] |
| Quality Control | Concentrations are verified and based on the isotopic purity of each individual compound. A detailed Certificate of Analysis is provided.[6] | Prepared gravimetrically with a verified concentration provided on the Certificate of Analysis. Guaranteed to meet identity, purity, stability, and concentration specifications.[6] | Provides analytical standards and certified reference materials (CRMs) with detailed documentation.[8] |
| Ease of Use | Ready-to-use, single-vial solution, saving time on standard preparation.[9] | Supplied in an amber ampule with the headspace purged with argon for stability.[6] | Offers a broad portfolio of individual standards, allowing for the creation of custom mixtures. |
Experimental Protocols
General Workflow for Lipid Quantification using Deuterated Internal Standards
The following is a generalized workflow for the quantitative analysis of lipids in a biological matrix using deuterated internal standards with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Lipid Extraction:
-
Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in an appropriate buffer.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard mixture to the homogenate.
-
Lipid Extraction: Perform lipid extraction using a suitable method, such as the Folch method (chloroform/methanol) or methyl-tert-butyl ether (MTBE) extraction.
-
Phase Separation: Induce phase separation by adding water or a saline solution and centrifuge to separate the organic and aqueous layers.
-
Collection and Drying: Carefully collect the lower organic layer containing the lipids and dry it under a stream of nitrogen.
2. LC-MS/MS Analysis:
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate injection solvent.
-
Chromatographic Separation: Separate the lipid species using a suitable liquid chromatography column (e.g., C18 reversed-phase). A typical mobile phase gradient involves a mixture of water, acetonitrile, and isopropanol (B130326) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions for each endogenous lipid and its corresponding deuterated internal standard.
3. Data Analysis and Quantification:
-
Peak Integration: Integrate the chromatographic peak areas for both the endogenous analyte and the deuterated internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the endogenous analyte to the internal standard.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of the non-deuterated lipid and a constant concentration of the deuterated internal standard. Plot the peak area ratio against the concentration to generate a calibration curve.
-
Quantification: Determine the concentration of the endogenous lipid in the sample by interpolating its peak area ratio on the calibration curve.
Key Signaling Pathways Amenable to Analysis with Deuterated Lipid Standards
Deuterated lipid standards are instrumental in studying various signaling pathways where lipids act as crucial second messengers or metabolic intermediates.
Ceramide Signaling Pathway
Ceramides are central players in cellular processes like apoptosis, cell cycle arrest, and inflammation.[10][11]
Phosphatidylinositol Signaling Pathway
Phosphoinositides are critical signaling molecules involved in cell growth, proliferation, and membrane trafficking.[3][12]
Eicosanoid Synthesis Pathway
Eicosanoids are potent signaling molecules derived from arachidonic acid that regulate inflammation and immunity.[13]
Conclusion
The selection of a deuterated lipid standard is a critical step in designing a robust quantitative lipidomics experiment. While a direct comparative study across all manufacturers is not available, researchers can make an informed decision by considering the specific needs of their analysis, the product specifications, and the quality control documentation provided by the supplier. Ready-to-use mixtures like Avanti's SPLASH™ LIPIDOMIX™ and Cayman Chemical's Deuterated Lipidomics MaxSpec® Mixture offer convenience and broad coverage, while individual standards from suppliers like Sigma-Aldrich provide flexibility for custom applications. By implementing rigorous and standardized protocols, researchers can leverage the power of deuterated lipid standards to generate high-quality, reliable data, advancing our understanding of the complex roles of lipids in health and disease.
References
- 1. Phosphoinositides - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 4. High Throughput Semiquantitative UHPSFC–MS/MS Lipid Profiling and Lipid Class Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 用于研究的脂质及脂质衍生物 [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. On-Tissue Localization of Ceramides and Other Sphingolipids by MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
The Superior Choice: Justifying DHA-d5 as an Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In the analysis of the essential omega-3 fatty acid docosahexaenoic acid (DHA), the selection of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of DHA-d5 against other common internal standards, supported by experimental principles and data, to justify its selection for robust and reliable quantification.
The primary function of an internal standard in mass spectrometry is to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical workflow, from extraction to ionization in the mass spectrometer.[1][2] Stable isotope-labeled (SIL) internal standards, such as DHA-d5, are widely regarded as the gold standard for quantitative bioanalysis due to their chemical and physical similarity to the endogenous analyte.[2]
Performance Comparison of Internal Standard Types
The choice of an internal standard significantly impacts the accuracy, precision, and reliability of analytical results. While various compounds can be used, they fall into distinct categories with inherent advantages and disadvantages.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| DHA-d5 (Deuterated) | Analyte with several hydrogen atoms replaced by deuterium. | - Co-elutes almost identically with the native analyte in liquid chromatography (LC).- Experiences the same matrix effects (ion suppression or enhancement) as the analyte.[2]- Corrects for analyte loss during sample preparation and extraction.[1] | - Potential for a slight chromatographic shift compared to the native analyte (isotope effect).- Possibility of isotopic exchange (H/D exchange) under certain conditions. |
| ¹³C-Labeled DHA | Analyte with some carbon-12 atoms replaced by carbon-13. | - Considered the most ideal internal standard with minimal isotopic effect on retention time.[3]- Highly stable with no risk of isotopic exchange.[3]- Provides excellent correction for matrix effects and extraction variability.[4] | - Generally more expensive and less readily available than deuterated standards.[5] |
| Odd-Chain Fatty Acids (e.g., C17:0, C19:0) | Structurally similar but not identical to the analyte; not naturally abundant in most samples. | - More cost-effective than stable isotope-labeled standards.- Can correct for some variability in extraction and injection. | - Does not co-elute with the analyte, leading to differential matrix effects.[1]- May not accurately reflect the analyte's recovery during extraction.[6]- Can be naturally present in some samples, leading to interference.[7] |
| Structural Analogs | A molecule with a similar chemical structure to the analyte. | - Can be a cost-effective alternative when a SIL standard is unavailable. | - Significant differences in physicochemical properties can lead to different extraction recoveries and ionization efficiencies.- Does not provide reliable correction for matrix effects. |
The Rationale for Choosing DHA-d5
The selection of an internal standard follows a logical pathway aimed at achieving the most accurate and precise results. The ideal choice is an isotopically labeled version of the analyte itself.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Guide to Inter-laboratory Comparison of Docosahexaenoic Acid (DHA) Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is critical across various fields, from nutritional science to pharmaceutical development. This guide provides an objective comparison of the most prevalent analytical methods for DHA quantification, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.
Introduction to DHA Quantification Techniques
The primary methods for DHA quantification involve chromatographic techniques, with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) being the most established. Nuclear Magnetic Resonance (NMR) spectroscopy has also emerged as a powerful non-destructive method. Each technique offers distinct advantages and is suited to different sample matrices and analytical goals. The choice of method can significantly impact the accuracy, precision, and throughput of DHA analysis. To ensure consistency and accuracy across different laboratories, the use of Standard Reference Materials (SRMs) from institutions like the National Institute of Standards and Technology (NIST) is highly recommended for method validation.[1][2][3]
Methodology Comparison
A summary of the performance characteristics of the main analytical methods for DHA quantification is presented below. The data is compiled from various studies and demonstrates the typical performance metrics achievable with each technique.
Table 1: Comparison of Quantitative Performance for DHA Analysis
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-CAD) | ¹H-NMR Spectroscopy |
| Linearity Range | 0.156 - 5.0 mg/mL[4] | Not explicitly stated, but offers a wide dynamic range | 9 - 30 mol% DHA[5] |
| Precision (RSD) | ≤ 2%[6] | 2.5% - 3.2% (intra-assay)[7] | 0.39 - 2.06% (repeatability)[5] |
| Accuracy/Recovery | > 95%[6] | 97.8% - 106%[7] | Not explicitly stated |
| Limit of Detection (LOD) | 0.08 ng (GC-MS)[8] | Not explicitly stated | Not applicable |
| Limit of Quantification (LOQ) | 0.46 - 0.63 mg/g (GC-MS)[8] | Not explicitly stated | Not applicable |
Detailed Experimental Protocols
Gas Chromatography (GC)
Gas chromatography is a widely used technique for fatty acid analysis, including DHA.[4] It requires the conversion of fatty acids into their volatile fatty acid methyl esters (FAMEs) prior to analysis.
Sample Preparation (Transesterification):
-
Hydrolysis: The sample (e.g., fish oil) is hydrolyzed using a methanolic solution of potassium hydroxide (B78521) (KOH) to release the fatty acids from their triglyceride backbone.[9] This is typically performed at an elevated temperature (e.g., 60°C).[9]
-
Esterification: The free fatty acids are then esterified to FAMEs. A common reagent for this is a 14% solution of boron trifluoride (BF₃) in methanol.[10] The reaction is also carried out at an elevated temperature.
-
Extraction: The resulting FAMEs are extracted into an organic solvent, such as n-hexane.[9]
-
Analysis: The extracted FAMEs are then injected into the GC system.
GC-FID Instrumental Parameters:
-
Column: A high-polarity capillary column, such as an HP-88 (60 m length, 0.25 mm ID, 0.2 µm film thickness), is commonly used for the separation of FAMEs.[6]
-
Carrier Gas: Nitrogen or Helium.[11]
-
Injector and Detector Temperature: Typically set at 250°C and 270°C, respectively.[11]
-
Oven Temperature Program: A temperature gradient is employed to separate the different FAMEs. For example, starting at 140°C, ramping to 240°C, and then to 280°C.[10]
-
Detection: Flame Ionization Detection (FID) is a common and robust detector for FAME analysis.[6] Mass Spectrometry (MS) can also be used for identification and quantification.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC offers the advantage of analyzing fatty acids in their native form without the need for derivatization, which can be beneficial for temperature-sensitive polyunsaturated fatty acids.[12]
Sample Preparation:
-
Saponification: Similar to GC, the fatty acids are first hydrolyzed from the sample matrix. This can be achieved by heating the sample in a solution of potassium hydroxide (KOH) in isopropanol/water.[12]
-
Neutralization: The sample is then neutralized with an acid, such as formic acid.[12]
-
Analysis: The prepared sample is directly injected into the HPLC system.
HPLC-CAD Instrumental Parameters:
-
Column: A reversed-phase C18 column is typically used for the separation of free fatty acids.[13]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is common.[7]
-
Detection: A Charged Aerosol Detector (CAD) provides a universal mass-based response for non-volatile analytes, making it suitable for the quantification of fatty acids without chromophores.[12] Other detectors like UV (after derivatization) or Mass Spectrometry (MS/MS) can also be employed for enhanced sensitivity and specificity.[13][14]
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is a non-destructive method that allows for the quantification of DHA in fish oils with minimal sample preparation.[15] An inter-laboratory study validated a high-resolution ¹H-NMR method for determining DHA concentration.[5]
Sample Preparation:
-
Dilution: A weighed amount of the oil sample is diluted in a deuterated solvent (e.g., deuterochloroform) containing an internal standard, such as ethylene (B1197577) glycol dimethyl ether.[5]
-
Analysis: The sample is then analyzed directly by the NMR spectrometer.
¹H-NMR Parameters:
-
Instrument: A high-resolution NMR spectrometer (300-500 MHz) is used.[5]
-
Quantification: The concentration of DHA is determined by comparing the integral of specific DHA signals to the integral of the internal standard signal.[5]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the typical workflows for DHA quantification using GC and HPLC.
References
- 1. Standard Reference Materials to Support Measurement of Fatty Acids | NIST [nist.gov]
- 2. Standard Reference Material (SRM) 2378 fatty acids in frozen human serum. Certification of a clinical SRM based on endogenous supplementation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) [mdpi.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of EPA and DHA in fish oil capsules for cardiovascular disease therapy in Indonesia by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalysis of Docosahexaenoic Acid (DHA) Using a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is critical. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for DHA analysis when using its deuterated stable isotope, DHA-d5, as an internal standard. The use of a stable isotope-labeled internal standard is a robust method to correct for matrix effects and variations in sample processing and instrument response, leading to higher accuracy and precision. The data presented is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely recognized for their high sensitivity and selectivity.
Quantitative Performance Overview
The LOD and LOQ are key performance characteristics of any quantitative assay. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The following table summarizes the LOD and LOQ values for DHA from various studies that employed LC-MS/MS with DHA-d5 as an internal standard. These values can vary depending on the sample matrix, instrumentation, and specific method parameters.
| Parameter | Value (nmol/L) | Value (ng/mL) | Matrix | Analytical Method |
| LOD | 0.8 - 10.7 | 0.26 - 3.51 | Human Plasma | LC-MS/MS |
| LOQ | 2.4 - 285.3 | 0.78 - 93.2 | Human Plasma | LC-MS/MS |
| LOQ | Not specified | 1000 | Pig Serum | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | Not specified | 10 | Dried Dog Food | GC-FID |
Conversion from nmol/L to ng/mL is based on the molar mass of DHA (328.49 g/mol ). Note that the GC-FID method did not use DHA-d5 but is included for comparative purposes of a different analytical technique.
A study by Serafim et al. (2019) established an LC-MS/MS method for the quantification of several omega-3 and omega-6 fatty acids, including DHA, in human plasma.[1][2][3][4] Their reported limits of detection (LODs) were in the range of 0.8–10.7 nmol/L, and the limits of quantification (LOQs) were between 2.4–285.3 nmol/L.[1][2][4] Another study by Dillon et al. (2018) validated an LC-MS/MS method for total DHA in pig serum and determined the LOQ to be 1 μg/mL.[5][6] For the analysis of DHA in dried dog food using a gas chromatography-flame ionization detector (GC-FID) method, the lower limit of quantification was found to be 10 μg/mL.[7]
Detailed Experimental Protocol: A Generalized LC-MS/MS Method
The following protocol outlines a typical workflow for the quantification of DHA in a biological matrix (e.g., plasma) using DHA-d5 as an internal standard.
1. Sample Preparation (Protein Precipitation & Lipid Extraction):
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add 20 µL of the internal standard working solution (DHA-d5 in a suitable solvent like methanol).
-
Add 400 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) or a mixture of isopropanol (B130326) and hexane).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the lipids to a new tube.
-
The extract can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography (LC) Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of fatty acids.
-
Mobile Phase: A gradient elution is typically employed using two mobile phases:
-
Mobile Phase A: Water with a modifier like 0.1% formic acid or 10 mM ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mobile Phase B: An organic solvent mixture such as acetonitrile and isopropanol (e.g., 90:10 v/v) with the same modifier as Mobile Phase A.
-
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Gradient: A gradient program is run to separate DHA from other matrix components. For example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over several minutes.
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is generally used for the analysis of free fatty acids, as they readily form [M-H]⁻ ions.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both DHA and the internal standard DHA-d5.
-
DHA Transition: m/z 327.2 → 283.2
-
DHA-d5 Transition: m/z 332.2 → 287.2
-
-
Data Analysis: The peak areas of the analyte (DHA) and the internal standard (DHA-d5) are determined from the chromatograms. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of DHA in the unknown samples is then calculated from this calibration curve.
Analytical Workflow Diagram
The following diagram illustrates the key steps in the LC-MS/MS analytical workflow for DHA quantification using an internal standard.
Caption: LC-MS/MS workflow for DHA quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma | Semantic Scholar [semanticscholar.org]
- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of Docosahexaenoic Acid-d5: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of Docosahexaenoic acid-d5 (DHA-d5), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on information from safety data sheets and are intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that can cause serious eye irritation.[1] Before handling, it is crucial to be aware of its hazards and to use appropriate personal protective equipment (PPE).
Key Hazards:
-
Flammability: Highly flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Potential Health Effects: May be harmful if inhaled, ingested, or absorbed through the skin.[2] It may cause irritation to the mucous membranes and upper respiratory tract.[2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Cleanup Protocol:
-
Eliminate Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create sparks.
-
Ensure Adequate Ventilation: Work in a well-ventilated area to disperse vapors.
-
Contain the Spill: Use an inert, absorbent, non-combustible material to contain the spill. Suitable materials include:
-
Sand
-
Diatomite
-
Acid binders
-
Universal binders
-
Sawdust
-
-
Absorb the Material: Carefully absorb the spilled this compound with the absorbent material.
-
Collect and Store Waste: Place the contaminated absorbent material into a suitable, labeled, and sealed container for disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: Dispose of the contaminated material as hazardous waste according to institutional and local regulations.[1]
Disposal Procedures
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. Do not dispose of this chemical with household garbage or pour it down the drain. [1]
Step-by-Step Disposal Guide:
-
Waste Identification: All waste containing this compound, including unused product, contaminated absorbents, and empty containers, must be treated as hazardous waste.
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the waste.
-
The label should clearly indicate "Hazardous Waste" and "Flammable Liquid," along with the chemical name "this compound."
-
-
Storage:
-
Regulatory Compliance: Disposal must be conducted in accordance with all applicable federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
-
Uncleaned Packaging: Empty containers should be treated as hazardous waste and disposed of according to official regulations.[1] They may be rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₂₂H₂₇D₅O₂ |
| Molecular Weight | 333.5 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₅) |
| Form | A 500 µg/ml solution in ethanol |
| Solubility in DMF | 50 mg/ml |
| Solubility in DMSO | 50 mg/ml |
| Solubility in Ethanol | 50 mg/ml |
| Storage Temperature | Store in freezer (-20°C to -80°C is common) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of Docosahexaenoic Acid-d5: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Docosahexaenoic acid-d5 (DHA-d5), a deuterated polyunsaturated fatty acid. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your research.
This compound, while a valuable tool in metabolic research and lipidomics, presents several hazards that necessitate careful handling. It is typically supplied as a solution in a flammable solvent, such as ethanol, and is classified as a highly flammable liquid that can cause serious eye irritation.[1][2][3] The toxicological properties of DHA-d5 itself have not been thoroughly investigated, and it may be harmful if inhaled, ingested, or absorbed through the skin.[1][3] Therefore, a comprehensive understanding and implementation of safety protocols are crucial.
Hazard Identification and Safety Precautions
A summary of the key hazards associated with this compound, primarily due to its solvent base, is provided in the table below.
| Hazard | Classification | Precautionary Statements |
| Flammability | Flammable Liquid, Category 2[1][2] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof electrical/ventilating/lighting equipment.[1][2] |
| Eye Irritation | Eye Irritation, Category 2A[2] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Skin Contact | May be harmful by skin absorption[1][3] | Wear protective gloves and protective clothing. If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water/shower.[1] |
| Inhalation | May be harmful by inhalation[1][3] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[1][2] |
| Ingestion | May be harmful if swallowed[1][3] | Do not ingest. If swallowed, seek medical attention.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
